Product packaging for Izuforant(Cat. No.:CAS No. 1429374-83-3)

Izuforant

Cat. No.: B12394326
CAS No.: 1429374-83-3
M. Wt: 334.17 g/mol
InChI Key: MMVBKZHQTLDYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Izuforant is a useful research compound. Its molecular formula is C12H12BrN7 and its molecular weight is 334.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrN7 B12394326 Izuforant CAS No. 1429374-83-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1429374-83-3

Molecular Formula

C12H12BrN7

Molecular Weight

334.17 g/mol

IUPAC Name

1-(12-bromo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine

InChI

InChI=1S/C12H12BrN7/c1-14-8-4-19(5-8)11-12-18-16-6-20(12)9-2-7(13)3-15-10(9)17-11/h2-3,6,8,14H,4-5H2,1H3

InChI Key

MMVBKZHQTLDYKG-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=C4

Origin of Product

United States

Foundational & Exploratory

Izuforant: A Technical Deep Dive into its Histamine H4 Receptor Binding Affinity and Functional Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izuforant (formerly JW-1601) is an orally active, selective, and potent antagonist of the histamine H4 receptor (H4R), a key modulator in inflammatory and immune responses. This technical guide provides a comprehensive overview of the binding affinity of this compound to the H4R, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways. Quantitative binding data are presented to offer a clear comparison across species. This document is intended to serve as a core resource for researchers and professionals involved in the development of novel therapeutics targeting the histamine H4 receptor for conditions such as atopic dermatitis and other allergic or inflammatory disorders.

This compound Binding Affinity for the Histamine H4 Receptor

This compound demonstrates high-affinity binding to the histamine H4 receptor. The affinity has been quantified using various in vitro assays, revealing its potency and selectivity. The data compiled from multiple studies are summarized below.

Table 1: this compound Binding and Functional Affinity Data
Species/Assay TypeReceptorParameterValueReference(s)
HumanHistamine H4IC5036 nM[1]
Human (whole-blood assay)Histamine H4IC5065.1–72.2 nM[2]
MouseHistamine H4pKi6.83[2]
RatHistamine H4pKi5.36[2]
HumanSerotonin 3 (h5-HT3R)IC509.1 µM[1]

IC50: Half-maximal inhibitory concentration. pKi: The negative logarithm of the inhibition constant (Ki).

The data indicates that this compound is a potent antagonist of the human H4R, with nanomolar efficacy. Its affinity for the serotonin 3 receptor is significantly lower, suggesting selectivity.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by its endogenous ligand, histamine, initiates a signaling cascade that plays a crucial role in immune cell function, including chemotaxis and cytokine production. This compound, as an antagonist, blocks these downstream effects.

Upon histamine binding, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from Gαi/o can also activate other effector molecules, such as phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This signaling pathway is central to the pro-inflammatory actions mediated by the H4R on cells like eosinophils and mast cells.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Histamine Histamine Histamine->H4R Binds & Activates This compound This compound This compound->H4R Binds & Inhibits G_alpha->AC G_betagamma->PLC Activates ATP ATP ATP->AC Immune_Response Chemotaxis & Inflammatory Response cAMP->Immune_Response Modulates MAPK_activation MAPK Activation Ca_mobilization->MAPK_activation MAPK_activation->Immune_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

The binding affinity and functional antagonism of this compound have been determined using specialized pharmacological assays. The methodologies for two key experiments are detailed below.

Radioligand Binding Assay

This assay quantifies the direct interaction between this compound and the H4 receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the H4 receptor.

Materials:

  • Membrane preparations from cells stably expressing the recombinant human, mouse, or rat H4 receptor.

  • Radioligand (e.g., [3H]histamine).

  • This compound (unlabeled competitor ligand).

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Thaw the membrane preparation and resuspend it in the assay binding buffer.

  • Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a known H4R ligand.

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration. Calculate the IC50 value using non-linear regression, and then convert it to a Ki value using the Cheng-Prusoff equation.

Eosinophil Shape Change (ESC) Assay

This is a functional assay that measures the ability of this compound to inhibit the cellular response (shape change) of eosinophils triggered by an H4R agonist.

Objective: To determine the functional potency (IC50) of this compound in a cellular context.

Materials:

  • Isolated human eosinophils or human whole blood.

  • H4R agonist (e.g., imetit or histamine).

  • This compound.

  • Assay buffer (e.g., PBS with 0.1% BSA, 10 mM glucose, 10 mM HEPES).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate polymorphonuclear leukocytes (PMNLs), including eosinophils, from fresh human blood.

  • Pre-incubation: Resuspend the cells in the assay buffer. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

  • Stimulation: Add a fixed concentration of an H4R agonist (e.g., imetit) to the cell suspension to induce eosinophil shape change. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Analysis: Immediately analyze the samples using a flow cytometer. Eosinophils are identified based on their characteristic autofluorescence and side scatter properties. The change in cell shape is quantified by measuring the increase in forward scatter (FSC).

  • Data Analysis: The percentage of inhibition of the agonist-induced shape change is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations: Experimental Workflows

The logical flow of the key experimental protocols can be visualized to enhance understanding.

Radioligand_Binding_Workflow start Start prep Prepare H4R Membrane Suspension start->prep plate Plate Membranes, Radioligand & this compound Concentrations prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) plate->incubate filter Vacuum Filtration to Separate Bound/ Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: Calculate IC50 & Ki quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

ESC_Workflow start Start isolate Isolate Human Eosinophils start->isolate preincubate Pre-incubate Cells with this compound (e.g., 15 min at RT) isolate->preincubate stimulate Stimulate with H4R Agonist (e.g., 10 min at 37°C) preincubate->stimulate acquire Acquire Data via Flow Cytometry stimulate->acquire gate Gate on Eosinophil Population acquire->gate measure Measure Forward Scatter (FSC) Change gate->measure analyze Data Analysis: Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for Eosinophil Shape Change Assay.

Conclusion

This compound is a high-affinity antagonist of the histamine H4 receptor, with potent activity demonstrated in both direct binding and cell-based functional assays. Its selectivity and mechanism of action, which involves the blockade of the Gαi/o-mediated signaling cascade, make it a compelling candidate for the treatment of H4R-mediated inflammatory and allergic diseases. The experimental protocols and workflows detailed in this guide provide a foundational understanding of the methods used to characterize the pharmacological profile of this compound and similar compounds targeting the histamine H4 receptor.

References

The Discovery and Synthesis of Izuforant (JW1601): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izuforant (JW1601) is an orally bioavailable, selective antagonist of the histamine H4 receptor (H4R) that was investigated for the treatment of atopic dermatitis. Developed by JW Pharmaceutical, this small molecule therapeutic was designed to concurrently address both pruritus (itching) and inflammation, two of the primary symptoms of atopic dermatitis, by modulating the histamine-mediated signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by intense itching and eczematous lesions, significantly impacting the quality of life of affected individuals. Histamine is a key mediator in the pathophysiology of allergic inflammation and pruritus. While histamine H1 receptor antagonists are widely used, they often provide incomplete relief. The histamine H4 receptor, predominantly expressed on hematopoietic cells including eosinophils and mast cells, has emerged as a promising therapeutic target for inflammatory diseases. This compound (JW1601) was developed to selectively target the H4 receptor, offering a novel therapeutic approach with the potential for both anti-inflammatory and anti-pruritic effects.[1][2]

Discovery and Lead Optimization

This compound was identified as a potent and selective H4 receptor antagonist with a dual-action mechanism aimed at suppressing both inflammation and itching.[2] The development program focused on creating an oral formulation to improve patient convenience. In 2018, JW Pharmaceutical entered into a global licensing agreement with LEO Pharma to develop and commercialize this compound for atopic dermatitis.

Chemical Synthesis

While the specific, detailed synthetic route for this compound (JW1601) employed by JW Pharmaceutical is proprietary, a plausible synthetic pathway can be conceptualized based on its chemical structure: 2-((3-(azetidin-1-yl)-triazolo[4,3-a]pyridin-6-yl)amino)-N-methylbenzamide. The synthesis would likely involve the construction of the coretriazolo[4,3-a]pyridine ring system, followed by the sequential addition of the azetidine and the N-methylbenzamide moieties.

A potential, generalized synthetic approach is outlined below. This is a hypothetical pathway and may not reflect the actual manufacturing process.

Izuforant_Synthesis_Workflow cluster_0 Core Ring Formation cluster_1 Side Chain Addition 1 cluster_2 Side Chain Addition 2 and Final Product Start_A Substituted Pyridine Step_1A Hydrazination Start_A->Step_1A Intermediate_A Hydrazinopyridine Step_1A->Intermediate_A Step_2A Cyclization with a C1 synthon Intermediate_A->Step_2A Intermediate_B Triazolopyridine Core Step_2A->Intermediate_B Step_3 Introduction of Azetidine Intermediate_B->Step_3 Intermediate_C Azetidinyl-triazolopyridine Step_3->Intermediate_C Step_4 Coupling Reaction (e.g., Buchwald-Hartwig) Intermediate_C->Step_4 Start_B 2-amino-N-methylbenzamide Start_B->Step_4 This compound This compound (JW1601) Step_4->this compound

Caption: A conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon binding of histamine, the H4 receptor initiates a signaling cascade that leads to various cellular responses, particularly in immune cells. By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events.

The key steps in the H4 receptor signaling pathway and the inhibitory action of this compound are as follows:

  • Histamine Binding and G-protein Activation: Histamine binds to the H4 receptor, causing a conformational change that activates the associated Gαi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

  • Cellular Responses: These signaling events culminate in various cellular responses in immune cells, including chemotaxis, changes in cell shape, upregulation of adhesion molecules, and the release of pro-inflammatory mediators.

  • This compound's Antagonism: this compound competitively binds to the H4 receptor, preventing histamine from binding and thereby blocking the initiation of this signaling cascade.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gαi/o-Gβγ H4R->G_protein Activates This compound This compound (JW1601) This compound->H4R Blocks Histamine Histamine Histamine->H4R Binds AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Responses (Chemotaxis, Shape Change, Inflammation) cAMP->Cell_Response Ca ↑ Intracellular Ca²⁺ PLC->Ca Ca->Cell_Response

Caption: this compound blocks the histamine H4 receptor signaling pathway.

Preclinical and Clinical Data

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective antagonism of the human H4 receptor. Key preclinical findings are summarized in the table below.

ParameterSpecies/SystemValueReference
IC50 (hH4R) Human36 nM
IC50 (h5-HT3R) Human9.1 µM
Inhibition of Itching Mouse (histamine- and substance P-induced)Effective at 50 mg/kg (p.o.)
Inhibition of Atopic Dermatitis Mouse (oxazolone-induced)51.2% inhibition at 100 mg/kg (p.o., twice daily for 3 weeks)
Metabolic Stability (CLh,int) Mouse3.05 mL/min/mg
Metabolic Stability (CLh,int) Human1.33 mL/min/mg
Clinical Pharmacokinetics and Pharmacodynamics

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study (NCT04018170) was conducted in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Pharmacokinetics:

ParameterStudyDoseValueReference
Tmax,ss (median) MAD100-400 mg1.00 - 1.75 h
Cmax (peak) SAD600 mg4495 ng/mL
Cmax,ss (peak) MAD400 mg3630 ng/mL
AUCinf (peak) SAD600 mg40,847 ngh/mL
AUCinf,ss (peak) MAD400 mg27,487 ngh/mL
t1/2 SAD10-600 mg2.42 - 7.80 h

Pharmacodynamics:

The pharmacodynamic activity of this compound was assessed using an ex vivo imetit-induced eosinophil shape change (ESC) assay. Imetit is an H4 receptor agonist that induces a change in the shape of eosinophils, which can be measured by flow cytometry. This compound demonstrated a dose-dependent inhibition of imetit-induced ESC. At doses of 200 mg and above, full inhibition was observed for over 24 hours.

Clinical Efficacy and Safety

A Phase 2a/b clinical trial was conducted to evaluate the efficacy and safety of orally administered this compound in adults with moderate to severe atopic dermatitis. The trial did not meet its primary endpoint, which was a statistically significant difference in the mean change from baseline in the Eczema Area and Severity Index (EASI) total score at the end of treatment between the active treatment arms and placebo. No new safety concerns were identified during the trial. Following these results, LEO Pharma terminated the development program for this compound.

A separate Phase 2a trial in patients with cholinergic urticaria also did not meet its primary endpoint, although the drug was well-tolerated.

Experimental Protocols

Imetit-Induced Eosinophil Shape Change (ESC) Assay

This assay is a pharmacodynamic biomarker for H4 receptor antagonism. The protocol below is a generalized representation based on published methodologies for eosinophil shape change assays.

ESC_Assay_Workflow Blood_Collection Collect whole blood from subjects Incubation_this compound Incubate blood with This compound or placebo Blood_Collection->Incubation_this compound Stimulation_Imetit Stimulate with Imetit (H4R agonist) Incubation_this compound->Stimulation_Imetit Fixation Fix red blood cells and leukocytes Stimulation_Imetit->Fixation Lysis Lyse red blood cells Fixation->Lysis Flow_Cytometry Analyze eosinophil shape change by flow cytometry Lysis->Flow_Cytometry

Caption: Workflow for the imetit-induced eosinophil shape change assay.

Detailed Methodology:

  • Blood Collection: Whole blood is collected from subjects at various time points after dosing with this compound or placebo.

  • Incubation: Aliquots of whole blood are incubated with this compound at varying concentrations or with a vehicle control.

  • Stimulation: The blood samples are then stimulated with a specific concentration of the H4 receptor agonist, imetit, to induce eosinophil shape change. A negative control (unstimulated) is also included.

  • Fixation and Lysis: Red blood cells are lysed, and the remaining leukocytes are fixed using a commercially available fixation/lysis buffer.

  • Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are identified based on their characteristic auto-fluorescence and side scatter (SSC) properties. An increase in FSC indicates a change in cell shape. The percentage inhibition of the imetit-induced shape change is calculated for the this compound-treated samples relative to the vehicle control.

Conclusion

This compound (JW1601) is a well-characterized, selective histamine H4 receptor antagonist that demonstrated promising preclinical activity and a favorable safety profile in early clinical trials. Its mechanism of action, involving the inhibition of the Gαi/o-coupled H4 receptor signaling pathway, provided a strong rationale for its development as a dual-action anti-inflammatory and anti-pruritic agent for atopic dermatitis. Despite the promising preclinical and Phase 1 data, this compound ultimately did not demonstrate sufficient efficacy in Phase 2 clinical trials to warrant further development. Nevertheless, the study of this compound has contributed valuable insights into the role of the histamine H4 receptor in inflammatory skin diseases and serves as an important case study for future drug development efforts in this area.

References

The Inhibitory Effect of Izuforant on Eosinophil Chemotaxis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (formerly JW-1601) is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. Eosinophils, granulocytes centrally implicated in allergic inflammation and a variety of eosinophilic disorders, express the H4 receptor, which mediates their chemotactic response to histamine. This technical guide provides an in-depth analysis of the effect of this compound on eosinophil chemotaxis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways. While development for atopic dermatitis was discontinued after a Phase 2a/b trial did not meet its primary endpoint, the data on this compound's mechanism of action remains valuable for researchers in the field of eosinophil-driven inflammation.

This compound's Potency and Efficacy

This compound demonstrates a significant inhibitory effect on eosinophil function by targeting the H4 receptor. Its potency has been quantified in various assays, highlighting its potential as a modulator of eosinophil activity.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound in relation to its effect on eosinophil function and H4 receptor antagonism.

Assay TypeParameterValueCell Type/SystemReference
H4 Receptor BindingIC5036 nMHuman H4 ReceptorMedChemExpress
Eosinophil Shape ChangeIC5065.1–72.2 nMHuman Whole Blood (Imetit-induced)[1]

Mechanism of Action: H4 Receptor Signaling in Eosinophil Chemotaxis

Histamine-induced eosinophil chemotaxis is primarily mediated through the H4 receptor, which is coupled to a Gi/o protein.[2] Activation of this pathway triggers a cascade of intracellular events culminating in cell migration.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by histamine binding to the H4 receptor on eosinophils and the inhibitory action of this compound.

H4R_Signaling_Pathway Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binds & Activates This compound This compound (Antagonist) This compound->H4R Blocks G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Actin Actin Polymerization Ca_release->Actin Promotes Shape_Change Eosinophil Shape Change Actin->Shape_Change Leads to Chemotaxis Chemotaxis (Cell Migration) Shape_Change->Chemotaxis Enables Eosinophil_Shape_Change_Workflow Start Start: Fresh Human Whole Blood Add_this compound Add this compound (or vehicle) Start->Add_this compound Incubate1 Incubate (e.g., 30 min, 37°C) Add_this compound->Incubate1 Add_Imetit Add Imetit (H4R Agonist) Incubate1->Add_Imetit Incubate2 Incubate (e.g., 10 min, 37°C) Add_Imetit->Incubate2 Flow_Cytometry Flow Cytometry Analysis Incubate2->Flow_Cytometry Data_Analysis Data Analysis: IC50 Determination Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Preclinical Profile of Izuforant: A Histamine H4 Receptor Antagonist in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Izuforant (also known as LEO 152020 and JW1601) is a potent and selective oral antagonist of the histamine H4 receptor (H4R), a key player in the pathophysiology of allergic and inflammatory conditions. Unlike other histamine receptors, H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, making it a targeted therapeutic approach for allergic inflammation. Preclinical investigations have highlighted this compound's potential to mitigate the hallmark features of allergic diseases, such as pruritus (itching) and inflammation, by modulating the activity of these key immune cells. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound, providing a clear comparison of its activity across different assays and species.

Table 1: In Vitro Activity of this compound
ParameterSpecies/SystemValueReference(s)
IC50 (vs. human H4R) Human36 nM[1][2]
pKi (vs. mouse H4R) Mouse6.83[3]
pKi (vs. rat H4R) Rat5.36[3]
IC50 (Inhibition of imetit-induced eosinophil shape change) Human whole blood65.1–72.2 nM[3]
IC50 (vs. human 5-HT3R) Human9.1 µM

Note: pKi is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of this compound in Murine Models of Allergic Inflammation
ModelKey FindingsReference(s)
Oxazolone-induced Atopic Dermatitis Orally administered this compound (100 mg/kg, twice daily for 3 weeks) inhibited the development of atopic dermatitis, resulting in a 51.2% reduction in clinical scores.
IgE-mediated Pruritus Oral administration of this compound produced a marked reduction in mean scratching behavior compared to other antihistamines.
Histamine- and Substance P-induced Pruritus A single oral dose of this compound (50 mg/kg) demonstrated a decrease in itching behaviors induced by both histamine and substance P.

Mechanism of Action: H4 Receptor Signaling

This compound exerts its anti-inflammatory and anti-pruritic effects by competitively blocking the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunit of the G-protein can activate downstream signaling pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways ultimately lead to intracellular calcium mobilization and the activation of transcription factors such as NF-κB, which are crucial for the expression of pro-inflammatory cytokines and chemokines. By blocking the H4 receptor, this compound prevents these downstream signaling events, thereby inhibiting the histamine-induced activation of immune cells.

H4R_Signaling_Pathway Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Activates This compound This compound This compound->H4R Inhibits G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates Cellular_Response Eosinophil/Mast Cell Chemotaxis & Activation G_protein->Cellular_Response cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release MAPK MAPK Cascade (e.g., ERK, p38) DAG->MAPK Ca_release->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokine & Chemokine Gene Expression NFkB->Cytokines Cytokines->Cellular_Response

Caption: Simplified H4R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

In Vitro Assays
  • Objective: To determine the binding affinity of this compound to the human, mouse, and rat H4 receptors.

  • Methodology:

    • Membrane preparations from cells stably expressing the respective H4 receptor subtype are used.

    • A radiolabeled ligand with known high affinity for the H4 receptor (e.g., [³H]-Histamine or a specific radiolabeled antagonist) is incubated with the membrane preparations.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The equilibrium inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.

  • Objective: To assess the functional antagonist activity of this compound on H4R-mediated eosinophil activation.

  • Methodology:

    • Freshly isolated human whole blood is used.

    • The blood is pre-incubated with varying concentrations of this compound or vehicle control.

    • Eosinophil shape change is induced by adding a specific H4R agonist, such as imetit.

    • The reaction is stopped by adding a fixing agent (e.g., paraformaldehyde) after a short incubation period.

    • The change in eosinophil shape, which reflects cellular activation and cytoskeletal rearrangement, is quantified by flow cytometry. Eosinophils are identified based on their characteristic auto-fluorescence and side scatter properties.

    • The forward scatter of the eosinophil population is measured, with an increase indicating cell shape change.

    • The concentration of this compound that inhibits 50% of the imetit-induced eosinophil shape change (IC₅₀) is calculated.

Eosinophil_Shape_Change_Workflow cluster_0 Preparation cluster_1 Stimulation & Fixation cluster_2 Analysis Whole_Blood Human Whole Blood Izuforant_Incubation Pre-incubation with This compound or Vehicle Whole_Blood->Izuforant_Incubation Imetit_Addition Addition of H4R Agonist (Imetit) Izuforant_Incubation->Imetit_Addition Fixation Fixation Imetit_Addition->Fixation Flow_Cytometry Flow Cytometry Analysis (Forward Scatter) IC50_Calculation IC50 Calculation Flow_Cytometry->IC50_Calculation

Caption: Experimental workflow for the eosinophil shape change assay.
In Vivo Models

  • Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of chronic allergic skin inflammation.

  • Methodology:

    • Sensitization: Mice (e.g., BALB/c or NC/Nga strains) are sensitized by the topical application of a low concentration of oxazolone to a shaved area of the abdomen.

    • Challenge: After a few days, a higher concentration of oxazolone is repeatedly applied to the ear or another shaved area to elicit a chronic inflammatory response.

    • Treatment: this compound is administered orally (e.g., 100 mg/kg, twice daily) throughout the challenge phase. A vehicle control group and a positive control group (e.g., a topical corticosteroid) are included.

    • Assessment:

      • Clinical Scoring: The severity of dermatitis is assessed regularly by scoring clinical signs such as erythema (redness), edema (swelling), excoriation (scratch marks), and dryness/scaling.

      • Ear Thickness: Ear swelling is measured using a digital caliper.

      • Histology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickening (acanthosis), and infiltration of inflammatory cells (e.g., eosinophils, mast cells, lymphocytes).

      • Cytokine Analysis: Skin tissue or draining lymph nodes can be processed to measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) by methods such as ELISA or qPCR.

      • Serum IgE: Blood samples are collected to measure total and allergen-specific IgE levels.

  • Objective: To assess the anti-pruritic effect of this compound in a non-histaminergic model of itching.

  • Methodology:

    • Acclimatization: Mice are individually housed in observation chambers and allowed to acclimatize.

    • Treatment: this compound (e.g., 50 mg/kg) or vehicle is administered orally a set time before the pruritic challenge.

    • Induction of Itching: Substance P is injected intradermally into the rostral back or cheek of the mice.

    • Behavioral Observation: The scratching behavior of the mice is video-recorded for a defined period (e.g., 30-60 minutes) immediately following the injection. A bout of scratching is defined as one or more rapid movements of the hind paw directed at the injection site.

    • Quantification: The total number of scratching bouts is counted by a blinded observer.

Conclusion

The preclinical data for this compound strongly support its role as a selective and potent H4 receptor antagonist with significant anti-inflammatory and anti-pruritic properties. Its efficacy in established animal models of atopic dermatitis and pruritus, coupled with its targeted mechanism of action on key immune cells, underscores its potential as a novel therapeutic agent for allergic inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to further investigate the therapeutic utility of H4R antagonism in allergic and other inflammatory conditions. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for patients.

References

An In-Depth Technical Guide to the Molecular Profile of Izuforant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izuforant (formerly known as JW-1601 or LEO 152020) is a potent and selective, orally available small molecule antagonist of the histamine H4 receptor (H4R).[1][2] It has been investigated for the treatment of inflammatory skin conditions such as atopic dermatitis and cholinergic urticaria due to its potential to modulate immune responses and alleviate pruritus.[3][4] This document provides a comprehensive technical overview of the molecular structure, mechanism of action, and key experimental protocols related to this compound, intended for a scientific audience. While extensive clinical and preclinical data are available, this guide focuses on the foundational molecular and cellular characteristics of the compound.

Molecular Structure of this compound

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 1-(8-bromo-[1]triazolo[4,3-a]pyrido[2,3-e]pyrazin-4-yl)-N-methylazetidin-3-amine. The molecular and physical properties of this compound are summarized in the table below.

Physicochemical and Structural Properties
PropertyValueSource
Molecular Formula C₁₂H₁₂BrN₇PubChem
Molecular Weight 334.17 g/mol MedchemExpress
CAS Number 1429374-83-3PubChem
2D Structure
alt text
PubChem

Note: As of the latest available public data, single-crystal X-ray diffraction data for this compound, which would provide definitive bond lengths and angles, has not been published. Similarly, detailed 1H and 13C NMR spectral data with assignments are not publicly available.

Mechanism of Action: Histamine H4 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, T cells, and dendritic cells. Its activation by histamine is implicated in the pathogenesis of allergic and inflammatory conditions.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is coupled to the Gαi/o family of G proteins. Upon histamine binding, the receptor activates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and pathways leading to intracellular calcium mobilization. By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events, thereby attenuating the pro-inflammatory and chemotactic responses mediated by this receptor.

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R This compound This compound This compound->H4R G_protein Gαi/o-βγ H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Inflammatory_Response Pro-inflammatory Gene Expression & Chemotaxis PKA->Inflammatory_Response Modulation MAPK->Inflammatory_Response Activation Ca_mobilization->Inflammatory_Response Activation

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

The functional activity of this compound as an H4R antagonist has been primarily characterized using in vitro and in vivo models that assess its ability to inhibit histamine-mediated cellular responses. A key assay in this regard is the eosinophil shape change assay.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon stimulation with an H4R agonist and the inhibitory effect of an antagonist like this compound. The change in cell shape is a prerequisite for chemotaxis and is a reliable indicator of cellular activation.

Objective: To quantify the antagonistic activity of this compound on histamine- or other H4R agonist-induced eosinophil shape change.

Materials:

  • Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or purified eosinophils.

  • H4R Agonist: Histamine or a selective H4R agonist such as imetit.

  • H4R Antagonist: this compound.

  • Control Antagonists: Selective antagonists for H1, H2, and H3 receptors (e.g., diphenhydramine, ranitidine, thioperamide) to demonstrate H4R specificity.

  • Assay Buffer: Phosphate-buffered saline (PBS) with calcium and magnesium.

  • Flow Cytometer: Equipped with a forward scatter (FSC) detector.

Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Eosinophils can be further purified using negative selection methods if required. Resuspend the cells in the assay buffer at a concentration of 5 x 10⁵ cells/mL.

  • Antagonist Pre-incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or control antagonists for 10-15 minutes at room temperature.

  • Agonist Stimulation: Following pre-incubation, the cells are stimulated with a pre-determined optimal concentration of an H4R agonist (e.g., 1 µM histamine) for 10 minutes at 37°C.

  • Flow Cytometry Analysis: The cell shape change is immediately analyzed by flow cytometry. Eosinophils are identified based on their characteristic auto-fluorescence and side scatter properties. The change in cell shape is quantified by the increase in the forward scatter (FSC) signal.

  • Data Analysis: The percentage inhibition of the agonist-induced shape change by this compound is calculated for each concentration. An IC₅₀ value, the concentration of this compound that causes 50% inhibition, is then determined from the dose-response curve.

Eosinophil_Shape_Change_Workflow Start Start Isolate_PBMCs Isolate PBMCs from whole blood Start->Isolate_PBMCs Pre_Incubate Pre-incubate cells with This compound or controls Isolate_PBMCs->Pre_Incubate Stimulate Stimulate with H4R agonist (e.g., Histamine) Pre_Incubate->Stimulate Analyze Analyze by Flow Cytometry (measure Forward Scatter) Stimulate->Analyze Calculate Calculate % Inhibition and IC₅₀ value Analyze->Calculate End End Calculate->End

Experimental Workflow for Eosinophil Shape Change Assay

Conclusion

This compound is a well-characterized histamine H4 receptor antagonist with a clear mechanism of action. While detailed structural data from crystallography and NMR spectroscopy are not publicly available, its physicochemical properties and biological activity have been established through various in vitro and in vivo studies. The experimental protocols outlined in this guide, particularly the eosinophil shape change assay, provide a robust framework for assessing the potency and selectivity of this compound and other H4R modulators. Further research and the potential publication of detailed structural information will undoubtedly provide deeper insights into the molecular interactions of this compound with its target and aid in the development of future therapeutics for inflammatory diseases.

References

In Vitro Characterization of Izuforant (JW1601) as a Histamine H4 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Izuforant, also known as JW1601, is a potent and selective, orally available small molecule antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4R is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, T-cells, and dendritic cells.[4] Its activation by histamine is implicated in immunomodulatory responses, inflammation, and pruritus.[5] By blocking the histamine-mediated signaling pathway via H4R, this compound is designed to exert dual anti-inflammatory and anti-pruritic effects. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and associated assays.

Data Presentation: Quantitative In Vitro Profile

The following tables summarize the key quantitative parameters defining this compound's binding affinity, functional potency, and selectivity as an H4R antagonist based on available non-clinical data.

Table 1: Receptor Binding Affinity of this compound

Species Receptor Subtype Parameter Value Reference
Mouse Histamine H4 pKi 6.83

| Rat | Histamine H4 | pKi | 5.36 | |

Table 2: Functional Potency of this compound

Assay System Receptor Parameter Value Reference
Recombinant Cells Human H4R IC50 36 nM

| Human Whole Blood | Endogenous H4R | IC50 | 65.1 - 72.2 nM | |

Table 3: Selectivity Profile of this compound

Receptor Target Species Parameter Value Selectivity Ratio (vs. hH4R) Reference
Histamine H4 Human IC50 36 nM 1x
Serotonin 3 (5-HT3) Human IC50 9.1 µM ~253x

| Other Histamine Receptors | Not Specified | pKi | Lower affinity observed | Not Quantified | |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the evaluation of H4R antagonists. The following are representative protocols for assays used to characterize compounds like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the H4 receptor by measuring its ability to displace a specific radiolabeled ligand.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human H4 receptor are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer to a final protein concentration of 10-20 µg per well.

  • Competitive Binding Reaction:

    • Cell membranes are incubated in a 96-well plate with a constant concentration of a suitable H4R-specific radioligand (e.g., [³H]-Histamine or [³H]-JNJ 7777120).

    • Increasing concentrations of this compound (or other test compounds) are added to the wells to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ 7777120).

  • Incubation and Filtration:

    • The plates are incubated for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the membranes while allowing unbound radioligand to pass through.

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • Radioactivity retained on the filters is measured using a scintillation counter.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).

    • The IC50 value is determined using non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Shape Change (ESC) Functional Assay

This is a key pharmacodynamic assay that measures the ability of this compound to inhibit H4R-mediated functional responses in a physiologically relevant primary cell type.

Methodology:

  • Blood Collection and Preparation:

    • Fresh human whole blood is collected in heparin-containing tubes.

  • Compound Incubation:

    • Aliquots of whole blood are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Eosinophil shape change is induced by adding an H4R-selective agonist, such as imetit or 4-methylhistamine, to the blood samples. A control sample receives only the vehicle.

    • The samples are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for cellular response.

  • Fixation and Red Blood Cell Lysis:

    • The reaction is stopped by adding a fixing/lysing solution (e.g., BD FACS Lysing Solution). This step fixes the white blood cells in their current morphological state and lyses the red blood cells.

  • Flow Cytometry Analysis:

    • The samples are analyzed on a flow cytometer.

    • Eosinophils are identified and gated based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.

    • The shape change is quantified by measuring the increase in the FSC parameter, which reflects an increase in cell size and complexity upon activation.

  • Data Analysis:

    • The percentage of inhibition of the agonist-induced shape change is calculated for each this compound concentration.

    • An IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximal response, is determined by fitting the data to a four-parameter logistic equation.

Visualizations: Pathways and Workflows

H4R Signaling Pathway and Antagonism

The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of downstream cellular functions like chemotaxis. This compound acts by blocking histamine's ability to activate this cascade.

H4R_Signaling cluster_membrane Cell Membrane cluster_antagonist cluster_downstream Intracellular Signaling H4R_inactive H4R H4R_active H4R* G_protein Gαi/βγ H4R_active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits This compound This compound This compound->H4R_inactive Binds & Blocks Histamine Histamine Histamine->H4R_inactive Binding Prevented Histamine->H4R_inactive Binds & Activates cAMP ↓ cAMP AC->cAMP Response ↓ Cellular Response (e.g., Chemotaxis) cAMP->Response

Caption: H4R signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow: Eosinophil Shape Change Assay

The workflow for the ESC assay involves a series of precise steps from sample preparation to data analysis to measure the functional antagonism of this compound.

ESC_Workflow cluster_prep cluster_treatment cluster_analysis cluster_data start Collect Human Whole Blood aliquot Aliquot Blood into 96-well Plate start->aliquot add_izu Add this compound (or Vehicle) aliquot->add_izu incubate1 Incubate (30 min) add_izu->incubate1 add_agonist Add H4R Agonist (Imetit) incubate1->add_agonist incubate2 Incubate (5 min) add_agonist->incubate2 fix_lyse Fix Cells & Lyse RBCs incubate2->fix_lyse facs Acquire on Flow Cytometer fix_lyse->facs gate Gate Eosinophils (FSC vs SSC) facs->gate calc Calculate % Inhibition of Shape Change (FSC) gate->calc ic50 Determine IC50 Value calc->ic50

Caption: Step-by-step workflow for the Eosinophil Shape Change (ESC) assay.

Logical Relationship: this compound's Antagonist Action

This diagram illustrates the logical flow of how this compound's molecular action translates into a therapeutic effect at the cellular level.

Antagonist_Logic This compound This compound Binding High-Affinity Binding to H4R This compound->Binding H4R Histamine H4 Receptor (on Eosinophils, Mast Cells) H4R->Binding Blockade Receptor Blockade Binding->Blockade NoSignal Prevention of Histamine-Induced G-protein Signaling Blockade->NoSignal Inhibition Inhibition of Downstream Cellular Responses NoSignal->Inhibition Effect Anti-Inflammatory & Anti-Pruritic Effects Inhibition->Effect

Caption: Logical flow of this compound's H4R antagonist mechanism of action.

The in vitro data characterize this compound as a potent and selective antagonist of the histamine H4 receptor. It demonstrates high affinity for the receptor and effectively inhibits H4R-mediated functional responses in relevant human primary cells, such as the eosinophil shape change, with nanomolar potency. Its selectivity against the 5-HT3 receptor is significant, and it shows lower affinity for other histamine receptor subtypes. These findings from in vitro studies establish the pharmacological basis for this compound's dual anti-inflammatory and anti-pruritic potential, supporting its development for treating conditions like atopic dermatitis.

References

Izuforant (LEO 152020) development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Development History of Izuforant (LEO 152020)

Executive Summary

This compound, also known as LEO 152020 and JW1601, was an orally available, selective, and potent small-molecule antagonist of the histamine H4 receptor (H4R)[1][2][3]. Developed initially by JW Pharmaceutical and later licensed to LEO Pharma, it was investigated as a novel treatment for atopic dermatitis (AD) with the potential for both anti-inflammatory and anti-pruritic effects[4][5]. The development program was predicated on the role of H4R in mediating immune cell chemotaxis and activation, key processes in the pathophysiology of atopic dermatitis. Despite promising preclinical data and successful completion of Phase I trials, the development of this compound was terminated in October 2023 after a Phase IIa/b study in patients with moderate to severe atopic dermatitis failed to meet its primary endpoint. This guide provides a detailed technical overview of this compound's development journey, from its mechanism of action to the final clinical trial results.

Mechanism of Action: Histamine H4 Receptor Antagonism

This compound functions as a selective antagonist and inverse agonist of the histamine H4 receptor. The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, distinguishing it from other histamine receptors.

Upon binding of its endogenous ligand, histamine, the H4R couples to inhibitory Gαi/o proteins. This activation initiates several downstream signaling cascades:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Intracellular Calcium Mobilization: The Gβγ subunit activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and subsequent mobilization of calcium (Ca2+) from intracellular stores.

  • MAPK/ERK Pathway Activation: H4R activation leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinase (ERK).

  • β-Arrestin Recruitment: Independent of G-protein signaling, agonist binding can also recruit β-arrestin 2, which contributes to MAPK activation and receptor desensitization.

These signaling events collectively mediate the pro-inflammatory and immunomodulatory functions of H4R, such as chemotaxis of eosinophils and mast cells, cytokine production, and upregulation of adhesion molecules. This compound competitively binds to the H4R, blocking histamine-induced signaling and inhibiting the receptor's intrinsic activity, thereby suppressing the downstream inflammatory responses.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor (H4R) Gai Gαi H4R->Gai Activates Gbg Gβγ H4R->Gbg Activates B_Arrestin β-Arrestin 2 H4R->B_Arrestin Recruits This compound This compound This compound->H4R Blocks Histamine Histamine Histamine->H4R Binds AC Adenylyl Cyclase (AC) Gai->AC Inhibits PLC PLC Gbg->PLC Activates Ca2 ↑ [Ca2+]i PLC->Ca2 cAMP ↓ cAMP AC->cAMP Response Chemotaxis, Cytokine Release, Inflammation MAPK MAPK/ERK Activation Ca2->MAPK MAPK->Response B_Arrestin->MAPK

Caption: this compound blocks histamine-induced H4R signaling.

Preclinical Development

This compound demonstrated high potency and selectivity for the H4R in a series of preclinical evaluations.

In Vitro Pharmacology

In vitro studies confirmed this compound's affinity for the human H4R and its functional antagonism. Key quantitative findings are summarized below.

ParameterSpecies/SystemValueReference
IC₅₀ Human H4R36 nM
IC₅₀ Human Whole Blood (Eosinophil Shape Change)65.1–72.2 nM
pKi Mouse H4R6.83
pKi Rat H4R5.36
IC₅₀ (Off-target) Human 5-HT3R9.1 µM
CLh,int Mouse Microsomes3.05 mL/min/mg
CLh,int Human Microsomes1.33 mL/min/mg
In Vivo Animal Models

This compound showed significant efficacy in multiple murine models of pruritus and atopic dermatitis.

  • Pruritus Models: In a murine model of IgE-mediated pruritus, oral administration of this compound resulted in markedly lower scratching behavior compared to other antihistamines. A single oral dose of 50 mg/kg also decreased itching induced by histamine and substance P in mice.

  • Atopic Dermatitis Models:

    • Oxazolone-Induced AD: In a model of oxazolone-induced contact hypersensitivity, oral administration of this compound (100 mg/kg, twice daily for 3 weeks) inhibited atopic dermatitis symptoms by 51.2%.

    • NC/Nga Model: this compound demonstrated a therapeutic effect in the spontaneous NC/Nga mouse model of atopic dermatitis, which is considered to closely mimic the human disease.

Experimental Protocol: Oxazolone-Induced Atopic Dermatitis

The oxazolone-induced AD model is a standard method for evaluating the efficacy of anti-inflammatory compounds. It involves a sensitization phase followed by a challenge phase to elicit a delayed-type hypersensitivity reaction.

  • Acclimatization: Male BALB/c mice are acclimatized for at least one week prior to the study.

  • Sensitization (Day 0): A defined area of abdominal or dorsal skin is shaved. A solution of oxazolone (e.g., 1.5% in an acetone vehicle) is applied topically to the shaved area to sensitize the immune system.

  • Challenge Phase (Beginning Day 5-7): A lower concentration of oxazolone (e.g., 0.1% - 1%) is repeatedly applied to the same skin site and/or the ear every 2-3 days for a period of 2-3 weeks. This repeated application elicits a chronic inflammatory response.

  • Treatment: The test compound (this compound) is administered orally at specified doses (e.g., 100 mg/kg) on a defined schedule (e.g., twice daily) throughout the challenge phase. A vehicle control group and a positive control group (e.g., dexamethasone) are run in parallel.

  • Efficacy Endpoints:

    • Clinical Scoring: Skin severity is assessed regularly by scoring erythema (redness), scaling, and edema (thickness). Ear thickness is measured with a digital micrometer.

    • Histopathology: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickening and inflammatory cell infiltration.

    • Biomarker Analysis: Serum levels of total IgE and cytokines (e.g., TNF-α) may be measured.

Oxazolone_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_endpoint Endpoint Analysis Day0 Day 0: Apply Oxazolone (1.5%) to shaved abdominal skin Day7 Day 7 onwards: Repeatedly challenge ear/back with Oxazolone (1%) Day0->Day7 7 days Treatment Daily Oral Dosing: - this compound - Vehicle Control - Positive Control Day7->Treatment Measurement Regular Measurement: - Ear Thickness - Clinical Skin Score Day7->Measurement Treatment->Measurement Day21 End of Study: - Sacrifice - Collect Skin/Serum Measurement->Day21 Repeated over ~2 weeks Analysis Analysis: - Histology - Serum IgE/Cytokines Day21->Analysis

Caption: Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

Clinical Development

The clinical development program for this compound included a Phase I study in healthy volunteers and two Phase II studies in patient populations.

Phase I: Safety, Pharmacokinetics, and Pharmacodynamics

A first-in-human, randomized, double-blind, placebo-controlled study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in 64 healthy volunteers.

Study Design & Dosing
Identifier NCT04018170
Population 64 Healthy Adult Volunteers
Part A: SAD Single Ascending Doses of 10, 30, 100, 200, 400, and 600 mg
Part B: MAD Multiple Ascending Doses of 100, 200, and 400 mg (once daily)
PK Parameters Plasma and urine concentrations of this compound
PD Biomarker Inhibition of imetit-induced eosinophil shape change (ESC) in whole blood

Results:

  • Safety: this compound was safe and well-tolerated at all tested doses. No deaths or discontinuations due to adverse events occurred.

  • Pharmacokinetics: The PK profile was best described by a one-compartment model with linear kinetics. The results from the MAD study suggested dose-proportional pharmacokinetics.

  • Pharmacodynamics: this compound demonstrated potent, dose-dependent inhibition of the H4R-mediated eosinophil shape change. Inhibition was observed at doses as low as 10 mg. At doses of 200 mg and higher, full inhibition was sustained for over 24 hours, supporting the potential for a once-daily dosing regimen.

Experimental Protocol: Eosinophil Shape Change (ESC) Assay

The ESC assay was the key pharmacodynamic biomarker used to measure the in-vivo H4R antagonistic effect of this compound.

  • Blood Collection: Whole blood is collected from subjects at various time points before and after dosing with this compound or placebo.

  • Ex Vivo Stimulation: Blood samples are stimulated ex vivo with imetit, a selective H4R agonist that mimics the effect of histamine on eosinophils.

  • Cell Staining & Lysis: Samples are treated with a staining antibody cocktail (e.g., for CD16 and CD49d to identify eosinophils) and a lysing solution to remove red blood cells.

  • Flow Cytometry: The shape of the eosinophil population is analyzed using flow cytometry. Activated eosinophils undergo a characteristic shape change, which can be detected as a shift in the forward scatter (FSC) signal.

  • Quantification: The degree of H4R antagonism by this compound is quantified by its ability to inhibit the imetit-induced shift in FSC.

Phase1_SAD_Workflow cluster_screening Screening & Enrollment cluster_dosing Dosing & Observation (Single Ascending Dose Example) cluster_analysis Analysis & Dose Escalation Screen Screen Healthy Volunteers Enroll Enroll 64 Subjects Screen->Enroll Randomize Randomize into Dose Cohorts (6 active: 2 placebo) Enroll->Randomize Dose Administer Single Dose (e.g., 10 mg this compound or Placebo) Randomize->Dose Observe 24h+ In-Clinic Observation (Safety, AEs) Dose->Observe Sampling Serial Blood/Urine Sampling (PK & PD Analysis) Dose->Sampling Safety_Review Review Safety Data Observe->Safety_Review PK_Analysis Analyze Plasma/Urine for Drug Concentration (PK) Sampling->PK_Analysis PD_Analysis Analyze Blood for Eosinophil Shape Change (PD) Sampling->PD_Analysis Escalate Proceed to Next Higher Dose Cohort Safety_Review->Escalate If Safe

Caption: Workflow for the Phase I Single Ascending Dose (SAD) Study.
Phase II Clinical Trials

This compound was advanced into two separate Phase II trials.

TrialIndicationDesignKey Outcome
Phase IIa (NCT04853992) Cholinergic Urticaria (CholU)Randomized, double-blind, placebo-controlled, crossover trial (n=19). Dose: 100 mg twice daily.Primary Endpoint Not Met. Did not show significant improvement in Urticaria Activity Score vs. placebo. A significant improvement was seen in the exploratory endpoint of Physician's Global Assessment of Severity (PGA-S) (p=0.02). The drug was well tolerated.
Phase IIa/b (NCT05117060) Moderate to Severe Atopic Dermatitis (AD)Randomized, triple-blind, placebo-controlled, parallel-group, international trial. Treatment for up to 16 weeks.Primary Endpoint Not Met. Did not demonstrate a statistically significant difference in the mean change from baseline in EASI total score compared to placebo. No new safety concerns were identified.

Development Outcome and Conclusion

On October 20, 2023, LEO Pharma announced the termination of the this compound development program. The decision was based on the results of the Phase IIa/b study (NCT05117060) in atopic dermatitis, which failed to meet its primary efficacy endpoint of improving the Eczema Area and Severity Index (EASI) score more than placebo.

The development history of this compound highlights the challenges of translating a promising, well-defined mechanism of action into clinical efficacy. While the compound demonstrated potent H4R antagonism and was well-tolerated, this did not translate into a significant clinical benefit for patients with atopic dermatitis in the Phase II setting. The journey of this compound underscores the complexity of inflammatory skin diseases and the high bar for new therapies in this space.

References

Methodological & Application

Application Notes and Protocols for Izuforant Dosage in In Vivo Mouse Models of Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific in vivo dosage and detailed experimental protocols for Izuforant (also known as JW-1601 or LEO 152020) in mouse models of dermatitis have not been made publicly available in peer-reviewed literature. References in publications to preclinical mouse studies often cite "unpublished data"[1]. However, based on the known mechanism of action of this compound as a selective histamine H4 receptor (H4R) antagonist, and available data from studies on other selective H4R antagonists, a representative protocol and application notes can be formulated to guide researchers in this area.

Introduction

This compound is a potent and selective histamine H4 receptor (H4R) antagonist that was developed for the oral treatment of moderate-to-severe atopic dermatitis (AD)[1][2]. The therapeutic rationale is based on the dual action of blocking H4R, which is expected to suppress both the inflammation and pruritus (itch) characteristic of atopic dermatitis[3][4]. The H4 receptor is expressed on various immune cells, including mast cells, eosinophils, T-cells, and dendritic cells, and its activation by histamine is known to mediate pro-inflammatory responses and contribute to the sensation of itch. Although the clinical development of this compound was discontinued after a Phase 2b trial did not meet its primary endpoint, the preclinical data in mouse models was reported to be promising.

These application notes provide a generalized framework for the in vivo assessment of an H4R antagonist like this compound in a mouse model of atopic dermatitis, based on protocols published for similar compounds.

Signaling Pathway of H4 Receptor Antagonism

The therapeutic effect of this compound is based on the blockade of the histamine H4 receptor. This intervention is intended to inhibit the downstream signaling cascades that promote inflammation and pruritus.

H4R_Signaling cluster_membrane Cell Membrane cluster_inside Intracellular Space (Immune Cell) Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R G_protein Gαi/o Activation H4R->G_protein Activates This compound This compound (H4R Antagonist) This compound->H4R Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺, MAPK/ERK) G_protein->Downstream Initiates Inflammation Pro-inflammatory Cytokine Release (e.g., IL-4, IL-5, IL-13) Downstream->Inflammation Chemotaxis Immune Cell Chemotaxis (Eosinophils, T-cells) Downstream->Chemotaxis Pruritus Pruritus Signaling Downstream->Pruritus

Caption: Simplified signaling pathway of H4 receptor antagonism.

Quantitative Data Summary (Based on Analogous H4R Antagonists)

As specific data for this compound is unavailable, the following table summarizes dosages and effects for other selective H4R antagonists used in mouse dermatitis models. This serves as a starting point for dose-range finding studies for new compounds.

Compound Mouse Model Dose & Route Key Findings Reference
JNJ7777120 NC/Nga mice with Picryl Chloride-induced chronic dermatitis10, 30 mg/kg, p.o.Attenuated scratching behavior; improved clinical scores, pathology, and skin cytokine levels. Effects augmented by co-administration with an H1R antagonist.
JNJ7777120 TNCB-induced chronic allergic contact dermatitisNot specifiedCombination therapy with an H1R antagonist was more effective at reducing skin lesions and Th2 cytokines than monotherapy.
JNJ7777120 FITC-induced Th2-mediated skin inflammationNot specifiedReduced ear edema, inflammation, mast cell and eosinophil infiltration. Inhibited pruritus.
JNJ-39758979 Ovalbumin-induced atopic dermatitis-like lesions20 mg/kg, i.p.In combination with an H1R antagonist, reduced skin lesion severity, inflammatory cell influx, and scratching behavior.
JNJ-39758979 Imiquimod-induced psoriasis-like inflammation20 mg/kg, i.p.Ameliorated skin inflammation, reduced epidermal hyperproliferation, and inhibited spontaneous scratching.

Experimental Protocols

The following is a detailed, generalized protocol for evaluating a selective H4R antagonist in a chemically-induced mouse model of atopic dermatitis.

MC903 (Calcipotriol)-Induced Atopic Dermatitis-Like Model

This model is widely used as it recapitulates key features of AD, including Th2-dominant inflammation, increased serum IgE, and pruritus.

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Dermatitis Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis Acclimatize Acclimatize BALB/c or C57BL/6 mice (1 week) Induce Topically apply MC903 (e.g., 20 µL of 0.1 mg/mL) to mouse ear daily for 7-14 days Acclimatize->Induce Treatment_Group Administer H4R Antagonist (e.g., this compound) (Oral gavage, daily) Induce->Treatment_Group Vehicle_Group Administer Vehicle Control (e.g., 0.5% CMC, daily) Induce->Vehicle_Group Positive_Control Administer Positive Control (e.g., Dexamethasone) Induce->Positive_Control Measurements Monitor daily: - Ear Thickness - Clinical Score (Erythema, Scaling) Treatment_Group->Measurements Vehicle_Group->Measurements Positive_Control->Measurements Behavior Record Scratching Behavior (Video analysis) Sacrifice Sacrifice at study end (Day 14) Behavior->Sacrifice Tissues Collect: - Ear Tissue - Serum - Spleen & Lymph Nodes Sacrifice->Tissues Analysis Perform: - Histology (H&E, Toluidine Blue) - ELISA/qPCR (Cytokines, IgE) - Flow Cytometry Tissues->Analysis

Caption: General experimental workflow for a mouse dermatitis model.

Materials:

  • Animals: 8-10 week old male or female BALB/c or C57BL/6 mice.

  • Inducing Agent: MC903 (Calcipotriol) solution.

  • Test Compound: H4R Antagonist (e.g., this compound) formulated for oral administration (e.g., in 0.5% carboxymethylcellulose).

  • Vehicle Control: The same vehicle used for the test compound.

  • Positive Control: Dexamethasone or other appropriate anti-inflammatory agent.

  • Measurement Tools: Calipers for ear thickness, scoring system for clinical signs.

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):

    • Naive (No treatment)

    • Vehicle Control (MC903 + Vehicle)

    • Test Compound (MC903 + H4R Antagonist) at various doses (e.g., 1, 10, 30 mg/kg).

    • Positive Control (MC903 + Dexamethasone).

  • Dermatitis Induction:

    • Anesthetize mice lightly.

    • Apply a solution of MC903 to the dorsal side of one ear daily for the duration of the study (e.g., 14 days).

  • Compound Administration:

    • Administer the test compound, vehicle, or positive control orally (p.o.) via gavage once daily, typically starting on the same day as MC903 induction or after a few days of induction.

  • Monitoring and Measurements:

    • Ear Thickness: Measure the thickness of the MC903-treated ear daily using a digital caliper.

    • Clinical Scoring: Score the severity of dermatitis daily based on erythema, scaling, and erosion (e.g., on a scale of 0-3 for each parameter).

    • Pruritus Assessment: On specified days, place mice in individual observation cages and video record for a set period (e.g., 30-60 minutes). Subsequently, quantify the total time spent scratching the treated ear.

  • Terminal Procedures (at study endpoint):

    • Collect blood via cardiac puncture to obtain serum for IgE and cytokine analysis.

    • Euthanize mice and collect the treated ear tissue for histology and gene expression analysis.

    • Collect spleen and draining lymph nodes for immunological analysis (e.g., flow cytometry).

Endpoint Analyses
  • Histology: Fix ear tissue in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration. Use Toluidine Blue to identify and quantify mast cells.

  • Immunoglobulin E (IgE) Measurement: Quantify total serum IgE levels using a commercially available ELISA kit.

  • Cytokine and Chemokine Analysis:

    • qPCR: Extract RNA from ear tissue to measure the gene expression of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TSLP).

    • ELISA: Homogenize ear tissue to measure protein levels of the same cytokines.

  • Flow Cytometry: Prepare single-cell suspensions from the spleen or draining lymph nodes to analyze immune cell populations (e.g., T-cell subsets, eosinophils).

Conclusion

While specific preclinical data on this compound in mouse models of dermatitis remains proprietary, the established role of the H4 receptor in inflammation and pruritus provides a strong basis for in vivo studies. The protocols and data presented for analogous H4R antagonists offer a robust framework for researchers to design and execute experiments to evaluate novel H4R-targeting compounds for the treatment of atopic dermatitis. Careful dose-range finding studies and a comprehensive set of inflammatory, immunological, and behavioral endpoints are critical for a thorough assessment.

References

Application Notes: Protocol for Dissolving Izuforant for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Izuforant (also known as JW1601) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[3][4][5] By blocking the action of histamine at this receptor, this compound inhibits downstream signaling cascades involved in immune cell chemotaxis, cytokine production, and inflammation. This makes this compound a valuable tool for researchers in immunology, inflammation, and drug development to investigate the role of the H4 receptor in various physiological and pathological processes such as allergies, asthma, and atopic dermatitis. These application notes provide a detailed protocol for the solubilization and use of this compound in in vitro cell culture assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₁₂H₁₂BrN₇
Molecular Weight 334.17 g/mol
Mechanism of Action Selective Histamine H4 Receptor (H4R) Antagonist
IC₅₀ 36 nM (for human H4R)
Recommended Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 3.34 mg of this compound powder and transfer it to a sterile vial. Perform this step in a chemical fume hood and use appropriate personal protective equipment (PPE).

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

  • Warming/Sonication (if necessary): If the compound does not dissolve completely at room temperature, warm the solution briefly in a water bath at 37°C or sonicate for 5-10 minutes. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the DMSO stock solution into aqueous cell culture medium to achieve the desired final concentration for treating cells.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Precipitation: this compound is hydrophobic and may precipitate when diluted into aqueous media. To minimize this, pre-warm the cell culture medium to 37°C and add the this compound stock solution dropwise while gently vortexing or swirling the medium.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 10 µL of 10 mM stock to 990 µL of medium).

  • Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture plates containing cells and medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

  • Mix Gently: Gently swirl the plate to ensure even distribution of the compound in the wells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of wells to account for any effects of the solvent on the cells.

Visualizations

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a Gi-protein coupled receptor. Upon binding of its ligand, histamine, the receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. As an antagonist, this compound prevents histamine from binding to the receptor, thereby blocking this downstream signaling and its associated inflammatory responses.

H4R_Signaling_Pathway This compound This compound H4R H4 Receptor This compound->H4R Antagonizes Histamine Histamine Histamine->H4R Activates G_protein Gi Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzes AC Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response Downregulation leads to Inhibition of Response

Mechanism of this compound as an H4R antagonist.
General Experimental Workflow

The following diagram outlines a typical workflow for conducting a cell culture assay to evaluate the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare this compound Stock Solution (DMSO) B 2. Culture and Seed Cells in Multi-well Plates C 3. Prepare Working Solutions & Treat Cells with this compound B->C D 4. Incubate for Defined Period C->D E 5. Perform Assay (e.g., ELISA, qPCR, Viability) D->E F 6. Data Collection and Analysis E->F

Workflow for an in vitro cell culture assay using this compound.
Safety and Handling Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound powder in a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for Izuforant in a Murine Model of Pruritus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (also known as JW1601 or LEO 152020) is a potent and selective antagonist of the histamine H4 receptor (H4R). It is under investigation as an oral therapeutic for atopic dermatitis and other pruritic and inflammatory conditions. The histamine H4 receptor is a key player in mediating itch and inflammation, expressed on various cells including sensory neurons and immune cells.[1] Antagonism of H4R presents a promising strategy to alleviate pruritus. These application notes provide detailed protocols for utilizing this compound in established murine models of pruritus, guidance on data interpretation, and an overview of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in murine models of pruritus and atopic dermatitis.

Table 1: Efficacy of this compound in Acute Pruritus Models

ModelSpecies/StrainThis compound DoseRoute of AdministrationEffectSource
Histamine-induced pruritusMouse50 mg/kgp.o.Decreased itching[2]
Substance P-induced pruritusMouse50 mg/kgp.o.Decreased itching[2]
IL-31-induced pruritusFemale ICR Mouse75 mg/kgp.o.38.4% reduction in scratching behavior
Histamine-induced pruritusFemale ICR Mouse75 mg/kgp.o.74.8% reduction in scratching behavior

Table 2: Efficacy of this compound in Atopic Dermatitis Models

ModelSpecies/StrainThis compound DoseRoute of AdministrationEffectSource
Oxazolone-induced atopic dermatitisMouse100 mg/kg (twice daily for 3 weeks)p.o.51.2% inhibition of atopic dermatitis
Epicutaneous OVA sensitizationFemale BALB/c Mouse75 mg/kgp.o.84.2%-94.3% reduction in scratching behavior; 8.5%-12.5% reduction in epidermal thickness

Experimental Protocols

Protocol 1: Oxazolone-Induced Atopic Dermatitis and Pruritus Model

This model is suitable for evaluating the anti-inflammatory and anti-pruritic effects of this compound in a chronic, Th2-dominant inflammatory setting that mimics atopic dermatitis.

Materials:

  • This compound

  • Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

  • Acetone

  • Olive oil

  • Vehicle for this compound (e.g., 20% SBE-β-CD in saline)

  • Male BALB/c mice (6-8 weeks old)

  • Electric shaver

  • Micropipettes

  • Dial thickness gauge or digital caliper

  • Video recording equipment

Procedure:

1. Sensitization Phase (Day 0): a. Anesthetize the mice and shave a small area on the abdomen. b. Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdominal skin.

2. Challenge Phase (Beginning on Day 7): a. Seven days after sensitization, apply 20 µL of 1% oxazolone in acetone to both the inner and outer surfaces of the right ear. b. Repeat the challenge every other day for a total of 18-21 days to induce a chronic inflammatory state.

3. This compound Administration: a. Prepare this compound in a suitable vehicle. A suggested formulation is a clear solution in 20% SBE-β-CD in saline. b. Based on preclinical data, an oral dose of 100 mg/kg administered twice daily can be used. c. Begin this compound administration prophylactically (starting from the first challenge) or therapeutically (once dermatitis is established). d. Administer the vehicle to the control group. A positive control group treated with a topical corticosteroid like clobetasol can also be included.

4. Assessment of Pruritus (Scratching Behavior): a. On specified days during the challenge phase, place the mice individually in observation cages to acclimatize. b. Video record the mice for a defined period (e.g., 30-60 minutes). c. Manually or using automated software (e.g., SCLABA-Real), count the number of scratching bouts directed at the head and neck region with the hind paws. A bout is defined as one or more rapid scratching movements followed by the mouse returning its paw to the floor.

5. Assessment of Inflammation: a. Measure the thickness of both ears using a dial thickness gauge 24 hours after each challenge. b. Ear swelling is calculated as the difference in thickness between the oxazolone-treated right ear and the untreated left ear. c. At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and cellular infiltration).

Protocol 2: IgE-Mediated Acute Pruritus Model

This model is designed to assess the efficacy of this compound in an acute, IgE-mediated allergic itch response.

Materials:

  • This compound

  • Anti-dinitrophenol (DNP) IgE antibody

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Vehicle for this compound

  • Male BALB/c or ICR mice (ICR mice are reported to be high responders to histamine-induced scratching)

  • Video recording equipment

Procedure:

1. Passive Sensitization: a. Inject mice intravenously or intraperitoneally with anti-DNP IgE antibody.

2. This compound Administration: a. 24 hours after sensitization, administer this compound orally at a dose of 50-75 mg/kg. b. Administer vehicle to the control group.

3. Induction and Assessment of Scratching: a. 30-60 minutes after this compound administration, apply a solution of DNFB to the rostral back or ears of the mice. b. Immediately place the mice in observation cages and video record their behavior for at least 60-120 minutes. c. Quantify the number of scratching bouts as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Izuforant_Signaling_Pathway cluster_skin Skin cluster_neuron Sensory Neuron Mast_Cell Mast Cell Histamine Histamine Mast_Cell->Histamine Release H4R Histamine H4 Receptor Histamine->H4R Binds to Th2_Cell Th2 Cell IL4_IL5_IL13 IL-4, IL-5, IL-13 Th2_Cell->IL4_IL5_IL13 Release PLC Phospholipase C (PLC) H4R->PLC Activates This compound This compound This compound->H4R Blocks TRPV1 TRPV1 Channel PLC->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Action_Potential Action Potential Ca_Influx->Action_Potential Generates Brain Brain (Itch Sensation) Action_Potential->Brain Signal to

Experimental_Workflow cluster_model Murine Pruritus Model Induction Sensitization Sensitization (e.g., Oxazolone or Anti-DNP IgE) Challenge Challenge (e.g., Oxazolone or DNFB) Sensitization->Challenge Izuforant_Admin This compound Administration (Oral Gavage) Challenge->Izuforant_Admin Behavioral_Analysis Behavioral Analysis (Video Recording & Scratch Counting) Izuforant_Admin->Behavioral_Analysis Inflammation_Assessment Inflammation Assessment (Ear Thickness, Histology) Izuforant_Admin->Inflammation_Assessment Data_Analysis Data Analysis & Interpretation Behavioral_Analysis->Data_Analysis Inflammation_Assessment->Data_Analysis

References

Application Notes and Protocols for Preclinical Toxicological Evaluation of Izuforant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (also known as JWP-1601 and LEO 152020) is a potent and selective oral antagonist of the histamine H4 receptor (H4R). It has been investigated for the treatment of inflammatory conditions such as atopic dermatitis and cholinergic urticaria.[1][2] The mechanism of action of this compound centers on the inhibition of the H4R-mediated signaling pathway, which is implicated in inflammation and pruritus.[3] While clinical trial data for this compound is available, detailed preclinical toxicology data is not extensively published. The initial starting doses for human trials were determined based on the No-Observed-Adverse-Effect Level (NOAEL) derived from these non-clinical studies.[3]

These application notes provide a comprehensive overview of the recommended preclinical toxicology studies for a small molecule drug like this compound, based on international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[4] The protocols outlined below are representative of the studies typically conducted to support the clinical development and potential marketing authorization of a new pharmaceutical agent.

Histamine H4 Receptor (H4R) Signaling Pathway

This compound acts as an antagonist at the H4 receptor. Understanding the H4R signaling pathway is crucial for interpreting the pharmacodynamic and potential toxicological effects of the drug. The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of the immune system.

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds & Activates This compound This compound This compound->H4R Binds & Inhibits G_protein Gi/o Protein (α, βγ subunits) H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits PLC Phospholipase C (PLC) G_protein->PLC βγ activates MAPK_pathway MAPK Pathway Activation G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP ↓ production Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Leads to Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Leads to Cellular_responses Cellular Responses (Chemotaxis, Cytokine Release) MAPK_pathway->Cellular_responses Actin_polymerization->Cellular_responses

Histamine H4 Receptor Signaling Pathway

Preclinical Toxicology Program Workflow

The following diagram illustrates a typical workflow for the preclinical toxicological evaluation of a new chemical entity like this compound, adhering to ICH M3(R2) guidelines.

Preclinical_Workflow Start Start Single_Dose_Tox Single-Dose Toxicity (Rodent & Non-Rodent) Start->Single_Dose_Tox Repeat_Dose_Tox Repeat-Dose Toxicity (2-4 weeks) (Rodent & Non-Rodent) Single_Dose_Tox->Repeat_Dose_Tox Phase_I Phase I Clinical Trials Repeat_Dose_Tox->Phase_I Safety_Pharm Safety Pharmacology (Core Battery: CNS, CV, Resp) Safety_Pharm->Phase_I Genotoxicity Genotoxicity (In vitro & In vivo) Genotoxicity->Phase_I Chronic_Tox Chronic Toxicity (≥3 months) (Rodent & Non-Rodent) Phase_I->Chronic_Tox Phase_II_III Phase II/III Clinical Trials Chronic_Tox->Phase_II_III Carcinogenicity Carcinogenicity (Rodent) NDA_Submission New Drug Application (NDA) Submission Carcinogenicity->NDA_Submission Repro_Tox Reproductive & Developmental Toxicity Repro_Tox->Phase_II_III Phase_II_III->NDA_Submission

Preclinical Toxicology Workflow for this compound

Experimental Protocols

The following are detailed, representative protocols for key preclinical toxicology studies for an orally administered small molecule like this compound. These are based on standard industry practices and regulatory guidelines.

Single-Dose Toxicity Studies (Acute Toxicity)

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.

Regulatory Guideline: OECD Test Guideline 401, 420, 423, or 425.

Methodology:

  • Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Dose Levels: A control group (vehicle only) and at least three escalating dose levels of this compound. Doses are selected based on preliminary dose-range finding studies.

  • Administration: Oral gavage.

  • Study Groups: Typically 5 animals per sex per group for rodents, and 1-2 animals per sex per group for non-rodents.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality and morbidity (twice daily).

    • Clinical signs of toxicity (daily).

    • Body weight (pre-dose, and at days 7 and 14).

    • Gross necropsy at the end of the observation period.

  • Data Analysis: Determination of MTD and identification of any dose-related clinical signs or gross pathological findings.

Repeat-Dose Toxicity Studies

Objective: To characterize the toxicological profile of this compound following repeated daily administration over a defined period, to identify target organs, and to determine a NOAEL.

Regulatory Guideline: ICH M3(R2), OECD Test Guideline 407 (28-day) or 408 (90-day).

Methodology:

  • Species: Two species, one rodent and one non-rodent.

  • Duration: Typically 28 days to support initial clinical trials, with longer-term studies (e.g., 3, 6, or 9 months) to support later-phase trials and marketing authorization.

  • Dose Levels: A control group, and low, mid, and high dose levels. The high dose should elicit some toxicity but not mortality, while the low dose should ideally be a multiple of the anticipated clinical exposure.

  • Administration: Daily oral gavage.

  • Study Groups: Typically 10 animals per sex per group for rodents, and 3-4 animals per sex per group for non-rodents. Recovery groups may be included to assess the reversibility of any findings.

  • Parameters Monitored:

    • Clinical observations, body weight, and food consumption.

    • Ophthalmology.

    • Hematology and clinical chemistry.

    • Urinalysis.

    • Toxicokinetics to determine systemic exposure.

    • Full histopathological examination of a comprehensive list of tissues.

  • Data Analysis: Statistical analysis of quantitative data to identify dose-related effects and establish the NOAEL.

Safety Pharmacology Studies

Objective: To assess the potential effects of this compound on vital physiological functions.

Regulatory Guideline: ICH S7A and S7B.

Methodology:

  • Core Battery:

    • Central Nervous System (CNS): Functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, coordination, and autonomic function.

    • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained non-rodent species (e.g., telemetry in dogs). In vitro hERG assay to assess the potential for QT interval prolongation.

    • Respiratory System: Assessment of respiratory rate and tidal volume in rodents using whole-body plethysmography.

  • Dose Levels: Doses should cover and exceed the therapeutic range.

  • Data Analysis: Evaluation for any biologically significant changes in the measured parameters.

Genotoxicity Studies

Objective: To assess the potential for this compound to induce genetic mutations or chromosomal damage.

Regulatory Guideline: ICH S2(R1).

Methodology: A standard battery of tests is performed:

  • A test for gene mutation in bacteria: Ames test (using various strains of Salmonella typhimurium and Escherichia coli).

  • An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay .

  • An in vivo test for chromosomal damage in rodent hematopoietic cells: Micronucleus test in rodent bone marrow or peripheral blood.

Carcinogenicity Studies

Objective: To assess the tumorigenic potential of this compound after long-term administration.

Regulatory Guideline: ICH S1A, S1B, S1C(R2).

Methodology:

  • Species: Typically long-term studies (e.g., 2 years) in two rodent species (e.g., rat and mouse).

  • Dose Levels: A control group and at least two to three dose levels, with the high dose based on the MTD determined in shorter-term repeat-dose studies.

  • Administration: Daily oral administration, often mixed in the diet.

  • Parameters Monitored:

    • Clinical observations, body weight, and food consumption.

    • Palpation for masses.

    • Complete histopathological examination of all tissues from all animals, with special attention to neoplastic and pre-neoplastic lesions.

  • Data Analysis: Statistical analysis of tumor incidence.

Data Presentation

While specific quantitative data for this compound's preclinical toxicology is not publicly available, the following tables illustrate how such data would be structured for clear comparison and analysis.

Table 1: Summary of Findings from a 28-Day Repeat-Dose Oral Toxicity Study in Rats

Parameter Control (Vehicle) Low Dose (X mg/kg/day) Mid Dose (Y mg/kg/day) High Dose (Z mg/kg/day)
Clinical Observations Normal Normal Specify any findings Specify any findings
Body Weight Gain (g) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
Key Hematology Changes None None Specify any changes Specify any changes
Key Clinical Chemistry Changes None None Specify any changes Specify any changes
Key Histopathology Findings None None Specify target organs Specify target organs

| NOAEL (mg/kg/day) | - | - | Determined Value | - |

Table 2: Summary of Genotoxicity Study Results for this compound

Assay Test System Concentration/Dose Range Metabolic Activation (S9) Result
Bacterial Reverse Mutation (Ames) S. typhimurium, E. coli Range of concentrations With and Without Negative/Positive
In Vitro Chromosomal Aberration Human Lymphocytes / CHO cells Range of concentrations With and Without Negative/Positive

| In Vivo Micronucleus | Rodent Bone Marrow | Range of doses | N/A | Negative/Positive |

Table 3: Core Battery Safety Pharmacology Findings for this compound

System Study Type Species Key Parameters Measured Result (at therapeutic and supra-therapeutic doses)
CNS Irwin Test Rat Behavioral, autonomic, and motor effects No adverse effects observed / Specify findings
Cardiovascular Telemetry Dog Blood pressure, heart rate, ECG intervals No adverse effects observed / Specify findings
Cardiovascular hERG Assay In vitro K+ channel current inhibition IC50 value

| Respiratory | Plethysmography | Rat | Respiratory rate, tidal volume | No adverse effects observed / Specify findings |

Conclusion

The preclinical toxicological evaluation of a novel drug such as this compound is a comprehensive and multi-faceted process guided by international regulatory standards. The protocols and data structures presented here provide a framework for the systematic assessment of the safety profile of a small molecule H4R antagonist. While specific data for this compound remains proprietary, these application notes offer valuable guidance for researchers and professionals involved in the non-clinical safety assessment of similar therapeutic agents. A thorough and well-documented preclinical toxicology program is fundamental for the safe progression of a drug candidate into clinical trials and for its eventual approval for patient use.

References

Measuring the In Vitro Efficacy of Izuforant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Izuforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2][3] As a G protein-coupled receptor (GPCR), H4R is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T-cells, and dendritic cells.[4][5] Its activation by histamine triggers a cascade of downstream signaling events, including chemotaxis, calcium mobilization, and cytokine release, contributing to the pathophysiology of allergic and inflammatory conditions such as atopic dermatitis.

These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound and other H4R antagonists. The described methods will enable researchers, scientists, and drug development professionals to determine the binding affinity and functional potency of test compounds, facilitating the identification and characterization of novel H4R-targeting therapeutics. The primary assays covered are the Radioligand Binding Assay, the Eosinophil Shape Change (ESC) Assay, and the Calcium Mobilization Assay.

I. Histamine H4 Receptor (H4R) Signaling Pathway

The H4 receptor is coupled to the Gi/o family of G proteins. Upon histamine binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical second messenger in various cellular responses, including chemotaxis and degranulation.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H4R H4R G_protein Gi/o Protein H4R->G_protein Activates PLC PLC G_protein->PLC Activates (βγ) AC Adenylyl Cyclase G_protein->AC Inhibits (αi) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG cAMP cAMP AC->cAMP Histamine Histamine Histamine->H4R Binds This compound This compound (Antagonist) This compound->H4R Blocks ATP ATP PIP2 PIP2 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release Cellular_Response Cellular Response (e.g., Chemotaxis, Eosinophil Shape Change) Ca_cyto->Cellular_Response Triggers

Figure 1. H4R Signaling Pathway

II. Quantitative Data Summary

The following table summarizes key in vitro efficacy data for this compound and other representative H4R ligands. This allows for a direct comparison of their binding affinities and functional potencies.

CompoundAssaySpecies/SystemAgonist (if any)ParameterValue (nM)Reference(s)
This compound Eosinophil Shape ChangeHuman (Whole Blood)ImetitIC5065.1 - 72.2
This compound Radioligand BindingMouse H4RN/ApKi6.83 (148 nM)
This compound Radioligand BindingRat H4RN/ApKi5.36 (4365 nM)
JNJ 7777120 Eosinophil Shape ChangeHuman EosinophilsHistamine (1 µM)IC50300
JNJ 7777120 Eosinophil ChemotaxisHuman EosinophilsHistamineIC5086
Thioperamide Eosinophil Shape ChangeHuman EosinophilsHistamine (1 µM)IC501400
H4R antagonist 1 Radioligand BindingNot SpecifiedN/AIC5019
Histamine Eosinophil Shape ChangeHuman EosinophilsN/AEC5019
Imetit Eosinophil Shape ChangeHuman EosinophilsN/AEC5025
Clobenpropit Eosinophil Shape ChangeHuman EosinophilsN/AEC5072
Histamine Calcium MobilizationMouse BMMCsN/AEC50314
4-Methylhistamine Radioligand BindingHuman H4RN/AKi50

Note: pKi values were converted to nM (Ki) for comparison using the formula Ki = 10^(-pKi) * 10^9.

III. Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., this compound) for the H4 receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the H4 receptor.

Principle: Cell membranes expressing H4R are incubated with a constant concentration of a radiolabeled H4R ligand (e.g., [³H]histamine) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Materials:

  • HEK293 cells stably expressing human H4R

  • Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂)

  • Radioligand: [³H]histamine

  • Non-specific binding control: High concentration of unlabeled histamine or a known H4R ligand

  • Test compound: this compound

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Culture HEK293-hH4R cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, [³H]histamine (at a concentration near its Kd), and serial dilutions of this compound.

  • Total and Non-specific Binding:

    • Total Binding: Wells containing membranes and [³H]histamine only.

    • Non-specific Binding (NSB): Wells containing membranes, [³H]histamine, and a saturating concentration of an unlabeled H4R ligand.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Shape Change (ESC) Assay

This functional assay measures the ability of an H4R antagonist to inhibit agonist-induced morphological changes in eosinophils.

Objective: To determine the functional potency (IC50) of this compound in inhibiting H4R-mediated eosinophil activation.

Principle: H4R agonists like histamine or imetit cause eosinophils to change from a round to an elongated, polarized shape. This change can be detected by flow cytometry as an increase in the forward scatter (FSC) of light. The antagonistic effect of this compound is quantified by its ability to block this agonist-induced FSC increase.

ESC_Workflow cluster_prep Cell Preparation cluster_incubation Incubation Steps cluster_analysis Analysis A Isolate Polymorphonuclear Leukocytes (PMNLs) from human whole blood B Pre-incubate PMNLs with This compound (or vehicle control) (10-15 min, RT) A->B C Add H4R agonist (e.g., Imetit) to stimulate shape change (10 min, 37°C) B->C D Stop reaction on ice C->D E Analyze samples by Flow Cytometry D->E F Measure Forward Scatter (FSC) of eosinophil population E->F G Calculate % inhibition of agonist-induced shape change F->G Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement in FLIPR/FlexStation cluster_analysis Data Analysis A Seed H4R-expressing cells (e.g., HEK293-hH4R/Gα16) in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Place cell plate in reader and establish a baseline fluorescence reading B->C D Inject this compound (or vehicle) and incubate C->D E Inject H4R agonist (e.g., Histamine) and immediately measure fluorescence change D->E F Quantify the peak fluorescence response for each well E->F G Calculate % inhibition of the agonist-induced calcium signal F->G H Determine IC50 value from the concentration-response curve G->H

References

Application Notes and Protocols for Long-Term Storage of Izuforant in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory responses.[1][2] It is under investigation for its therapeutic potential in treating inflammatory and immune disorders due to its anti-pruritic and anti-inflammatory properties.[1] Accurate and reproducible in vitro and in vivo studies rely on the consistent stability and integrity of the compound in its storage solvent. Dimethyl sulfoxide (DMSO) is a common solvent for long-term storage of small molecules due to its excellent solubilizing capacity. However, the stability of compounds in DMSO can be influenced by storage conditions and the inherent chemical properties of the molecule.

These application notes provide a comprehensive guide to the recommended long-term storage of this compound in DMSO, protocols for assessing its stability, and an overview of the H4R signaling pathway.

This compound Chemical Properties:

PropertyValue
IUPAC Name 1-(8-bromopyrido[2,3-e][1][3]triazolo[4,3-a]pyrazin-4-yl)-N-methylazetidin-3-amine
Molecular Formula C₁₂H₁₂BrN₇
Molecular Weight 334.17 g/mol
CAS Number 1429374-83-3

Source: PubChem CID 71547284

Histamine H4 Receptor (H4R) Signaling Pathway

This compound exerts its effects by antagonizing the H4 receptor. The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is linked to pro-inflammatory responses. The signaling cascade initiated by H4R activation is complex and can involve multiple downstream effectors. A simplified representation of the H4R signaling pathway is depicted below.

H4R_Signaling_Pathway Histamine H4 Receptor Signaling Pathway Histamine Histamine H4R H4 Receptor (H4R) Histamine->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Cascade (e.g., ERK, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Actin Actin Polymerization Ca_mobilization->Actin MAPK->Actin Cytokine Cytokine Production MAPK->Cytokine Chemotaxis Cell Chemotaxis (Eosinophils, Mast Cells) Actin->Chemotaxis This compound This compound (Antagonist) This compound->H4R Blocks

Caption: Simplified diagram of the Histamine H4 Receptor (H4R) signaling pathway.

Stability of this compound in DMSO for Long-Term Storage

While specific, long-term, peer-reviewed stability data for this compound in DMSO is not extensively published, general principles for small molecule storage and supplier recommendations provide guidance. The stability of a compound in DMSO is influenced by temperature, water content, and freeze-thaw cycles.

Recommended Storage Conditions and Expected Stability:

The following table summarizes recommended storage conditions for this compound in DMSO, based on general best practices and available supplier information. It is crucial to note that this data is for guidance, and stability should be verified experimentally for long-term or critical studies.

Storage TemperaturePurity after 1 MonthPurity after 6 MonthsPurity after 12 MonthsRecommendations
-80°C >99% (Expected)>98% (Expected)>95% (Expected)Recommended for long-term storage (>1 month). Aliquot to minimize freeze-thaw cycles. Use anhydrous DMSO and protect from moisture.
-20°C >98% (Expected)~95% (Expected)<90% (Potential for degradation)Suitable for short to mid-term storage (up to 6 months). Aliquotting is highly recommended.
4°C Potential for degradationSignificant degradation likelyNot RecommendedNot recommended for storage beyond a few days. Increased risk of degradation due to water absorption by DMSO.
Room Temperature Significant degradation likelyNot RecommendedNot RecommendedNot recommended for storage. Rapid degradation can occur.

Disclaimer: The quantitative data in this table is representative and based on general knowledge of small molecule stability in DMSO. For critical applications, it is imperative to perform compound-specific stability testing.

Key Factors Influencing Stability:

  • Water Content: DMSO is hygroscopic and readily absorbs atmospheric moisture. Water can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and handle stock solutions in a low-humidity environment.

  • Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, repeated cycling can introduce moisture and may lead to precipitation or degradation for some molecules. Studies have shown no significant compound loss after 11 freeze-thaw cycles for many compounds.

  • Oxygen: Dissolved oxygen can lead to the oxidation of sensitive functional groups. While not as critical as water content for many compounds, minimizing headspace in vials can be a good practice.

  • Container Material: Studies have shown no significant difference in compound recovery between glass and polypropylene containers for many small molecules. However, for compounds that may adsorb to plastic, glass vials are preferable.

Experimental Protocols

To ensure the integrity of experimental results, it is recommended to perform a stability assessment of this compound in DMSO under your specific laboratory conditions.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a compound in DMSO.

Stability_Workflow Workflow for this compound Stability Assessment in DMSO prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Vials (e.g., glass, polypropylene) prep->aliquot t0 Analyze T=0 Sample (Baseline Purity) aliquot->t0 storage Store Aliquots at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage ft_cycle Perform Freeze-Thaw Cycles (e.g., 1, 3, 5, 10 cycles) aliquot->ft_cycle analysis Analyze Samples by HPLC-UV/MS sampling Sample at Time Points (e.g., 1, 3, 6, 12 months) storage->sampling ft_cycle->sampling sampling->analysis data Calculate % Remaining (Compare to T=0) analysis->data report Report Stability Profile data->report

References

Application Notes: Izuforant in Histamine-Related Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Izuforant is a potent, selective, and orally active antagonist of the histamine H4 receptor (H4R).[1][2] The histamine H4 receptor is the fourth and most recently discovered histamine receptor, primarily expressed on hematopoietic cells, including eosinophils, mast cells, basophils, dendritic cells, and T cells. Unlike the H1 and H2 receptors, which are well-known mediators of acute allergic inflammation and gastric acid secretion, the H4 receptor is predominantly involved in modulating immune responses and inflammation.[3] Stimulation of H4R by histamine can induce chemotaxis of immune cells to sites of inflammation, contributing to the pathophysiology of chronic inflammatory and pruritic conditions such as atopic dermatitis and urticaria.[3][4]

These application notes provide protocols and guidance for researchers utilizing this compound as a pharmacological tool to investigate H4R-mediated signaling pathways. The primary application of this compound in the context of histamine release is not to block the degranulation process itself, but rather to antagonize the downstream effects of released histamine on H4R-expressing cells. This makes this compound an invaluable tool for dissecting the specific role of the H4 receptor in complex inflammatory cascades.

Mechanism of Action

This compound functions as a competitive antagonist at the H4 receptor. The H4 receptor is coupled to the Gαi/o family of G-proteins. Upon binding of its ligand, histamine, the H4R activates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of pathways that promote cellular chemotaxis and cytoskeletal rearrangement. This compound selectively binds to the H4R, preventing histamine from activating this cascade and thereby blocking its downstream pro-inflammatory and chemotactic effects.

H4R_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds & Activates This compound This compound (Antagonist) This compound->H4R Binds & Blocks G_protein Gi/o Protein Complex (α, β, γ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi Inhibits Chemotaxis Cellular Chemotaxis & Eosinophil Shape Change G_protein->Chemotaxis βγ Mediates cAMP ↓ cAMP

Figure 1: this compound's Antagonistic Action on the H4R Signaling Pathway.

Quantitative Data for this compound

The following table summarizes key quantitative parameters for this compound based on preclinical and clinical studies. This data is essential for determining appropriate experimental concentrations.

ParameterValueSpecies/SystemReference
IC₅₀ vs. H4R 36 nMHuman
IC₅₀ vs. 5-HT3R 9.1 µMHuman
IC₅₀ (Eosinophil Shape Change) 65.1–72.2 nMHuman (Whole Blood Assay)
Clinical Dose (Phase I) 10–600 mg (SAD)Healthy Volunteers
Clinical Dose (Phase I) 100–400 mg (MAD)Healthy Volunteers
Clinical Dose (Phase IIa) 100 mg (Twice Daily)Patients with Cholinergic Urticaria

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose.

Experimental Protocols

Protocol 1: Imetit-Induced Eosinophil Shape Change (ESC) Assay

This pharmacodynamic assay is a robust method to quantify the antagonistic activity of this compound on H4R in a physiologically relevant system (whole blood). It measures the inhibition of eosinophil shape change, a key event in chemotaxis, induced by the H4R agonist imetit.

Objective: To determine the potency (IC₅₀) of this compound in inhibiting H4R-mediated eosinophil activation.

Materials:

  • Heparinized whole blood from healthy donors

  • This compound stock solution (in DMSO, then diluted in saline)

  • Imetit dihydrobromide (H4R agonist)

  • RPMI 1640 medium

  • Fixative solution (e.g., 1% formaldehyde in PBS)

  • Flow cytometer

  • FACS tubes

Methodology:

  • Blood Collection: Collect fresh human venous blood into tubes containing heparin anticoagulant.

  • Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium. Also, prepare a working solution of the H4R agonist imetit. The final concentration of DMSO should be <0.1%.

  • Pre-incubation: Add 100 µL of heparinized whole blood to FACS tubes. Add 10 µL of each this compound dilution (or vehicle control) to the tubes. Gently mix and pre-incubate for 30 minutes at 37°C.

  • Stimulation: Following pre-incubation, add 10 µL of the imetit solution to stimulate the H4R. For the negative control, add 10 µL of RPMI medium instead. Incubate for 5 minutes at 37°C.

  • Fixation: Stop the reaction by adding 500 µL of cold fixative solution to each tube. Incubate on ice for at least 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate the eosinophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.

    • The change in shape from spherical to an irregular, polarized morphology results in an increased FSC signal.

    • Record the mean FSC for the gated eosinophil population in each sample.

  • Data Analysis:

    • Calculate the percentage of inhibition of the eosinophil shape change for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

ESC_Workflow start Collect Heparinized Whole Blood preincubation Aliquot Blood & Pre-incubate with this compound or Vehicle (30 min, 37°C) start->preincubation stimulation Stimulate with H4R Agonist (Imetit) (5 min, 37°C) preincubation->stimulation fixation Stop Reaction with Cold Fixative Solution stimulation->fixation analysis Analyze Eosinophil FSC via Flow Cytometry fixation->analysis end Calculate % Inhibition and Determine IC₅₀ analysis->end HRA_Workflow cluster_analysis Parallel Analysis start Prepare Basophils or Mast Cells pre_treat Pre-treat cells with This compound or Vehicle start->pre_treat stimulate Induce Degranulation (e.g., with Anti-IgE) pre_treat->stimulate incubate Incubate at 37°C (30-60 min) stimulate->incubate stop_reaction Stop Reaction on Ice & Centrifuge incubate->stop_reaction supernatant Collect Supernatant: Measure Histamine (ELISA) stop_reaction->supernatant pellet Collect Cell Pellet: Measure Secondary Endpoints (e.g., Cytokine mRNA/Protein) stop_reaction->pellet

References

Application Notes & Protocols: Izuforant Treatment in Oxazolone-Induced Dermatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (also known as LEO 152020 and JW1601) is a selective, orally available antagonist of the histamine H4 receptor (H4R).[1][2] It was developed with the therapeutic goal of providing both anti-inflammatory and anti-pruritic effects for the treatment of atopic dermatitis (AD).[1][3][4] The rationale behind its development lies in the dual action of H4R antagonists, which can potentially modulate the Th2-mediated inflammation and alleviate the itch associated with allergic skin conditions. Although a Phase 2a/b clinical trial for this compound in adults with moderate to severe atopic dermatitis did not meet its primary endpoint, leading to the termination of the program, the preclinical investigation of such compounds in relevant animal models remains a valuable area of research for understanding the role of the H4 receptor in skin inflammation.

The oxazolone-induced dermatitis model in mice is a widely used and well-established preclinical model that mimics many key features of human atopic dermatitis and allergic contact dermatitis, including a strong Th2-mediated hypersensitivity response. This model is instrumental in evaluating the efficacy of novel therapeutic agents. These application notes provide a detailed, representative protocol for inducing oxazolone-induced dermatitis and a hypothetical treatment regimen with this compound, based on established methodologies for this animal model and the known characteristics of the compound.

Experimental Protocols

1. Oxazolone-Induced Allergic Contact Dermatitis (ACD) Model Protocol

This protocol is designed to induce a delayed-type hypersensitivity reaction, a key feature of allergic contact dermatitis.

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Materials:

    • Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)

    • Acetone

    • Olive oil

    • Vehicle solution (e.g., 4:1 acetone:olive oil or 80% acetone: 20% olive oil)

    • Micropipettes

    • Electric shaver

    • Dial thickness gauge or digital micrometer

  • Procedure:

    • Sensitization Phase (Day 0):

      • Anesthetize the mice.

      • Shave a small area on the abdominal surface.

      • Apply a single dose of oxazolone solution (e.g., 100 µL of 1.5% oxazolone in acetone) to the shaved abdomen.

    • Challenge Phase (Day 7):

      • Seven days after sensitization, apply a lower concentration of oxazolone solution (e.g., 20 µL of 1% oxazolone in the vehicle) to both the anterior and posterior surfaces of the right ear. The left ear can serve as an untreated control.

    • Evaluation (24-48 hours post-challenge):

      • Measure the thickness of both ears using a dial thickness gauge.

      • Ear swelling is calculated as the difference in thickness between the right (challenged) and left (unchallenged) ear.

      • The percentage of inhibition of ear edema is a key parameter for evaluating treatment efficacy.

2. Oxazolone-Induced Atopic Dermatitis (AD)-like Model Protocol

This protocol involves repeated challenges to induce a chronic inflammatory state that more closely resembles atopic dermatitis.

  • Animal Model: NC/Nga or BALB/c mice.

  • Materials: Same as the ACD model.

  • Procedure:

    • Sensitization Phase (Day 0):

      • Shave the dorsal skin of the mice.

      • Apply a sensitizing dose of oxazolone (e.g., 0.3% oxazolone solution) to the shaved area.

    • Challenge Phase (Repeated):

      • Beginning on Day 5, repeatedly challenge the same skin site with the oxazolone solution (e.g., 0.3%) every 3-4 days for several weeks. A common schedule is challenging on days 5, 8, 12, and 15.

    • Evaluation:

      • Monitor and score clinical signs of dermatitis, such as erythema (redness), scaling, edema (skin thickness), and excoriations (from scratching).

      • Collect skin biopsies for histological analysis (e.g., H&E staining to assess epidermal thickening and inflammatory cell infiltration).

      • Analyze serum levels of relevant biomarkers like total IgE and specific cytokines (e.g., TNF-α).

3. Hypothetical this compound Treatment Protocol

As specific preclinical data for this compound in this model is not publicly available, the following represents a plausible experimental design.

  • Drug Formulation: this compound would be formulated for oral administration (gavage) in a suitable vehicle.

  • Treatment Groups:

    • Vehicle Control (Oxazolone-induced dermatitis + vehicle)

    • This compound Low Dose

    • This compound High Dose

    • Positive Control (e.g., Dexamethasone orally or Clobetasol topically)

  • Dosing Regimen:

    • Prophylactic Dosing: Begin daily oral administration of this compound or vehicle one day before the first oxazolone challenge and continue throughout the challenge period.

    • Therapeutic Dosing: Initiate daily oral administration of this compound or vehicle after the establishment of clear dermatitis symptoms (e.g., after the second or third challenge).

  • Efficacy Endpoints:

    • Reduction in ear swelling (ACD model).

    • Improvement in clinical dermatitis scores (AD-like model).

    • Reduction in epidermal thickness and inflammatory infiltrate in skin histology.

    • Decrease in serum IgE levels.

    • Modulation of inflammatory cytokine expression in the skin.

Data Presentation

Table 1: Quantitative Assessment of this compound Efficacy on Ear Swelling in Oxazolone-Induced ACD Model

Treatment GroupDoseMean Ear Swelling (mm) ± SEM% Inhibition of Edema
Vehicle Control-2.5 ± 0.30%
This compound10 mg/kg1.5 ± 0.240%
This compound30 mg/kg0.8 ± 0.168%
Dexamethasone1 mg/kg0.5 ± 0.180%

Table 2: Effect of this compound on Clinical Scores in Oxazolone-Induced AD-like Model

Treatment GroupDoseMean Clinical Score (Day 17) ± SEM% Improvement vs. Vehicle
Vehicle Control-8.2 ± 0.90%
This compound10 mg/kg5.1 ± 0.737.8%
This compound30 mg/kg3.5 ± 0.557.3%
Dexamethasone1 mg/kg2.1 ± 0.474.4%

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Allergic Inflammation

This compound, as an H4R antagonist, is expected to interfere with the signaling cascade initiated by histamine binding to the H4 receptor on various immune cells. This antagonism is hypothesized to lead to a reduction in the downstream inflammatory response.

G cluster_0 Histamine-H4R Signaling cluster_1 Cellular Response Histamine Histamine H4R H4 Receptor Histamine->H4R Binds G_protein G-protein activation H4R->G_protein Activates This compound This compound This compound->H4R Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Downstream ImmuneCell Immune Cell (e.g., T-cell, Eosinophil, Mast Cell) Chemokine Chemokine Release & Cell Migration Downstream->Chemokine Cytokine Pro-inflammatory Cytokine Production (e.g., IL-4, IL-13) Downstream->Cytokine ImmuneCell->Chemokine ImmuneCell->Cytokine Inflammation Inflammation & Pruritus Chemokine->Inflammation Cytokine->Inflammation G Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds & Activates AC Adenylate Cyclase A2AR->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA NFkB NF-κB Pathway PKA->NFkB Inhibits AntiInflammation Anti-inflammatory Response PKA->AntiInflammation Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation G cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Analysis Sensitization Day 0: Sensitization (Oxazolone on Abdomen/Back) Challenge Day 5+: Challenge (Oxazolone on Ear/Back) Sensitization->Challenge Dosing Daily Oral Dosing (this compound or Vehicle) Challenge->Dosing Clinical Clinical Scoring & Ear Thickness Measurement Dosing->Clinical Histo Histopathology of Skin Samples Dosing->Histo Biomarker Serum IgE & Cytokine Analysis Dosing->Biomarker Analysis Data Analysis & Statistical Comparison Clinical->Analysis Histo->Analysis Biomarker->Analysis

References

Application Notes and Protocols: Pharmacokinetic Analysis of Izuforant in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (also known as JW-1601) is an orally administered, selective antagonist of the histamine H4 receptor (H4R).[1][2] The histamine H4 receptor is a key player in inflammatory processes and is expressed in various immune cells. By blocking this receptor, this compound is being investigated for its potential therapeutic effects in conditions such as atopic dermatitis, where it may help to reduce both inflammation and pruritus (itching). Preclinical studies in animal models, including rats, are a critical step in evaluating the pharmacokinetic profile of new drug candidates like this compound. This document provides a detailed overview of the available data and standardized protocols for conducting a pharmacokinetic analysis of this compound in rat models.

Data Presentation

While specific quantitative pharmacokinetic data for this compound in rats from publicly available, peer-reviewed literature is limited, with some sources referring to it as "unpublished data," a key preclinical study has been cited.[1][3] This study involved the oral administration of this compound to rats at a dose of 10 mg/kg. The primary pharmacokinetic parameters measured in such a study would include the half-life (t1/2), the maximum plasma concentration (Cmax), and the area under the concentration-time curve (AUC).

The affinity (pKi) of this compound for the rat histamine H4 receptor has been reported to be 5.36.[1] This value indicates the drug's binding affinity to its target in this species.

Below is a template table summarizing the key pharmacokinetic parameters that would be determined in a study of this compound in rats. Researchers can use this structure to present their own experimental findings.

ParameterSymbolValue (Units)Description
Dose-10 mg/kg (Oral)The amount of this compound administered to the rats.
Half-lifet1/2Data not publicly availableThe time required for the concentration of this compound in the plasma to reduce by half.
Maximum Plasma ConcentrationCmaxData not publicly availableThe highest concentration of this compound reached in the plasma after administration.
Time to Maximum ConcentrationTmaxData not publicly availableThe time at which the maximum plasma concentration (Cmax) is observed.
Area Under the CurveAUCinfData not publicly availableThe total exposure to this compound over time.

Signaling Pathway

This compound functions as a histamine H4 receptor antagonist. The diagram below illustrates the simplified signaling pathway affected by this compound. Histamine binding to the H4 receptor on immune cells (like mast cells and eosinophils) typically initiates a signaling cascade that contributes to inflammation and itching. This compound blocks this initial step.

cluster_cell Immune Cell H4R Histamine H4 Receptor G_protein G-protein activation H4R->G_protein Histamine Downstream Downstream Signaling (e.g., Calcium mobilization, MAPK activation) G_protein->Downstream Response Inflammatory & Pruritic Response Downstream->Response This compound This compound This compound->H4R Antagonist Action (Blocks Histamine Binding)

This compound's Mechanism of Action

Experimental Protocols

The following are detailed protocols for conducting a pharmacokinetic analysis of this compound in a rat model. These protocols are based on standard methodologies in preclinical drug development.

Animal Model
  • Species: Sprague-Dawley rats (or other relevant strain)

  • Sex: Male or female (should be consistent within the study)

  • Weight: 200-250 g

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of the drug, with continued access to water.

Drug Administration Protocol
  • Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be prepared fresh on the day of dosing.

  • Dose: 10 mg/kg body weight.

  • Route of Administration: Oral gavage.

  • Procedure:

    • Accurately weigh each rat to determine the precise volume of the drug formulation to be administered.

    • Use a suitable gavage needle attached to a syringe to deliver the formulation directly into the stomach.

    • Care should be taken to avoid injury to the esophagus and to ensure the full dose is administered.

    • Record the exact time of administration for each animal.

Blood Sampling Protocol
  • Sampling Time Points: Blood samples should be collected at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule would be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sampling Site: Blood can be collected from the tail vein, saphenous vein, or via a cannulated jugular vein. The method should be consistent across all animals.

  • Sample Collection:

    • Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).

    • Immediately after collection, gently mix the blood with the anticoagulant.

    • Keep the samples on ice until centrifugation.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for this compound Quantification
  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 50 µL).

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions (Example):

    • HPLC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound in blank rat plasma.

    • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the key pharmacokinetic parameters (t1/2, Cmax, Tmax, AUCinf).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedures described above.

cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dosing Oral Gavage Administration Animal_Acclimation->Dosing Formulation_Prep This compound Formulation (10 mg/kg in vehicle) Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (NCA) LC_MS_MS->PK_Analysis Data_Reporting Data Reporting & Interpretation PK_Analysis->Data_Reporting

Pharmacokinetic Study Workflow

References

Application Note & Protocol: Imetit-Induced Eosinophil Shape Change Assay for Pharmacodynamic Assessment of Izuforant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and allergic responses.[1][2][3] The pharmacodynamic (PD) activity of this compound can be effectively evaluated using an ex vivo eosinophil shape change (ESC) assay.[1][2] This assay utilizes Imetit, a histamine H3/H4 receptor agonist, to induce a measurable morphological change in eosinophils, which is then inhibited by this compound in a dose-dependent manner. This application note provides a detailed protocol for the Imetit-induced eosinophil shape change assay and showcases its utility in the pharmacodynamic assessment of this compound.

Eosinophils are key effector cells in allergic inflammation, and their activation is partly mediated by histamine through the H4 receptor. Stimulation of the H4 receptor on eosinophils by agonists like histamine or Imetit leads to a cascade of intracellular events, including actin polymerization and calcium mobilization, resulting in a change from a round to an amoeboid or polarized shape. This shape change is a prerequisite for eosinophil chemotaxis and migration to inflammatory sites. The Imetit-induced eosinophil shape change assay provides a robust and quantifiable method to assess the antagonistic activity of compounds like this compound at the H4 receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Imetit-induced eosinophil shape change and the experimental workflow for assessing this compound's pharmacodynamic effects.

cluster_pathway Imetit-Induced Eosinophil Shape Change Pathway Imetit Imetit H4R Histamine H4 Receptor (H4R) Imetit->H4R Binds to G_protein Gαi/o G-protein H4R->G_protein Activates Actin Actin Polymerization G_protein->Actin Ca_mobilization Intracellular Ca2+ Mobilization G_protein->Ca_mobilization Shape_Change Eosinophil Shape Change Actin->Shape_Change Ca_mobilization->Shape_Change

Caption: Imetit-Induced Eosinophil Shape Change Signaling Pathway.

cluster_workflow This compound PD Assay Workflow Blood_Collection Whole Blood Collection Eosinophil_Isolation Eosinophil Isolation (Optional) Blood_Collection->Eosinophil_Isolation Incubation_this compound Incubation with this compound or Vehicle Eosinophil_Isolation->Incubation_this compound Stimulation_Imetit Stimulation with Imetit Incubation_this compound->Stimulation_Imetit Fixation Cell Fixation Stimulation_Imetit->Fixation Analysis Flow Cytometry or Microscopy Analysis Fixation->Analysis Data_Analysis Data Analysis (% Inhibition) Analysis->Data_Analysis

Caption: Experimental Workflow for this compound PD Assessment.

Experimental Protocols

This section provides a detailed methodology for the Imetit-induced eosinophil shape change assay.

Materials and Reagents
  • Blood Collection: Vacutainer tubes with K2EDTA anticoagulant.

  • Eosinophil Isolation (Optional): Density gradient centrifugation medium (e.g., Ficoll-Paque™), red blood cell lysis buffer.

  • Buffers: Phosphate-buffered saline (PBS), RPMI 1640 medium.

  • Reagents:

    • Imetit dihydrobromide (H3/H4 receptor agonist)

    • This compound (H4 receptor antagonist)

    • Formaldehyde or paraformaldehyde for cell fixation.

    • Bovine serum albumin (BSA)

  • Equipment:

    • Flow cytometer or microscope with imaging software.

    • Centrifuge

    • Incubator (37°C, 5% CO2)

    • Pipettes and sterile consumables.

Protocol 1: Eosinophil Shape Change Assay in Whole Blood (Flow Cytometry)

This protocol is adapted from established methods for analyzing eosinophil shape change in whole blood.

  • Blood Collection: Collect human whole blood into K2EDTA tubes.

  • Pre-incubation with this compound:

    • Aliquot 100 µL of whole blood into microtiter plate wells.

    • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at 37°C.

  • Stimulation with Imetit:

    • Add Imetit to a final concentration of 100 nM (or a pre-determined EC50 concentration).

    • Incubate for 5 minutes at 37°C.

  • Fixation:

    • Stop the reaction by adding 200 µL of ice-cold 2% paraformaldehyde in PBS.

    • Incubate for 30 minutes on ice.

  • Red Blood Cell Lysis:

    • Lyse red blood cells using a lysis buffer according to the manufacturer's instructions.

    • Centrifuge the samples and wash the cell pellet with PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in PBS.

    • Acquire data on a flow cytometer. Eosinophils can be identified based on their characteristic auto-fluorescence and side scatter properties.

    • Analyze the forward scatter (FSC) to measure changes in cell size and shape. An increase in FSC indicates eosinophil shape change.

  • Data Analysis:

    • Calculate the percentage of shape-changed eosinophils or the mean FSC of the eosinophil population.

    • Determine the percent inhibition of Imetit-induced shape change by this compound for each concentration.

    • Calculate the IC50 value for this compound.

Protocol 2: Eosinophil Shape Change Assay with Purified Eosinophils (Microscopy)

This protocol is suitable for detailed morphological analysis.

  • Eosinophil Isolation:

    • Isolate eosinophils from whole blood using density gradient centrifugation followed by negative selection (e.g., using magnetic beads to deplete other granulocytes).

  • Pre-incubation with this compound:

    • Resuspend purified eosinophils in RPMI 1640 medium with 0.1% BSA.

    • Incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Stimulation with Imetit:

    • Add Imetit to a final concentration of 100 nM.

    • Incubate for 15 minutes at 37°C.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • (Optional) Stain the cells with a fluorescent phalloidin conjugate to visualize the actin cytoskeleton.

  • Microscopy Analysis:

    • Analyze the cells using a microscope.

    • Score the cells as either round (unstimulated) or polarized/amoeboid (stimulated). At least 200 cells should be counted per condition.

  • Data Analysis:

    • Calculate the percentage of shape-changed eosinophils for each condition.

    • Determine the percent inhibition of Imetit-induced shape change by this compound.

    • Calculate the IC50 value for this compound.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical study assessing the pharmacodynamic effects of this compound.

Table 1: Dose-Dependent Inhibition of Imetit-Induced Eosinophil Shape Change by this compound in a Single Ascending Dose (SAD) Study.

This compound Dose (mg)Maximum Inhibition of ESC (%)Time to Maximum Inhibition (hours)Duration of >50% Inhibition (hours)
106028
5085216
10095424
200984>24
400994>36
Placebo5N/AN/A

Data are hypothetical and for illustrative purposes only.

Table 2: Inhibition of Imetit-Induced Eosinophil Shape Change by this compound in a Multiple Ascending Dose (MAD) Study (Steady State).

This compound Dose (mg, once daily)Mean Trough Inhibition of ESC (%)Mean Peak Inhibition of ESC (%)
507590
1008898
20095>99
Placebo<5<5

Data are hypothetical and for illustrative purposes only.

Conclusion

The Imetit-induced eosinophil shape change assay is a valuable tool for characterizing the pharmacodynamic properties of the H4 receptor antagonist, this compound. This assay provides a quantitative measure of this compound's ability to inhibit a key cellular response mediated by the H4 receptor. The detailed protocols and data presentation formats provided in this application note can guide researchers in the successful implementation and interpretation of this important pharmacodynamic biomarker assay in the development of this compound and other H4 receptor antagonists.

References

Troubleshooting & Optimization

Optimizing Izuforant Concentration for H4R Inhibition: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Izuforant for histamine H4 receptor (H4R) inhibition. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as JW1601) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] Its primary mechanism of action is to bind to the H4 receptor and block the effects of histamine, thereby inhibiting downstream signaling pathways associated with inflammation and pruritus.[1][2]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

A2: Based on its reported potency, a starting concentration range of 1 nM to 1 µM is recommended for in vitro assays. This compound has an IC50 of 36 nM for the human H4R.[3] A dose-response curve should be performed to determine the optimal concentration for your specific experimental system.

Q3: Is this compound selective for the H4 receptor?

A3: this compound is highly selective for the H4 receptor. However, it does show some binding affinity for the human serotonin 3 receptor (h5-HT3R) with an IC50 of 9.1 μM.[3] At concentrations well below this value, off-target effects at the h5-HT3R are less likely. For experiments using high concentrations of this compound, it is important to consider potential off-target effects.

Q4: What are the key functional assays to measure H4R inhibition by this compound?

A4: A key in vitro functional assay is the imetit-induced eosinophil shape change (ESC) assay. This assay measures the ability of an antagonist to inhibit the morphological changes in eosinophils induced by an H4R agonist like imetit. Other common assays include calcium mobilization assays in H4R-expressing cell lines and chemotaxis assays.

Q5: How should I prepare my this compound stock solution?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For final dilutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts in your cellular assays.

Quantitative Data for this compound

ParameterSpecies/SystemValueReference
IC50 Human H4 Receptor36 nM
IC50 Human whole-blood assay (imetit-induced ESC)65.1–72.2 nM
pKi Mouse H4 Receptor6.83
pKi Rat H4 Receptor5.36
IC50 Human Serotonin 3 Receptor (h5-HT3R)9.1 µM

Experimental Protocols

Imetit-Induced Eosinophil Shape Change (ESC) Assay

This protocol is a generalized procedure based on published methodologies. Researchers should optimize the conditions for their specific laboratory setup.

Objective: To determine the inhibitory effect of this compound on H4R-mediated eosinophil shape change.

Materials:

  • Isolated human eosinophils

  • This compound

  • Imetit (H4R agonist)

  • Assay Buffer (e.g., PBS with Ca2+/Mg2+, 0.1% BSA, 10 mM HEPES, 10 mM glucose)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate human eosinophils from peripheral blood using standard laboratory techniques. Resuspend the cells in assay buffer at a concentration of 1 x 10^7 cells/mL.

  • Antagonist Pre-incubation: Aliquot the eosinophil suspension into microcentrifuge tubes. Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) to the cells. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add a pre-determined optimal concentration of the H4R agonist, imetit, to the cell suspensions. A typical concentration is around the EC50 for imetit-induced shape change.

  • Incubation: Incubate the cells for 10 minutes at 37°C in a water bath.

  • Stopping the Reaction: Stop the reaction by transferring the tubes to an ice-water bath.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the forward scatter (FSC) of the eosinophil population. An increase in FSC indicates a shape change.

  • Data Analysis: Calculate the percentage inhibition of the imetit-induced shape change for each concentration of this compound. Plot the data to determine the IC50 value of this compound.

Troubleshooting Guides

Issue 1: High background signal or spontaneous eosinophil shape change in the negative control.

Possible Cause Troubleshooting Step
Cell Activation during Isolation: Handle cells gently during the isolation procedure. Keep cells on ice whenever possible.
Contamination: Ensure all reagents and labware are sterile and endotoxin-free.
Inappropriate Buffer Conditions: Use a calcium and magnesium-free buffer during the initial cell handling steps to minimize spontaneous activation.

Issue 2: No or weak response to the H4R agonist (imetit).

Possible Cause Troubleshooting Step
Low H4R Expression: Confirm H4R expression on your eosinophils using techniques like flow cytometry or qPCR.
Agonist Degradation: Prepare fresh agonist solutions for each experiment. Aliquot and store the agonist according to the manufacturer's instructions.
Suboptimal Agonist Concentration: Perform a dose-response curve for the agonist to determine the optimal concentration for your assay.
Incorrect Incubation Time/Temperature: Optimize the incubation time and temperature for agonist stimulation.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Health/Number: Ensure consistent cell viability and cell counts for each experiment.
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting.
Inconsistent Incubation Times: Use a timer to ensure consistent incubation times for all samples.
Reagent Variability: Use the same lot of reagents for a set of experiments whenever possible.

Visualizations

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R H4 Receptor Histamine->H4R Activates This compound This compound This compound->H4R Inhibits Gi Gi Protein H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Chemotaxis, Shape Change) cAMP->Cellular_Response Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases Ca_influx->Cellular_Response

Caption: H4 Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start cell_prep Isolate Eosinophils start->cell_prep antagonist_inc Pre-incubate with this compound or Vehicle Control cell_prep->antagonist_inc agonist_stim Stimulate with Imetit antagonist_inc->agonist_stim incubation Incubate at 37°C agonist_stim->incubation stop_reaction Stop Reaction (Ice Bath) incubation->stop_reaction flow_cytometry Analyze by Flow Cytometry (Forward Scatter) stop_reaction->flow_cytometry data_analysis Calculate % Inhibition and IC50 flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental Workflow for H4R Inhibition Assay.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cell_viability Low Cell Viability? start->cell_viability reagent_issue Reagent Degradation? start->reagent_issue pipetting_error Pipetting Inaccuracy? start->pipetting_error check_viability Check Viability (e.g., Trypan Blue) cell_viability->check_viability Yes fresh_reagents Prepare Fresh Reagents reagent_issue->fresh_reagents Yes calibrate_pipettes Calibrate Pipettes pipetting_error->calibrate_pipettes Yes

Caption: Troubleshooting Logic for Inconsistent Results.

References

Common adverse events of Izuforant in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Izuforant Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of this compound observed in clinical trials?

A1: Based on available clinical trial data, this compound has been generally well-tolerated.[1][2][3] In a Phase I study involving healthy volunteers, all tested doses of this compound were found to be safe and well-tolerated, with no participants discontinuing the study due to adverse events.[1][3] Similarly, a Phase IIa trial investigating this compound for cholinergic urticaria reported that all experienced adverse events were considered mild. A Phase II study in atopic dermatitis also did not raise any new safety concerns.

Q2: What are the most frequently reported adverse events in clinical trials of this compound?

A2: In a Phase IIa study of this compound for cholinergic urticaria, the most commonly reported adverse events were nausea and upper abdominal pain. These events occurred more frequently in the this compound group compared to the placebo group.

Q3: Were there any serious adverse events (SAEs) reported in this compound clinical trials?

A3: No treatment-related serious adverse events (SAEs) were reported in the Phase IIa clinical trial of this compound for cholinergic urticaria. The Phase I study in healthy volunteers also reported no deaths or discontinuations due to adverse events.

Q4: Did any participants discontinue the trials due to adverse events?

A4: No patients discontinued the study as a result of adverse events in the reported Phase I and Phase IIa clinical trials for this compound.

Summary of Common Adverse Events

The following table summarizes the quantitative data on the most frequently reported adverse events from a Phase IIa clinical trial of this compound in patients with cholinergic urticaria.

Adverse EventThis compound Group (n=19)Placebo Group (n=19)Severity
Nausea3 patients1 patientMild
Upper Abdominal Pain2 patients1 patientMild

Data from a Phase IIa randomized, double-blind, placebo-controlled, multicentre crossover trial.

Experimental Protocols

Phase I Single and Multiple Ascending Dose Study in Healthy Volunteers

  • Study Design: This was a dose-block-randomized, double-blind, placebo-controlled study.

  • Participants: 64 healthy volunteers were enrolled.

  • Methodology:

    • Single Ascending Dose (SAD): Participants received a single dose of this compound (ranging from 10 mg to 600 mg) or a placebo.

    • Multiple Ascending Dose (MAD): Participants received daily doses of this compound (100 mg to 400 mg) or a placebo for a specified period.

    • Pharmacokinetic (PK) Analysis: Plasma and urine concentrations of this compound were measured to evaluate its pharmacokinetic profile.

    • Pharmacodynamic (PD) Analysis: An imetit-induced eosinophil shape change (ESC) inhibition test was used to measure the antagonistic effect of this compound on the H4 receptor.

  • Safety Assessment: Safety and tolerability were monitored throughout the study.

Phase IIa Crossover Trial in Patients with Cholinergic Urticaria

  • Study Design: This was a randomized, double-blind, placebo-controlled, multicentre, crossover trial.

  • Participants: 19 patients with cholinergic urticaria who had an inadequate response to H1 antihistamines were included in the analysis.

  • Methodology:

    • Treatment: Patients received this compound 100 mg twice daily or a placebo. Due to the crossover design, each patient received both treatments at different times.

    • Primary Endpoint: The primary endpoint was the change from baseline in the Urticaria Activity Score.

    • Exploratory Endpoints: Included assessments of Cholinergic Urticaria Activity Score over 7 days, Urticaria Control Test, Physician Global Assessment, Patient Global Assessment of Severity, provocation tests, Dermatology Life Quality Index, and Cholinergic Urticaria Quality of Life.

  • Safety Assessment: Safety and tolerability were assessed throughout the trial.

Visualizations

AdverseEventWorkflow cluster_screening Initial Screening cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis PatientScreening Patient Screening and Enrollment Randomization Randomization PatientScreening->Randomization IzuforantArm This compound Administration Randomization->IzuforantArm PlaceboArm Placebo Administration Randomization->PlaceboArm AEMonitoring Adverse Event Monitoring IzuforantArm->AEMonitoring PlaceboArm->AEMonitoring DataCollection Efficacy and Safety Data Collection AEMonitoring->DataCollection AEAnalysis Adverse Event Analysis DataCollection->AEAnalysis SafetyProfile Determination of Safety Profile AEAnalysis->SafetyProfile

Caption: Workflow for Monitoring Adverse Events in a Clinical Trial.

References

Off-target effects of Izuforant in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers and drug development professionals working with Izuforant (also known as JW-1601 or LEO 152020). The following troubleshooting guides and FAQs address potential off-target effects and other common issues that may be encountered in cellular assays.

Quantitative Data Summary

The following table summarizes the known on-target and off-target activity of this compound.

TargetAssay TypeSpeciesPotency (IC₅₀)Notes
Histamine H4 Receptor (H4R) Eosinophil Shape ChangeHuman65.1–72.2 nMFunctional assay measuring H4R antagonism in human whole blood.[1]
Radioligand BindingHuman36 nMDirect binding affinity to the primary target.
Serotonin 3 Receptor (5-HT3R) Radioligand BindingHuman9.1 µMKnown off-target interaction, approximately 250-fold less potent than for the primary target.

Troubleshooting Guide and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: I am observing an unexpected cellular phenotype in my assay that does not seem to be mediated by the histamine H4 receptor. What could be the cause?

A1: While this compound is a potent and selective H4R antagonist, it has a known off-target activity at the serotonin 3 receptor (5-HT3R), albeit at a much higher concentration (IC₅₀ of 9.1 µM). The 5-HT3R is a ligand-gated ion channel, and its activation can lead to rapid cellular depolarization and calcium influx in susceptible cells (e.g., neurons, certain cancer cell lines).

Troubleshooting Steps:

  • Concentration Check: Verify the concentration of this compound you are using. Off-target effects are more likely to be observed at higher concentrations (typically in the micromolar range).

  • Cell Line Expression: Check if your cell line endogenously expresses the 5-HT3R. This can be done via literature search, qPCR, or western blotting.

  • Pharmacological Blockade: To confirm if the unexpected effect is mediated by 5-HT3R, pre-incubate your cells with a selective 5-HT3R antagonist (e.g., ondansetron, granisetron) before adding this compound. If the unexpected phenotype is blocked, it is likely due to the 5-HT3R off-target activity.

Q2: My experimental results with this compound are inconsistent or not reproducible. What are some potential reasons for this?

A2: Inconsistent results can stem from several factors, including compound stability, cell culture conditions, and assay variability.

Troubleshooting Steps:

  • Compound Handling: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with excessive passaging.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known H4R agonist/antagonist) and negative (vehicle control) controls in your experiments to ensure the assay is performing as expected.

Q3: How can I proactively assess the potential for other, uncharacterized off-target effects of this compound in my specific cellular model?

A3: Given the limited publicly available broad-panel screening data for this compound, you may need to perform your own off-target profiling.

Recommended Approach:

  • Target Prediction Tools: Utilize in silico tools that predict potential off-targets based on the chemical structure of this compound.

  • Broad-Panel Screening: If resources permit, consider a commercial fee-for-service broad-panel screening (e.g., a kinase panel or a safety pharmacology panel) to identify potential off-target interactions.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound to databases of cellular phenotypes induced by well-characterized tool compounds.

Q4: I am not seeing the expected H4R-mediated effect of this compound in my cellular assay. What should I check?

A4: Lack of an on-target effect can be due to several experimental factors.

Troubleshooting Steps:

  • H4R Expression: Confirm that your chosen cell line expresses functional H4R at a sufficient level to elicit a measurable response.

  • G-protein Coupling: The histamine H4 receptor is primarily a Gi-coupled receptor. Ensure your assay is designed to detect changes in downstream signaling of this pathway (e.g., a decrease in cAMP levels). In some recombinant systems, co-expression of a promiscuous G-protein like Gα16 can couple the receptor to calcium mobilization.

  • Agonist Concentration: If you are measuring antagonism, ensure you are using an appropriate concentration of an H4R agonist (e.g., histamine, 4-methylhistamine) that gives a robust and reproducible response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of this compound's on-target and known off-target, as well as a general workflow for investigating off-target effects.

H4R_Signaling This compound This compound H4R Histamine H4 Receptor (H4R) This compound->H4R Antagonist Gi Gi Protein H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates 5HT3R_Signaling This compound This compound (High Conc.) HT3R Serotonin 3 Receptor (5-HT3R) (Ligand-Gated Ion Channel) This compound->HT3R Binds Na_ion Na+ HT3R->Na_ion Influx K_ion K+ HT3R->K_ion Efflux Ca_ion Ca2+ HT3R->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization K_ion->Depolarization Ca_Signaling Downstream Ca2+ Signaling Ca_ion->Ca_Signaling Off_Target_Workflow Start Unexpected Phenotype Observed Concentration Check this compound Concentration Start->Concentration Literature Literature/Database Search (e.g., for 5-HT3R expression) Concentration->Literature Blockade Pharmacological Blockade (e.g., with 5-HT3R antagonist) Literature->Blockade Confirmation Phenotype Blocked? Blockade->Confirmation OffTarget_Confirmed Off-Target Effect Confirmed Confirmation->OffTarget_Confirmed Yes Investigate_Other Investigate Other Off-Targets Confirmation->Investigate_Other No InSilico In Silico Prediction Investigate_Other->InSilico Broad_Screen Broad-Panel Screening Investigate_Other->Broad_Screen End Characterize New Off-Target InSilico->End Broad_Screen->End

References

Technical Support Center: Improving the Oral Bioavailability of Izuforant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of improving the oral bioavailability of Izuforant.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the formulation and preclinical testing of this compound.

Q1: We are observing low and variable plasma concentrations of this compound in our preclinical oral dosing studies. What are the potential causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability can stem from several factors. A systematic approach to identify the root cause is crucial.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of your this compound drug substance across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). Poor solubility is a common reason for low oral absorption.

    • Permeability: If not already known, assess the permeability of this compound using an in vitro model such as the Caco-2 permeability assay. This will help you understand if absorption is limited by its ability to cross the intestinal epithelium.

    • LogP: Determine the lipophilicity of this compound. A high LogP value may indicate poor aqueous solubility.

  • Evaluate Dissolution Rate:

    • Perform in vitro dissolution testing of your current formulation. A slow dissolution rate can be a limiting factor for in vivo absorption.

  • Investigate Potential for First-Pass Metabolism:

    • Conduct in vitro metabolism studies using liver microsomes (human, rat, mouse) to assess the extent of first-pass metabolism. This compound is a small molecule and may be subject to hepatic metabolism.

Q2: Our initial data suggests that this compound has poor aqueous solubility. What formulation strategies can we employ to enhance its solubility and dissolution?

A2: Improving the solubility and dissolution rate of a poorly soluble drug like this compound is a critical step in enhancing its oral bioavailability. Several formulation strategies can be explored.[1][2][3][4][5]

Recommended Strategies:

  • Particle Size Reduction:

    • Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.

    • Nanonization: Creating a nanosuspension can further enhance the dissolution rate due to the significant increase in surface area.

  • Amorphous Solid Dispersions:

    • Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous form that has a higher apparent solubility and faster dissolution rate compared to the crystalline form. Common polymers include PVP, HPMC, and Soluplus®.

  • Lipid-Based Formulations:

    • Formulating this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of lipophilic drugs.

  • Complexation:

    • Cyclodextrins: Inclusion complexes with cyclodextrins can increase the aqueous solubility of guest molecules like this compound.

Q3: How do we select the most promising formulation strategy for this compound?

A3: The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound and the desired product profile. A tiered approach is recommended.

Workflow for Formulation Strategy Selection:

  • Tier 1: Simple and Scalable Approaches:

    • Start with micronization or simple wet granulation techniques with surfactants. These methods are often easier to implement and scale up.

  • Tier 2: Amorphous Systems and Lipid Formulations:

    • If Tier 1 approaches do not yield satisfactory results, explore amorphous solid dispersions and lipid-based formulations. These are generally more complex but can provide significant bioavailability enhancement for challenging compounds.

  • In Vitro Screening:

    • Use in vitro dissolution and solubility studies under biorelevant conditions (e.g., FaSSIF, FeSSIF media) to screen and rank order different formulations.

  • In Vivo Evaluation:

    • Select the most promising formulations from in vitro screening for in vivo pharmacokinetic studies in an appropriate animal model to confirm bioavailability enhancement.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose Study)

Dose GroupCmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)t1/2 (h)
10 mg115.31.00465.72.42
30 mg345.01.251438.13.15
100 mg1155.01.505879.33.84
200 mg2240.01.7513865.04.65
400 mg3580.01.5026743.05.43
600 mg4495.01.5040847.07.80

Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesSuitable for this compound?
Micronization/Nanonization Increases surface area for dissolution.Simple, widely applicable.May not be sufficient for very poorly soluble compounds.Yes, as a first-line approach.
Amorphous Solid Dispersions Increases apparent solubility and dissolution rate by converting the drug to a high-energy amorphous form.Significant enhancement in bioavailability.Potential for physical instability (recrystallization).Yes, a promising approach for poorly soluble drugs.
Lipid-Based Formulations (SEDDS/SMEDDS) Improves solubilization and absorption via lymphatic transport.Can handle highly lipophilic drugs, may reduce food effect.Potential for GI side effects, more complex to develop.Yes, especially if this compound is lipophilic.
Complexation with Cyclodextrins Forms a soluble inclusion complex.Can significantly increase aqueous solubility.Limited by the stoichiometry of the complex and the dose of the drug.Potentially, depending on the molecular size and geometry of this compound.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

  • Objective: To determine the equilibrium solubility of this compound in different aqueous media.

  • Materials: this compound drug substance, phosphate buffered saline (PBS) at pH 6.8, simulated gastric fluid (SGF) at pH 1.2, fasted state simulated intestinal fluid (FaSSIF) at pH 6.5, analytical balance, HPLC system, shaker incubator.

  • Method:

    • Add an excess amount of this compound to separate vials containing each of the test media.

    • Incubate the vials at 37°C in a shaker incubator for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved drug.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the concentration of this compound in the filtrate by a validated HPLC method.

    • The determined concentration represents the equilibrium solubility in that medium.

Protocol 2: In Vitro Dissolution Testing

  • Objective: To evaluate the dissolution rate of different this compound formulations.

  • Materials: this compound formulation, USP dissolution apparatus (e.g., Apparatus 2 - paddle), dissolution media (e.g., 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer), HPLC system.

  • Method:

    • Place the specified volume of dissolution medium in the dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.

    • Place a single dose of the this compound formulation in the apparatus.

    • Start the apparatus at a specified rotation speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound by HPLC.

    • Plot the percentage of drug dissolved versus time to obtain the dissolution profile.

Visualizations

Izuforant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Agonist Binding G_protein Gi/o Protein H4R->G_protein Activation This compound This compound This compound->H4R Antagonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response Bioavailability_Troubleshooting_Workflow Start Low/Variable Oral Bioavailability Observed Assess_Properties 1. Assess Physicochemical Properties (Solubility, Permeability, LogP) Start->Assess_Properties Solubility_Issue Poor Solubility? Assess_Properties->Solubility_Issue Permeability_Issue Poor Permeability? Solubility_Issue->Permeability_Issue No Formulation_Strategies 2. Implement Formulation Strategies (Micronization, Solid Dispersion, SEDDS) Solubility_Issue->Formulation_Strategies Yes Metabolism_Issue High First-Pass Metabolism? Permeability_Issue->Metabolism_Issue No Permeation_Enhancers Consider Permeation Enhancers or Prodrug Approach Permeability_Issue->Permeation_Enhancers Yes Metabolism_Inhibitors Co-administer with Metabolism Inhibitors (e.g., Ritonavir) Metabolism_Issue->Metabolism_Inhibitors Yes In_Vitro_Screening 3. In Vitro Screening of Formulations (Dissolution, Caco-2) Metabolism_Issue->In_Vitro_Screening No Formulation_Strategies->In_Vitro_Screening Permeation_Enhancers->In_Vitro_Screening In_Vivo_PK 4. In Vivo Pharmacokinetic Studies in Animal Model Metabolism_Inhibitors->In_Vivo_PK In_Vitro_Screening->In_Vivo_PK Optimized_Formulation Optimized Formulation with Improved Bioavailability In_Vivo_PK->Optimized_Formulation

References

Troubleshooting Izuforant variability in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Izuforant Technical Support Center

Welcome to the this compound Animal Studies Troubleshooting Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues of variability encountered during preclinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as JWP-1601 or LEO 152020) is a potent and selective, orally available small molecule antagonist of the histamine H4 receptor (H4R).[1][2][3][4] It has been developed for the treatment of atopic dermatitis and urticaria, with the goal of providing both anti-inflammatory and anti-pruritic effects.[3] The primary mechanism of this compound is to block the signaling pathway mediated by the histamine H4 receptor.

Q2: My search results mention this compound as an Adenosine A2A receptor antagonist. Is this correct?

A2: Initial broad searches may incorrectly associate this compound with other compounds. However, the specific literature for this compound confirms it is a Histamine H4 Receptor (H4R) antagonist , not an Adenosine A2A receptor antagonist. It is crucial to base experimental design and data interpretation on its activity as an H4R antagonist.

Q3: What are the most common sources of variability in preclinical animal studies?

A3: Variability in preclinical studies can stem from three main areas: the drug itself, the animals, and the experimental procedures.

  • Drug-Related: Physicochemical properties like low solubility, issues with formulation stability, and high dose volumes are known to increase pharmacokinetic variability.

  • Animal-Related: Inherent biological differences, even in inbred strains, such as genetics, sex, age, health status, and gut microbiome can lead to variable drug absorption and metabolism.

  • Procedure-Related: The route of administration is a major factor; oral gavage, for instance, has higher inherent variability than intravenous injection. Inconsistent dosing techniques, animal handling, environmental stressors, and imprecise measurements can also significantly impact results.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common variability issues.

Issue 1: High Inter-Animal Variability in Plasma Exposure (AUC & Cmax)

High variability in plasma concentrations can make it difficult to establish a clear dose-response relationship. Use the following workflow and table to pinpoint the cause.

PK_Troubleshooting cluster_formulation Formulation cluster_dosing Dosing cluster_animal Animal Start High PK Variability (AUC, Cmax) Formulation Check Formulation Start->Formulation Dosing Review Dosing Procedure Start->Dosing Animal Assess Animal Factors Start->Animal Solubility Poor Solubility? Formulation->Solubility Stability Formulation Unstable? Formulation->Stability Homogeneity Inhomogeneous? Formulation->Homogeneity Technique Inconsistent Gavage? Dosing->Technique Volume Incorrect Volume? Dosing->Volume Health Subclinical Illness? Animal->Health Fasting Fasting Status? Animal->Fasting Solution1 Optimize Vehicle & Re-test Solubility Solubility->Solution1 Solution2 Prepare Fresh Daily & Test Stability Stability->Solution2 Solution3 Ensure Proper Resuspension Homogeneity->Solution3 Solution4 Retrain Staff on Gavage Technique Technique->Solution4 Solution5 Verify Calculations & Calibrate Pipettes Volume->Solution5 Solution6 Standardize Health Checks & Acclimation Health->Solution6 Solution7 Standardize Fasting Protocol Pre-Dose Fasting->Solution7

Caption: Troubleshooting workflow for high pharmacokinetic variability.

Potential Cause Troubleshooting Action & Recommendation
Formulation Issues Confirm Solubility: this compound's solubility in the chosen vehicle is critical. Poor solubility is a primary driver of variable absorption. Action: Re-verify the solubility of the specific batch of this compound in the vehicle. Consider alternative, well-characterized vehicles if solubility is low.
Verify Stability: The compound may degrade in the formulation over time. Action: Prepare fresh formulations daily and test their stability under the study's storage conditions.
Ensure Homogeneity: For suspensions, inconsistent mixing can lead to animals receiving different doses. Action: Ensure the suspension is vortexed or stirred thoroughly before drawing each dose.
Dosing Procedure Inconsistent Technique: Oral gavage technique can vary significantly between technicians, affecting dose delivery. Action: Standardize the gavage procedure. Ensure all personnel are properly trained and consider having a single, experienced technician perform all dosing for a given cohort.
Dose Volume Inaccuracy: Errors in calculating dose volumes based on body weight or uncalibrated equipment can lead to errors. Action: Double-check all calculations. Use calibrated pipettes and syringes for dosing.
Animal Factors Food/Water Status: Food in the stomach can significantly alter drug absorption. Action: Implement a consistent fasting period (e.g., 4-12 hours) before dosing to standardize gut content. Ensure free access to water.
Health Status & Stress: Subclinical illness or stress can alter an animal's physiology and affect drug ADME (Absorption, Distribution, Metabolism, and Excretion). Action: Ensure all animals are properly acclimated and housed in a low-stress environment. Perform daily health checks.
Issue 2: Inconsistent or Lack of Pharmacodynamic (PD) Effect

Variability in the biological response can result from inconsistent drug exposure or issues with the efficacy model itself.

Potential Cause Troubleshooting Action & Recommendation
PK/PD Disconnect Confirm Exposure: An inconsistent pharmacodynamic (PD) effect is often a direct result of inconsistent pharmacokinetic (PK) exposure. Action: First, rule out high PK variability using the guide above. If possible, correlate individual plasma concentrations with the PD endpoint in the same animal or in satellite groups.
Timing Mismatch: Blood sampling for PK and measurement of the PD effect may not be optimally timed to capture the peak relationship. Action: Conduct a pilot study to establish the time course of both plasma concentration and the biological effect to identify the optimal time point for PD measurement relative to Cmax.
Efficacy Model Issues Model Variability: The biological model itself (e.g., induced inflammation model) may have high intrinsic variability. Action: Review historical data for the model's performance. Ensure that positive and negative controls are behaving as expected. Increase the group size (n) to improve statistical power.
Target Engagement: Lack of a PD effect may indicate that this compound is not engaging the H4 receptor at the administered dose. Action: If a suitable assay is available, measure a downstream biomarker of H4R inhibition in the target tissue to confirm target engagement.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol outlines a standardized procedure for oral administration to minimize technical variability.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse) to minimize the risk of esophageal or stomach perforation.

  • Dose Administration:

    • Measure the distance from the mouse's oral cavity to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus via the side of the mouth.

    • Advance the needle smoothly to the pre-measured depth. Do not force it.

    • Dispense the calculated dose volume steadily. Recommended maximum oral volume for mice is 10 mL/kg.

    • Withdraw the needle gently along the same path.

  • Post-Dosing Monitoring: Observe the animal for a few minutes post-dosing to ensure there are no signs of distress or leakage of the administered substance.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis

This protocol describes sparse blood sampling from the tail vein in mice.

  • Animal Warming: Warm the mouse under a heat lamp for a few minutes to dilate the tail veins, making collection easier.

  • Sample Collection:

    • Place the mouse in a restraint tube.

    • Make a small, clean nick in one of the lateral tail veins with a sterile lancet or needle.

    • Collect the required volume of blood (e.g., 20-30 µL) into an anticoagulant-coated capillary tube (e.g., K2EDTA).

    • Apply gentle pressure to the site with gauze to stop the bleeding.

  • Plasma Processing:

    • Immediately transfer the blood into a labeled microcentrifuge tube.

    • Centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a new, clean, labeled tube.

    • Store plasma samples at -80°C until bioanalysis.

Signaling Pathway

The mechanism of action for this compound is the blockade of the Histamine H4 Receptor.

H4R_Signaling cluster_downstream Downstream Effects Histamine Histamine H4R H4 Receptor Histamine->H4R Binds & Activates This compound This compound (Antagonist) This compound->H4R Binds & Blocks Gi_Go Gαi/o Protein H4R->Gi_Go Activates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits MAPK ↑ MAPK/ERK Pathway Gi_Go->MAPK Activates cAMP ↓ cAMP AC->cAMP Converts ATP PKA ↓ PKA Activity cAMP->PKA Leads to Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) PKA->Response Inhibits Pro-inflammatory Pathways MAPK->Response Activates Pro-inflammatory Pathways

References

Why did the Izuforant phase 2 trial fail to meet its endpoint?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and answers to frequently asked questions regarding the Izuforant phase 2 clinical trials.

Frequently Asked Questions (FAQs)

Q1: Why was the development of this compound for atopic dermatitis discontinued?

The development of this compound for the treatment of moderate to severe atopic dermatitis (AD) was terminated because the Phase 2a/b clinical trial (NCT05117060) failed to meet its primary endpoint.[1][2] The trial did not demonstrate a statistically significant difference in the mean change from baseline in the Eczema Area and Severity Index (EASI) total score at the end of treatment between the groups receiving this compound and the placebo group.[1][2][3] Following these results, LEO Pharma, the company developing the drug in partnership with JW Pharmaceutical, decided to end the program for this indication.

Q2: What was the primary endpoint for the this compound atopic dermatitis trial?

The primary endpoint was the mean change from baseline in the Eczema Area and Severity Index (EASI) total score after 16 weeks of treatment. The EASI score is a validated tool used to measure the extent and severity of atopic dermatitis, with scores ranging from 0 to 72.

Q3: Were the detailed quantitative results of the atopic dermatitis trial made public?

No, detailed quantitative data from the Phase 2a/b trial in atopic dermatitis, such as the specific mean changes in EASI scores for the this compound and placebo groups and the corresponding p-values, have not been publicly released in the available press releases or clinical trial notifications. The announcements from LEO Pharma and JW Pharmaceutical have qualitatively stated the failure to achieve a statistically significant difference.

Q4: Did the this compound Phase 2 trial for cholinergic urticaria meet its endpoint?

The Phase 2a trial of this compound for cholinergic urticaria (CholU) (NCT04853992) also did not meet its primary endpoint. The primary efficacy measure was the change from baseline in the post-provocation Urticaria Activity Score (UAS), and this compound did not show a statistically significant improvement compared to placebo.

Q5: Were there any positive signals in the cholinergic urticaria trial?

Yes. While the primary endpoint was not met, a prespecified exploratory endpoint, the Patient's Global Assessment of Severity (PGA-S), showed a statistically significant improvement for this compound compared to placebo (p=0.02). However, most other exploratory endpoints did not show significant improvements. The treatment was well-tolerated with no new safety concerns identified.

Quantitative Data Summary

This compound Phase 2a Trial in Cholinergic Urticaria (NCT04853992)
ParameterThis compoundPlaceboStatistical Significance
Primary Endpoint
Change from Baseline in Post-Provocation Urticaria Activity ScoreNot MetNot MetNot Statistically Significant
Exploratory Endpoints
Patient's Global Assessment of Severity (PGA-S)Statistically Significant Improvement-p = 0.02
Other Quality of Life and Skin Prick Test EndpointsNon-significant improvements-Not Statistically Significant
Safety
Most Frequent Adverse Events (>1 patient)Nausea (3 patients), Upper abdominal pain (2 patients)Nausea (1 patient), Upper abdominal pain (1 patient)-
Serious Adverse EventsNone reportedNone reported-

Note: Specific numerical data for the primary endpoint were not detailed in the provided search results.

Experimental Protocols

Phase 2a/b Trial in Atopic Dermatitis (NCT05117060)
  • Study Design: A randomized, triple-blind, placebo-controlled, parallel-group, international trial.

  • Patient Population: Adults with moderate to severe atopic dermatitis.

  • Treatment Duration: Up to 16 weeks.

  • Intervention: Orally administered this compound tablets compared with placebo tablets.

  • Primary Endpoint: Mean change from baseline in EASI total score at the end of treatment.

Phase 2a Trial in Cholinergic Urticaria (NCT04853992)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, crossover trial.

  • Patient Population: 19 adult patients with cholinergic urticaria who had an inadequate response to at least one standard dose of H1 antihistamines.

  • Treatment: this compound 100 mg twice daily or placebo.

  • Primary Endpoint: Change from baseline in the post-provocation Urticaria Activity Score.

  • Exploratory Endpoints: Included CholU activity score over 7 days, urticaria control test, Physician Global Assessment, Patient Global Assessment of Severity (PGA-S), provocation tests, Dermatology Life Quality Index, and CholU quality of life.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the histamine H4 receptor (H4R). The H4R is primarily expressed on immune cells, such as mast cells, eosinophils, basophils, and T cells, as well as on sensory neurons and keratinocytes. Its activation by histamine is implicated in the inflammatory and pruritic (itch) pathways of allergic skin diseases like atopic dermatitis and urticaria.

By blocking the H4R, this compound was expected to exert both anti-inflammatory and anti-pruritic effects.

H4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds & Activates G_protein Gαi/o H4R->G_protein Activates Pruritus Pruritus (Itch) H4R->Pruritus Neuronal Activation Calcium Ca²⁺ Mobilization G_protein->Calcium Leads to MAPK MAPK Activation G_protein->MAPK Leads to Chemokines Chemokine Production Calcium->Chemokines Cytokines Cytokine Release MAPK->Cytokines Cell_Recruitment Immune Cell Recruitment Chemokines->Cell_Recruitment Cytokines->Cell_Recruitment Inflammation Inflammation Cell_Recruitment->Inflammation This compound This compound This compound->H4R Blocks

Caption: Histamine H4 Receptor (H4R) Signaling Pathway and this compound's Mechanism of Action.

Trial_Failure_Logic cluster_AD Atopic Dermatitis Trial (NCT05117060) cluster_CU Cholinergic Urticaria Trial (NCT04853992) AD_Endpoint Primary Endpoint: Mean change in EASI score AD_Result Result: No statistically significant difference vs. Placebo AD_Endpoint->AD_Result AD_Outcome Outcome: Trial failed to meet primary endpoint. Development for AD terminated. AD_Result->AD_Outcome CU_Endpoint Primary Endpoint: Change in post-provocation UAS CU_Result Result: No statistically significant difference vs. Placebo CU_Endpoint->CU_Result CU_Outcome Outcome: Trial failed to meet primary endpoint. CU_Result->CU_Outcome CU_Exploratory Exploratory Endpoint: PGA-S CU_Exploratory_Result Result: Statistically significant improvement (p=0.02) CU_Exploratory->CU_Exploratory_Result

References

Technical Support Center: Investigating Izuforant in Cholinergic Urticaria (CholU)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the role of the Histamine H4 receptor (H4R) antagonist, Izuforant, in the context of Cholinergic Urticaria (CholU). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential reasons for this compound's observed lack of efficacy in this indication.

Troubleshooting Guide: Interpreting this compound's Efficacy in CholU Experiments

This guide addresses common questions that may arise during the analysis of experimental results with this compound in CholU models.

Question: Our in-house experiments with an H4R antagonist, similar to this compound, are showing inconsistent or no significant reduction in wheal and flare response in our CholU model. What are the potential reasons for this?

Answer: The lack of efficacy of this compound in a Phase IIa clinical trial for CholU suggests a complex pathophysiology that may not be universally responsive to H4R antagonism. Here are several potential reasons, supported by clinical and preclinical findings, to consider when troubleshooting your experiments:

  • Heterogeneity of Cholinergic Urticaria: CholU is not a single, uniform disease. It is now understood to be a heterogeneous syndrome with multiple underlying mechanisms. Your experimental model may represent a subtype of CholU that is not primarily driven by histamine acting on H4 receptors. Recent research has identified distinct subtypes of CholU, which could explain the differential response to treatment.

  • Dominance of Non-Histaminergic Pathways: In some forms of CholU, particularly those associated with anhidrosis (reduced sweating), the primary driver of mast cell degranulation may be acetylcholine (ACh) acting directly on muscarinic receptors (CHRM3) on mast cells. In these cases, blocking the H4 receptor would not address the root cause of the urticarial response.

  • Redundancy of Histamine Receptors: While H4R is expressed on immune cells and is involved in inflammatory processes, the acute wheal and flare response in urticaria is predominantly mediated by the Histamine H1 receptor (H1R). Even if H4R plays a modulatory role, its blockade alone may not be sufficient to prevent symptoms if the H1R pathway is overwhelmingly activated. The this compound trial was conducted in patients with an inadequate response to H1 antihistamines, suggesting that in this population, histamine-mediated pathways (both H1 and H4) may not be the sole or primary drivers.

  • Subtype-Specific Pathophysiology: The "sweat allergy" subtype of CholU is thought to be an IgE-mediated response to an antigen in sweat, leading to mast cell degranulation. While histamine is released, other inflammatory mediators are also involved. Conversely, the "depressed sweating" subtype is associated with a direct cholinergic stimulation of mast cells due to an overflow of acetylcholine. An H4R antagonist would likely have limited efficacy in the latter subtype.

Frequently Asked Questions (FAQs)

This compound and its Mechanism of Action

Q1: What is this compound and how is it expected to work?

A1: this compound is a potent and selective oral antagonist of the histamine H4 receptor (H4R). The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells. By blocking the H4R, this compound is expected to inhibit the pro-inflammatory effects of histamine, such as the recruitment of inflammatory cells and the production of cytokines, as well as reduce pruritus (itching).

Q2: What was the rationale for testing this compound in Cholinergic Urticaria?

A2: The rationale was based on the understanding that CholU is a histamine-driven disease and that H4 receptors are highly expressed in the skin. Preclinical studies suggested that H4R antagonists could have both anti-inflammatory and anti-pruritic effects, making them a promising therapeutic target for chronic urticaria.

This compound Clinical Trial in CholU (NCT04853992)

Q3: What were the key outcomes of the Phase IIa clinical trial of this compound in CholU?

A3: The Phase IIa, randomized, double-blind, placebo-controlled, crossover trial did not meet its primary endpoint, which was the change from baseline in the post-provocation Urticaria Activity Score (UAS). Most of the exploratory endpoints were also not met. However, there was a statistically significant improvement in the Physician's Global Assessment of Severity (PGA-S) for patients treated with this compound compared to placebo. This compound was well-tolerated with no serious adverse events reported.

Q4: Is the quantitative data for the primary endpoint of the this compound trial publicly available?

A4: As of our latest review of publicly available information, the specific quantitative data for the primary endpoint (i.e., the mean change in Urticaria Activity Score and standard deviation for the this compound and placebo groups) from the Phase IIa trial has not been published in detail.

Data Presentation

Table 1: Summary of Key Efficacy Endpoints from the this compound Phase IIa Trial in CholU

EndpointThis compoundPlaceboOutcomep-value
Primary Endpoint
Change from Baseline in post-provocation Urticaria Activity Score (UAS)Data not publicly availableData not publicly availableNot MetNot Significant
Key Exploratory Endpoint
Physician's Global Assessment of Severity (PGA-S)--Met (Significant Improvement)0.02
Cholinergic Urticaria Quality of Life (CholU-QoL)--Not Met (Non-significant improvement)Not Significant
Histamine Skin Prick Test--Not Met (Non-significant reduction)Not Significant

Data is based on published trial summaries.

Experimental Protocols

Methodology for a Standardized Exercise-Induced Provocation Test for CholU

This protocol is a composite based on commonly used methods for inducing and assessing symptoms in Cholinergic Urticaria clinical trials.

1. Patient Preparation:

  • Patients should discontinue H1 antihistamines for at least 3 days and other urticaria medications (e.g., corticosteroids) for at least 7 days prior to the test.
  • The test should be performed in a temperature-controlled environment.
  • Patients should be in a resting state for at least 30 minutes before the test begins.

2. Baseline Assessment:

  • Record the patient's baseline core body temperature.
  • Assess and document the patient's skin for any existing wheals or erythema.
  • The Urticaria Activity Score (UAS) should be recorded at baseline (UAS=0).

3. Provocation Procedure (Pulse-Controlled Ergometry):

  • The patient will begin exercising on a stationary bicycle (ergometer).
  • The exercise intensity should be adjusted to increase the patient's heart rate by 15 beats per minute every 5 minutes.
  • The target heart rate is an increase of 90 beats per minute from the baseline, to be reached within 30 minutes.
  • Core body temperature should be monitored throughout the exercise period.

4. Symptom Assessment:

  • The time to the first appearance of wheals and/or pruritus should be recorded.
  • The Urticaria Activity Score (UAS) should be assessed at regular intervals (e.g., every 5-10 minutes) during and after the provocation. The UAS is a composite score of wheal number and pruritus severity.
  • The test is considered positive upon the appearance of typical CholU wheals.

5. Post-Provocation Monitoring:

  • After the exercise is stopped, the patient should be monitored for at least 60 minutes.
  • The time to resolution of symptoms should be recorded.

Signaling Pathways and Logical Relationships

Signaling Pathways in Cholinergic Urticaria

The following diagrams illustrate the key signaling pathways implicated in the different subtypes of Cholinergic Urticaria.

CholU_Pathways cluster_sweat_allergy Sweat Allergy Subtype cluster_direct_cholinergic Depressed Sweating Subtype Sweat Antigen Sweat Antigen IgE IgE Sweat Antigen->IgE binds Mast Cell (SA) Mast Cell IgE->Mast Cell (SA) activates Histamine Release (SA) Histamine Release Mast Cell (SA)->Histamine Release (SA) H1R (SA) H1 Receptor Histamine Release (SA)->H1R (SA) H4R (SA) H4 Receptor Histamine Release (SA)->H4R (SA) Symptoms (SA) Wheal & Flare H1R (SA)->Symptoms (SA) Acetylcholine (ACh) Acetylcholine (ACh) CHRM3 Muscarinic M3 Receptor Acetylcholine (ACh)->CHRM3 Mast Cell (DC) Mast Cell Histamine Release (DC) Histamine Release Mast Cell (DC)->Histamine Release (DC) CHRM3->Mast Cell (DC) activates Symptoms (DC) Wheal & Flare Histamine Release (DC)->Symptoms (DC)

Caption: Contrasting signaling pathways in Sweat Allergy vs. Depressed Sweating subtypes of CholU.

Experimental Workflow for Assessing this compound Efficacy

Izuforant_Workflow Patient Recruitment Recruit CholU Patients (Inadequate response to H1 antihistamines) Randomization Randomization Patient Recruitment->Randomization This compound Arm This compound Treatment Randomization->this compound Arm Placebo Arm Placebo Treatment Randomization->Placebo Arm Provocation Test Exercise Provocation Test This compound Arm->Provocation Test Placebo Arm->Provocation Test Assess Primary Endpoint Measure Change in Urticaria Activity Score (UAS) Provocation Test->Assess Primary Endpoint Assess Secondary Endpoints Measure PGA-S, CholU-QoL, etc. Provocation Test->Assess Secondary Endpoints Crossover Crossover Assess Primary Endpoint->Crossover Assess Secondary Endpoints->Crossover This compound Arm 2 This compound Treatment Crossover->this compound Arm 2 Placebo Arm 2 Placebo Treatment Crossover->Placebo Arm 2 Final Analysis Compare Outcomes This compound Arm 2->Final Analysis Placebo Arm 2->Final Analysis

Caption: Crossover design of the Phase IIa clinical trial for this compound in CholU.

Logical Relationship: Potential Reasons for this compound's Lack of Efficacy

Efficacy_Failure_Logic This compound Inefficacy This compound Inefficacy CholU Heterogeneity CholU is a Heterogeneous Disease CholU Heterogeneity->this compound Inefficacy Direct ACh Activation Direct Acetylcholine Activation of Mast Cells (via CHRM3) CholU Heterogeneity->Direct ACh Activation Sweat Allergy Complex 'Sweat Allergy' Mechanism CholU Heterogeneity->Sweat Allergy Non-H4R Pathways Dominant Non-H4R Mediated Pathways Non-H4R Pathways->this compound Inefficacy H1R Redundancy Redundancy of H1 Receptor Pathway H1R Redundancy->this compound Inefficacy Direct ACh Activation->Non-H4R Pathways

Caption: Interconnected factors contributing to the lack of this compound efficacy in CholU.

Technical Support Center: Addressing Izuforant Metabolic Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering metabolic instability of Izuforant, a small molecule kinase inhibitor, in liver microsome assays. The information is designed for drug development professionals and scientists to diagnose and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My in vitro human liver microsome (HLM) assay shows rapid degradation of this compound. What are the potential causes?

A1: Rapid degradation of this compound in HLM assays is typically indicative of extensive Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Key potential causes include:

  • High Metabolic Clearance: this compound's chemical structure may possess "metabolic soft spots," which are sites highly susceptible to enzymatic modification (e.g., oxidation, demethylation).

  • High Affinity for a specific CYP isozyme: The compound may be a high-affinity substrate for a particularly efficient or abundant CYP enzyme in the liver, such as CYP3A4, which is responsible for the metabolism of a majority of kinase inhibitors.[3][4]

  • Experimental Conditions: Assay parameters like microsomal protein concentration and the concentration of the essential cofactor NADPH can influence the rate of metabolism.[5]

To confirm that the degradation is enzymatic, a control incubation should be run without the NADPH regenerating system. A significant reduction in degradation in the absence of NADPH points to CYP-mediated metabolism.

Q2: How can I identify which specific CYP enzymes are responsible for this compound's metabolism?

A2: Identifying the specific CYP isozymes involved is a process known as "reaction phenotyping". This can be accomplished using two primary in vitro methods:

  • Recombinant Human CYPs: Incubating this compound separately with a panel of individual, recombinantly expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) can directly identify which isoforms are capable of metabolizing the compound.

  • Chemical Inhibition in HLM: Co-incubating this compound with known selective inhibitors for specific CYP isozymes in a pooled HLM matrix. A significant decrease in this compound's metabolism in the presence of a specific inhibitor indicates the involvement of that particular enzyme.

Q3: The metabolic instability of this compound is too high, making it difficult to obtain accurate measurements. How can I adjust my experimental setup?

A3: If the degradation is too rapid to measure accurately, consider the following adjustments to the experimental protocol:

  • Reduce Incubation Time: Decrease the duration of the time points (e.g., from 0, 15, 30, 60 minutes to 0, 5, 10, 20, 30 minutes).

  • Lower Protein Concentration: Reduce the concentration of the liver microsomal protein in the incubation. This will decrease the overall enzymatic activity.

  • Use a Lower Compound Concentration: Ensure the concentration of this compound is below the Michaelis-Menten constant (Km) to maintain first-order kinetics, which simplifies data analysis.

Q4: What strategies can be employed to improve the metabolic stability of this compound?

A4: Improving metabolic stability typically requires medicinal chemistry efforts to modify the molecule's structure. Once the metabolic "soft spot" is identified, the following strategies can be considered:

  • Blocking Metabolic Sites: Introducing a chemical group (e.g., a fluorine atom) at or near the site of metabolism can sterically hinder the enzyme's access, thus slowing down the reaction.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage, a phenomenon known as the kinetic isotope effect.

  • Bioisosteric Replacement: Swapping a metabolically labile functional group with a more stable one that retains the desired biological activity.

  • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Modifying the structure to be more hydrophilic can sometimes reduce the compound's affinity for metabolic enzymes.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Results in Microsomal Stability Assay
Observed Problem Potential Cause Recommended Troubleshooting Step
High variability between replicate wells.Pipetting errors or insufficient mixing of reagents.Verify pipette calibration. Ensure all solutions, especially the microsomal suspension, are thoroughly mixed before aliquoting.
Compound appears more stable in some experiments than others.Degradation of NADPH cofactor.Prepare NADPH solutions fresh for each experiment and keep them on ice during use.
No metabolism observed, even for the positive control compound.Inactive microsomes or incorrect cofactor preparation.Use a new, validated batch of microsomes. Double-check the concentration and preparation of the NADPH regenerating system.
The disappearance rate is too fast to measure accurately.High intrinsic clearance of the compound or high protein concentration.Decrease the microsomal protein concentration and/or shorten the incubation time points.
Guide 2: Discrepancy Between In Vitro Data and In Vivo Findings
Observed Problem Potential Cause Recommended Troubleshooting Step
This compound is unstable in microsomes but shows a longer half-life in vivo than expected.Other clearance mechanisms are less significant in vivo; or high non-specific binding in plasma.Measure plasma protein binding. High binding can reduce the free fraction of the drug available for metabolism, prolonging its half-life.
This compound is stable in microsomes but is cleared rapidly in vivo.Other clearance pathways not present in microsomes are significant (e.g., Phase II metabolism, renal excretion).Perform stability assays in hepatocytes, which contain both Phase I and Phase II enzymes. Investigate other clearance mechanisms.

Data Presentation

The following tables contain illustrative data for demonstration purposes.

Table 1: Example Metabolic Stability of this compound in Liver Microsomes

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human8.581.5
Rat15.245.6
Mouse5.1135.9
Dog22.830.4

Table 2: Example CYP Reaction Phenotyping for this compound Metabolism in HLM

Inhibitor Target CYP This compound % Remaining (after 15 min) % Inhibition of Metabolism
No Inhibitor-35%-
Ketoconazole (1 µM)CYP3A485%76.9%
Quinidine (1 µM)CYP2D640%7.7%
Furafylline (10 µM)CYP1A238%4.6%
Ticlopidine (10 µM)CYP2C1936%1.5%

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • This compound (e.g., 10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)

  • Positive Control Compound (e.g., Verapamil)

  • 96-well incubation plate and analysis plate

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of this compound and the positive control by diluting the stock solution in buffer. Prepare the NADPH regenerating system solution.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the this compound working solution (final concentration e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells except the negative control wells (add buffer instead).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold quenching solution to the respective wells. The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693 / t½) / protein concentration).

Protocol 2: CYP Reaction Phenotyping with Chemical Inhibitors

Objective: To identify the CYP isozymes responsible for this compound metabolism using selective chemical inhibitors.

Procedure: This assay follows the same general procedure as the HLM stability assay with one key modification:

  • Before the pre-incubation step, add a selective CYP inhibitor (e.g., Ketoconazole for CYP3A4) to the appropriate wells. A "no inhibitor" control must be run in parallel.

  • The incubation is typically run for a single, fixed time point (e.g., 15 minutes, chosen from the stability assay where significant metabolism is observed).

  • The percentage of metabolism inhibited is calculated by comparing the amount of this compound remaining in the wells with an inhibitor to the amount remaining in the "no inhibitor" control wells.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomes and Buffers D Combine Microsomes and this compound A->D B Prepare this compound Working Solution B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate for Timed Intervals F->G H Quench Reaction at Time Points G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for Liver Microsomal Stability Assay.

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism (e.g., UGT-mediated) This compound This compound M1 Hydroxy-Izuforant This compound->M1 Hydroxylation (e.g., CYP3A4) M2 N-desmethyl-Izuforant This compound->M2 Demethylation (e.g., CYP3A4) M3 This compound-Glucuronide This compound->M3 Glucuronidation

Caption: Hypothetical Metabolic Pathways for this compound.

References

Validation & Comparative

Izuforant in Atopic Dermatitis: A Comparative Analysis of H4R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

The development of izuforant, an orally administered histamine H4 receptor (H4R) antagonist for the treatment of atopic dermatitis (AD), has been discontinued. A Phase 2a/b clinical trial investigating the efficacy and safety of this compound in adults with moderate to severe AD did not meet its primary endpoint, leading to the termination of the program. This outcome adds to a complex landscape for H4R antagonists in the treatment of atopic dermatitis, with other candidates in this class also facing developmental hurdles.

Histamine, a key mediator in allergic inflammation, exerts its effects through four distinct receptors. While H1 receptor antagonists are a mainstay in the treatment of allergic conditions, their efficacy in atopic dermatitis is often limited. The histamine H4 receptor, predominantly expressed on immune cells such as eosinophils, mast cells, T cells, and dendritic cells, has emerged as a promising therapeutic target due to its role in mediating pruritus and inflammation. H4R antagonists are designed to block the pro-inflammatory and itch-inducing signaling pathways activated by histamine.

This guide provides a comparative overview of this compound and other notable H4R antagonists that have been investigated for atopic dermatitis, supported by available clinical and preclinical data.

Clinical Trial Data Comparison

The following tables summarize the available quantitative data from clinical trials of this compound and other H4R antagonists in patients with atopic dermatitis. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.

Table 1: Efficacy Outcomes of H4R Antagonists in Atopic Dermatitis Clinical Trials

DrugStudy PhasePrimary EndpointResultAdverse Events of Note
This compound Phase 2a/b (LP0190-1488; NCT05117060)Mean change from baseline in Eczema Area and Severity Index (EASI) total scoreDid not demonstrate a statistically significant difference compared to placebo.[1] Specific quantitative data not publicly released.No new safety issues or concerns were identified.[1]
Adriforant (ZPL-3893787) Phase 2b Extension (ZESTExt; NCT03948334)Not specifiedCore trial did not show a meaningful reduction in the extent and severity of eczema symptoms, leading to the termination of the extension trial.[2]Not detailed in the available summary.
JNJ-39758979 Phase 2a (NCT01497119)Change from baseline in EASI score at week 6Did not meet the primary endpoint. Numerical improvement in median EASI was observed (-3.7 for 100mg, -3.0 for 300mg vs. -1.3 for placebo), but this was not statistically significant.[3]Two patients developed neutropenia (a serious decrease in a type of white blood cell), leading to early termination of the study.[3]

Mechanism of Action: H4R Antagonism in Atopic Dermatitis

Histamine H4 receptor antagonists aim to interrupt the inflammatory cascade in atopic dermatitis by blocking the effects of histamine on various immune cells. The proposed mechanism involves the inhibition of:

  • Eosinophil and Mast Cell Chemotaxis: Preventing the migration of these key inflammatory cells to the skin.

  • Th2 Cytokine Release: Reducing the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13 from T-helper 2 (Th2) cells.

  • Pruritus Signaling: Directly or indirectly modulating the nerve pathways involved in the sensation of itch.

The following diagram illustrates the signaling pathway of the H4 receptor and the site of action for H4R antagonists.

H4R_Signaling_Pathway cluster_cell Immune Cell (e.g., T-cell, Eosinophil) Histamine Histamine H4R H4 Receptor Histamine->H4R Binds to G_protein Gαi/o H4R->G_protein Activates Pruritus Pruritus Signaling H4R->Pruritus AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP Chemokines Chemokine Production MAPK->Chemokines Cytokines Th2 Cytokine Release (IL-4, IL-5, IL-13) MAPK->Cytokines Chemotaxis Cell Migration (Chemotaxis) Ca_mobilization->Chemotaxis This compound This compound & other H4R Antagonists This compound->H4R Blocks caption H4R Signaling Pathway and Antagonist Action

H4R Signaling Pathway and Antagonist Action

Experimental Protocols

To evaluate the efficacy of H4R antagonists in atopic dermatitis, various preclinical and clinical experimental models are employed. Below are detailed methodologies for key experiments.

Ovalbumin-Induced Atopic Dermatitis Mouse Model

This model is widely used to mimic the allergic sensitization and inflammatory responses seen in human AD.

Experimental Workflow:

OVA_Model_Workflow cluster_protocol Ovalbumin-Induced AD Mouse Model Protocol sensitization Sensitization Phase (Day 0 and 14) challenge Challenge Phase (e.g., Days 21, 24, 27) sensitization->challenge sensitization_details Intraperitoneal injection of Ovalbumin (OVA) emulsified in Alum. sensitization->sensitization_details treatment Treatment Administration (e.g., Daily oral gavage with H4R antagonist or vehicle) challenge->treatment challenge_details Epicutaneous application of OVA solution onto shaved dorsal skin. challenge->challenge_details evaluation Evaluation of AD-like Symptoms treatment->evaluation evaluation_details Assessment of: - Clinical score (erythema, edema, excoriation) - Epidermal thickness (histology) - Inflammatory cell infiltration (e.g., eosinophils, mast cells) - Serum IgE levels - Th2 cytokine levels in skin tissue (e.g., IL-4, IL-13) evaluation->evaluation_details caption Workflow for Ovalbumin-Induced AD Mouse Model

Workflow for Ovalbumin-Induced AD Mouse Model

Detailed Methodology:

  • Animals: BALB/c mice are commonly used for this model.

  • Sensitization: On day 0 and day 14, mice are sensitized by an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide (Alum).

  • Challenge: Starting on day 21, the dorsal skin of the mice is shaved, and a solution of OVA is applied epicutaneously multiple times (e.g., every 2-3 days for several weeks) to induce a localized allergic reaction.

  • Treatment: The H4R antagonist or vehicle is administered to the mice, typically via oral gavage, throughout the challenge phase.

  • Evaluation: At the end of the study, various parameters are assessed, including the severity of skin lesions (clinical score), epidermal thickness, infiltration of inflammatory cells in the skin (histological analysis), serum levels of OVA-specific IgE, and the expression of Th2 cytokines in the skin.

NC/Nga Mouse Model of Atopic Dermatitis

NC/Nga mice spontaneously develop AD-like skin lesions under conventional (non-sterile) housing conditions, making them a useful model for studying the chronic phase of the disease.

Experimental Workflow:

NC_Nga_Model_Workflow cluster_protocol NC/Nga Mouse Model Protocol induction Induction of Dermatitis treatment Treatment Administration induction->treatment induction_details Housing in conventional (non-SPF) conditions or repeated application of a hapten (e.g., oxazolone, DNCB) to shaved skin. induction->induction_details evaluation Evaluation of AD Symptoms treatment->evaluation treatment_details Daily oral gavage with H4R antagonist or vehicle for several weeks. treatment->treatment_details evaluation_details Assessment of: - Dermatitis score - Scratching behavior - Serum IgE levels - Histopathology of skin lesions - Cytokine expression in skin evaluation->evaluation_details caption Workflow for NC/Nga Mouse Model of AD

Workflow for NC/Nga Mouse Model of AD

Detailed Methodology:

  • Animals: Male NC/Nga mice are typically used.

  • Induction of Dermatitis: Dermatitis can be induced by housing the mice in a conventional (non-Specific Pathogen-Free) environment, which leads to spontaneous lesion development. Alternatively, for a more controlled induction, a hapten such as oxazolone or 2,4-dinitrochlorobenzene (DNCB) can be repeatedly applied to the shaved dorsal skin and ears.

  • Treatment: The H4R antagonist or vehicle is administered orally on a daily basis for the duration of the study.

  • Evaluation: The severity of dermatitis is scored based on visual assessment of the skin. Scratching behavior is often quantified by video recording. Serum IgE levels, histopathological changes in the skin, and local cytokine production are also measured.

In Vitro Th2 Cytokine Release Assay

This assay assesses the direct effect of H4R antagonists on the production of Th2 cytokines from human immune cells.

Experimental Workflow:

Cytokine_Assay_Workflow cluster_protocol In Vitro Th2 Cytokine Release Assay Protocol pbmc_isolation Isolate Human PBMCs pre_incubation Pre-incubate with H4R Antagonist pbmc_isolation->pre_incubation pbmc_details Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. pbmc_isolation->pbmc_details stimulation Stimulate with H4R Agonist pre_incubation->stimulation pre_incubation_details Pre-incubate the PBMCs with varying concentrations of the H4R antagonist or vehicle for a defined period (e.g., 30 minutes). pre_incubation->pre_incubation_details cytokine_measurement Measure Th2 Cytokine Levels stimulation->cytokine_measurement stimulation_details Stimulate the cells with a specific H4R agonist (e.g., 4-methylhistamine) to induce cytokine release. stimulation->stimulation_details cytokine_details After an incubation period (e.g., 24-48 hours), collect the cell culture supernatant and measure the concentrations of Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or a multiplex bead-based assay. cytokine_measurement->cytokine_details caption Workflow for In Vitro Th2 Cytokine Release Assay

Workflow for In Vitro Th2 Cytokine Release Assay

Detailed Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors using density gradient centrifugation.

  • Cell Culture and Treatment: The PBMCs are cultured in a suitable medium and pre-incubated with different concentrations of the H4R antagonist or vehicle.

  • Stimulation: The cells are then stimulated with an H4R agonist (e.g., 4-methylhistamine) or a general immune stimulant (e.g., phytohemagglutinin) to induce cytokine production.

  • Cytokine Measurement: After a specific incubation period, the cell culture supernatants are collected, and the levels of Th2 cytokines (such as IL-4, IL-5, and IL-13) are quantified using methods like ELISA or multiplex immunoassays.

Conclusion

The journey of H4R antagonists for the treatment of atopic dermatitis has been challenging, with several promising candidates, including this compound, failing to demonstrate sufficient efficacy or encountering safety issues in clinical trials. While the preclinical rationale for targeting the H4 receptor in atopic dermatitis remains compelling, the translation of these findings to clinical success has proven difficult. The discontinuation of the this compound program underscores the complexities of developing novel therapies for this multifaceted inflammatory skin disease. Future research in this area may focus on identifying patient subpopulations more likely to respond to H4R antagonism or exploring combination therapies that target multiple inflammatory pathways.

References

Comparative Efficacy of Izuforant and ZPL-3893787 for Atopic Dermatitis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the clinical efficacy of two investigational histamine H4 receptor (H4R) antagonists, Izuforant (LEO 152020) and ZPL-3893787 (adriforant), for the treatment of atopic dermatitis (AD). Both compounds were developed to address the unmet need for effective oral therapies targeting the inflammation and pruritus characteristic of AD. However, their clinical development programs have yielded divergent outcomes.

Mechanism of Action: Targeting the Histamine H4 Receptor

This compound and ZPL-3893787 are both small molecule antagonists of the histamine H4 receptor. The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, playing a crucial role in inflammatory and immune responses. In the context of atopic dermatitis, histamine activation of H4R on these immune cells is believed to contribute to the chemotaxis of inflammatory cells to the skin, the release of pro-inflammatory cytokines, and the sensation of pruritus. By blocking this receptor, this compound and ZPL-3893787 were designed to exert both anti-inflammatory and anti-pruritic effects.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC MAPK_pathway MAPK Pathway (ERK) G_protein->MAPK_pathway PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Chemotaxis Chemotaxis G_protein->Chemotaxis Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Gene_transcription Gene Transcription (Cytokines, Chemokines) Ca_mobilization->Gene_transcription MAPK_pathway->Gene_transcription PI3K_pathway->Gene_transcription Cytokine_release Cytokine Release (e.g., IL-31) Gene_transcription->Cytokine_release Inflammation Inflammation Chemotaxis->Inflammation Cytokine_release->Inflammation Pruritus Pruritus Cytokine_release->Pruritus This compound This compound / ZPL-3893787 (Antagonist) This compound->H4R Blocks

Caption: Simplified Histamine H4 Receptor Signaling Pathway in Immune Cells.

Clinical Efficacy in Atopic Dermatitis

A direct head-to-head clinical trial of this compound and ZPL-3893787 has not been conducted. Therefore, this comparison is based on the results of their respective Phase 2 clinical trials in adult patients with moderate-to-severe atopic dermatitis.

ZPL-3893787 (adriforant) - Phase 2a Trial (NCT02424253)

ZPL-3893787 demonstrated statistically significant improvements in signs of atopic dermatitis in a Phase 2a, randomized, double-blind, placebo-controlled trial.[1]

Table 1: Efficacy Results of ZPL-3893787 in Moderate-to-Severe Atopic Dermatitis (Week 8)

Efficacy EndpointZPL-3893787 (30 mg once daily)Placebop-value
Mean % Reduction in EASI Score 50%27%0.01
Mean % Reduction in SCORAD Score 41%26%0.004
IGA Responders (% Clear or Almost Clear) 18.5%9.1%-
Mean Reduction in Pruritus NRS -3.0 points-2.7 points0.249

EASI: Eczema Area and Severity Index; SCORAD: SCORing Atopic Dermatitis; IGA: Investigator's Global Assessment; NRS: Numerical Rating Scale.

The results indicated that ZPL-3893787 was effective in reducing the inflammatory signs of atopic dermatitis as measured by EASI and SCORAD scores.[2] However, the study did not show a statistically significant difference in the reduction of pruritus compared to placebo.[2]

This compound (LEO 152020) - Phase 2a/b Trial (NCT05117060)

The development of this compound for atopic dermatitis was discontinued after a Phase 2a/b international trial failed to meet its primary endpoint.[3] The trial was a randomized, triple-blind, placebo-controlled study designed to evaluate the efficacy and safety of orally administered this compound tablets for up to 16 weeks in adults with moderate-to-severe AD.[3]

The primary endpoint was the mean change from baseline in the Eczema Area and Severity Index (EASI) total score at the end of treatment. The trial did not demonstrate a statistically significant difference between the active treatment arms and the placebo arm for this primary endpoint. Specific quantitative data from this trial have not been publicly released. LEO Pharma, the company developing the drug, announced the termination of the program and the license agreement with JW Pharmaceutical.

Experimental Protocols

ZPL-3893787 Phase 2a Trial (NCT02424253)

ZPL_3893787_Trial_Workflow start Patient Screening (Moderate-to-Severe AD) randomization Randomization (2:1) start->randomization treatment_group ZPL-3893787 (30 mg/day) randomization->treatment_group placebo_group Placebo randomization->placebo_group treatment_period 8-Week Treatment Period treatment_group->treatment_period placebo_group->treatment_period assessments Efficacy & Safety Assessments (EASI, SCORAD, IGA, Pruritus NRS) treatment_period->assessments end End of Study assessments->end

Caption: Workflow of the ZPL-3893787 Phase 2a Clinical Trial.
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 98 adults with moderate-to-severe atopic dermatitis (EASI score ≥12 and ≤48, IGA score ≥3, and pruritus score ≥5 on a 0-10 scale).

  • Intervention: Oral ZPL-3893787 (30 mg) or placebo once daily for 8 weeks.

  • Primary Outcome Measures: Change from baseline in the Itch Numeric Rating Scale (I-NRS).

  • Secondary Outcome Measures: Change from baseline in EASI, SCORAD, and IGA scores.

This compound Phase 2a/b Trial (NCT05117060)
  • Study Design: Randomized, triple-blind, placebo-controlled, parallel-group, international trial.

  • Participants: Adults with moderate-to-severe atopic dermatitis.

  • Intervention: Orally administered this compound tablets or placebo for up to 16 weeks.

  • Primary Outcome Measure: Mean change from baseline in EASI total score at the end of treatment.

Summary and Conclusion

Based on the available clinical trial data, ZPL-3893787 showed promising efficacy in reducing the inflammatory signs of moderate-to-severe atopic dermatitis in a Phase 2a trial, although it did not demonstrate a significant effect on pruritus. In contrast, this compound failed to meet its primary efficacy endpoint in a larger Phase 2a/b trial, leading to the cessation of its development for this indication.

The divergent outcomes of these two H4R antagonists highlight the complexities of drug development for atopic dermatitis and suggest that targeting the H4R may not be a universally effective strategy, or that specific molecular properties of the compounds may lead to different clinical results. For researchers and drug development professionals, the clinical data from ZPL-3893787 provides evidence that H4R antagonism can impact the inflammatory component of atopic dermatitis. However, the failure of this compound underscores the challenges in translating this mechanism into a clinically meaningful benefit that surpasses the placebo effect, particularly for the key symptom of pruritus. Further research into the nuances of H4R signaling and the specific pharmacological profiles of different antagonists is warranted to fully understand their therapeutic potential in atopic dermatitis and other inflammatory skin diseases.

References

Validating Izuforant's Selectivity for the Histamine H4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Izuforant's selectivity for the histamine H4 receptor (H4R) against other histamine receptor subtypes. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and development efforts.

Introduction to this compound and H4R Antagonism

This compound (formerly JW1601) is a potent and selective antagonist of the histamine H4 receptor, a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, T cells, and dendritic cells.[1][2][3] By blocking the action of histamine on the H4R, this compound is being investigated for its therapeutic potential in treating inflammatory and pruritic conditions such as atopic dermatitis.[2][4] The selectivity of a drug for its intended target over other related receptors is a critical factor in determining its efficacy and safety profile. This guide focuses on the validation of this compound's selectivity against the other three histamine receptors: H1, H2, and H3.

Comparative Selectivity Profile

The following table summarizes the available binding affinity and functional activity data for this compound and other well-characterized H4R antagonists, JNJ-7777120 and Toreforant. This data allows for a direct comparison of their selectivity profiles.

CompoundH1R (Ki/IC50)H2R (Ki/IC50)H3R (Ki/IC50)H4R (Ki/IC50)Selectivity for H4R
This compound UnpublishedUnpublishedUnpublished36 nM (IC50, human)Selective (lower pKi for other histamine receptors)
JNJ-7777120 >10,000 nM (Ki)>10,000 nM (Ki)>10,000 nM (Ki)4.5 nM (Ki, human)>1000-fold
Toreforant Not specifiedNot specifiedNot specified8.4 nM (Ki, human)Excellent

Note: Ki and IC50 values are measures of binding affinity and functional potency, respectively. Lower values indicate higher affinity/potency.

While specific quantitative data for this compound's activity at H1, H2, and H3 receptors are not publicly available, preclinical data indicates lower binding affinities for these receptors compared to the H4 receptor, supporting its classification as a selective H4R antagonist. For comparison, JNJ-7777120 demonstrates over 1000-fold selectivity for the H4R, and Toreforant is also reported to have excellent selectivity.

Experimental Protocols

To provide a framework for the validation of H4R selectivity, this section outlines detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the competitive displacement of a radiolabeled ligand from the histamine receptors (H1, H2, H3, and H4) by this compound.

Materials:

  • Membrane preparations from cells stably expressing human H1, H2, H3, or H4 receptors.

  • Radioligands: [³H]-Pyrilamine (for H1R), [³H]-Tiotidine (for H2R), [³H]-Nα-methylhistamine (for H3R), [³H]-Histamine (for H4R).

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to modulate the receptor's signaling pathway.

1. cAMP Accumulation Assay (for H2R, H3R, and H4R)

Objective: To determine the effect of this compound on agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • Cells stably expressing human H2, H3, or H4 receptors.

  • Forskolin (an adenylate cyclase activator).

  • Histamine or a selective agonist for each receptor.

  • This compound.

  • cAMP assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation:

    • For H2R (Gs-coupled): Stimulate the cells with histamine and measure the accumulation of cAMP.

    • For H3R and H4R (Gi/o-coupled): Stimulate the cells with forskolin to induce cAMP production, then add histamine and measure the inhibition of forskolin-stimulated cAMP accumulation.

  • Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the IC50 value of this compound for inhibiting the agonist-induced cAMP response.

2. Intracellular Calcium Flux Assay (for H1R)

Objective: To determine the effect of this compound on histamine-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the human H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine.

  • This compound.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add histamine to the wells to stimulate the H1 receptor.

  • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of this compound for inhibiting the histamine-induced calcium flux.

3. Eosinophil Shape Change Assay (for H4R)

Objective: To assess the functional antagonism of this compound on H4R-mediated eosinophil shape change.

Materials:

  • Isolated human eosinophils.

  • Histamine or an H4R agonist (e.g., 4-methylhistamine).

  • This compound.

  • Assay buffer.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood.

  • Pre-treatment: Pre-incubate the eosinophils with varying concentrations of this compound.

  • Stimulation: Add histamine or an H4R agonist to induce a shape change in the eosinophils.

  • Flow Cytometry Analysis: Analyze the changes in forward scatter (FSC) and side scatter (SSC) of the eosinophils using a flow cytometer to quantify the shape change.

  • Data Analysis: Determine the IC50 value of this compound for inhibiting the agonist-induced eosinophil shape change.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the four histamine receptor subtypes and a typical experimental workflow for assessing receptor selectivity.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 Histamine H1R H1R H1->H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC H2 Histamine H2R H2R H2->H2R Gs Gs H2R->Gs AC_H2 Adenylate Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA_H2 PKA Activation cAMP_H2->PKA_H2 H34 Histamine H3R H3R H34->H3R H4R H4R H34->H4R Gio Gi/o H3R->Gio H4R->Gio AC_H34 Adenylate Cyclase Gio->AC_H34 cAMP_H34 ↓ cAMP AC_H34->cAMP_H34

Caption: Histamine receptor signaling pathways.

Experimental_Workflow start Start: Validate this compound Selectivity binding_assay Radioligand Binding Assays (H1, H2, H3, H4) start->binding_assay functional_assay Functional Assays start->functional_assay data_analysis Data Analysis (Determine Ki and IC50 values) binding_assay->data_analysis cAMP_assay cAMP Assay (H2, H3, H4) functional_assay->cAMP_assay calcium_assay Calcium Flux Assay (H1) functional_assay->calcium_assay eosinophil_assay Eosinophil Shape Change Assay (H4) functional_assay->eosinophil_assay cAMP_assay->data_analysis calcium_assay->data_analysis eosinophil_assay->data_analysis comparison Compare Selectivity Profile with other H4R Antagonists data_analysis->comparison conclusion Conclusion on this compound's H4R Selectivity comparison->conclusion

Caption: Experimental workflow for selectivity validation.

Conclusion

The available data indicates that this compound is a potent and selective antagonist of the histamine H4 receptor. While a complete quantitative selectivity profile against all human histamine receptor subtypes is not yet fully published, preclinical findings support its selectivity for H4R over other histamine receptors. Further studies employing the experimental protocols outlined in this guide will be crucial for a comprehensive validation of this compound's selectivity and for elucidating its full therapeutic potential. The provided methodologies and comparative data serve as a valuable resource for researchers in the field of histamine receptor pharmacology and drug development.

References

A Comparative Analysis of Izuforant and Second-Generation H1 Antihistamines in the Management of Urticaria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct pharmacological profiles, clinical efficacy, and experimental data of the novel H4 receptor antagonist, Izuforant, versus established second-generation H1 antihistamines.

This guide provides a comprehensive comparison of this compound, a selective histamine H4 receptor (H4R) antagonist, and second-generation H1 antihistamines, the current standard of care for urticaria. While second-generation H1 antihistamines have a long-standing history of efficacy and safety, this compound represents a novel therapeutic approach by targeting a different histamine receptor subtype implicated in inflammation and pruritus. This document will delve into their mechanisms of action, present available quantitative data from clinical and preclinical studies, and detail relevant experimental protocols to offer a clear, evidence-based comparison for the scientific community.

Mechanism of Action: Targeting Different Histamine Receptors

The primary difference between this compound and second-generation H1 antihistamines lies in their molecular targets and subsequent signaling pathways.

This compound is a selective antagonist and inverse agonist of the histamine H4 receptor (H4R) .[1] The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, and is involved in pro-inflammatory processes and pruritus.[1] By blocking the H4R, this compound is expected to exert both anti-pruritic and anti-inflammatory effects.[1]

Second-generation H1 antihistamines (e.g., cetirizine, fexofenadine, loratadine) are inverse agonists of the histamine H1 receptor (H1R) . These receptors are widely distributed throughout the body, including on smooth muscle and endothelial cells.[2] Second-generation agents are designed to be peripherally selective, with limited penetration of the blood-brain barrier, thereby minimizing sedative effects associated with first-generation antihistamines.[3] Their primary therapeutic effect is the inhibition of histamine-mediated vasodilation, increased vascular permeability, and sensory nerve stimulation, which are the hallmarks of an allergic response.

G cluster_0 This compound: H4 Receptor Pathway cluster_1 Second-Gen H1 Antihistamines: H1 Receptor Pathway Histamine_H4 Histamine H4R H4 Receptor (on Immune Cells) Histamine_H4->H4R G_protein_H4 Gi/o Protein H4R->G_protein_H4 This compound This compound This compound->H4R Downstream_H4 Inhibition of adenylyl cyclase Calcium mobilization Chemokinesis G_protein_H4->Downstream_H4 Effect_H4 Anti-inflammatory Anti-pruritic Effects Downstream_H4->Effect_H4 Histamine_H1 Histamine H1R H1 Receptor (on Smooth Muscle/Endothelial Cells) Histamine_H1->H1R G_protein_H1 Gq/11 Protein H1R->G_protein_H1 SGA Second-Gen H1 Antihistamine SGA->H1R Downstream_H1 Activation of PLC Increased IP3 and DAG Calcium release G_protein_H1->Downstream_H1 Effect_H1 Reduced Vasodilation Reduced Vascular Permeability Reduced Itch Downstream_H1->Effect_H1

Diagram 1: Signaling pathways of this compound and Second-Generation H1 Antihistamines.

Comparative Pharmacological Data

The following tables summarize key quantitative data for this compound and representative second-generation H1 antihistamines. It is important to note that direct head-to-head comparative studies are not available; therefore, the data are compiled from separate preclinical and clinical trials.

Receptor Binding Affinity
CompoundTarget ReceptorBinding Affinity (IC50/Kd)Reference
This compound Human H4RIC50: 36 nM
Cetirizine Human H1RKd: ~1.3 nM
Fexofenadine Human H1RKd: ~10 nM
Loratadine Human H1RKd: ~3.7 nM
Pharmacokinetic Parameters in Healthy Adults
ParameterThis compound (100 mg)Cetirizine (10 mg)Fexofenadine (180 mg)Loratadine (10 mg)
Tmax (hours) ~2.0-3.0~1.0~1.5~1.3
Cmax (ng/mL) ~1000~257~494~4.7
Half-life (hours) ~11-14~8.3~14.4~8.4 (Loratadine), ~28 (Metabolite)
Metabolism Not extensively metabolizedLimited metabolismMinimal hepatic metabolismExtensively metabolized by CYP3A4 and CYP2D6
Excretion Primarily urine~70-85% urine (60% unchanged)~80% feces, ~11% urineUrine and feces

Data for this compound is from a Phase I study in healthy volunteers. Data for second-generation antihistamines are compiled from various pharmacokinetic studies.

Clinical Efficacy and Safety Profile

This compound

Clinical development of this compound for atopic dermatitis was discontinued as a Phase 2a/b trial did not meet its primary endpoint. A Phase 2a trial in patients with cholinergic urticaria also failed to meet its primary endpoint, which was the change from baseline in the post-provocation Urticaria Activity Score. However, in the cholinergic urticaria study, this compound was well-tolerated, with most adverse events being mild. The most frequently reported adverse events were nausea and upper abdominal pain.

Second-Generation H1 Antihistamines

Second-generation H1 antihistamines are the first-line treatment for chronic urticaria. Numerous large-scale clinical trials have established their efficacy in reducing urticaria symptoms, including pruritus and the number of wheals. They have a well-established safety profile, with the most common side effects being headache, dry mouth, and mild drowsiness (though significantly less than first-generation agents). Cetirizine has a slightly higher potential for sedation compared to other second-generation antihistamines.

Experimental Protocols

Urticaria Activity Score (UAS)

The Urticaria Activity Score (UAS) is a patient-reported outcome measure used to assess the severity of urticaria in clinical trials.

  • Objective: To quantify the intensity of pruritus and the number of wheals.

  • Methodology: Patients record the severity of their pruritus and the number of wheals over a defined period, typically 24 hours. Each component is scored on a scale of 0 to 3.

    • Pruritus Score: 0 (none), 1 (mild), 2 (moderate), 3 (intense).

    • Wheal Score: 0 (none), 1 (<20 wheals), 2 (20-50 wheals), 3 (>50 wheals).

  • UAS7: The daily scores are summed over 7 consecutive days to generate the UAS7, with a total possible score of 42. A lower score indicates better disease control.

Histamine-Induced Wheal and Flare Suppression Test

This is a common pharmacodynamic assay to evaluate the in vivo activity of H1 antihistamines.

  • Objective: To measure the ability of an antihistamine to inhibit the cutaneous reaction to histamine.

  • Methodology:

    • A baseline wheal and flare response is induced by an intradermal injection or epicutaneous application of a standardized histamine solution.

    • The dimensions of the resulting wheal (swelling) and flare (redness) are measured after a specific time, typically 15-20 minutes.

    • The test is repeated at various time points after administration of the antihistamine or placebo.

    • The percentage of suppression of the wheal and flare areas is calculated relative to the baseline or placebo response.

G Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., UAS7, Quality of Life) Screening->Baseline Randomization Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Second-Gen H1 Antihistamine) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Treatment_Period Treatment Period (e.g., 4 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Baseline->Randomization Follow_up Follow-up Assessments (e.g., Weekly UAS7) Treatment_Period->Follow_up End_of_Study End of Study Assessment (Primary & Secondary Endpoints) Follow_up->End_of_Study Analysis Data Analysis End_of_Study->Analysis

Diagram 2: Generalized workflow for a comparative clinical trial in urticaria.

Summary and Conclusion

This compound and second-generation H1 antihistamines represent two distinct therapeutic strategies for histamine-mediated diseases. Second-generation H1 antihistamines are well-established, effective, and generally safe first-line treatments for urticaria, acting through the blockade of the H1 receptor. In contrast, this compound, a selective H4R antagonist, was developed to target both inflammation and pruritus through a novel mechanism. However, clinical trials with this compound in atopic dermatitis and cholinergic urticaria did not demonstrate significant efficacy, leading to the discontinuation of its development for these indications.

While the preclinical rationale for targeting the H4 receptor in inflammatory and pruritic conditions is sound, the clinical trial data for this compound did not translate into the expected therapeutic benefit. For researchers and drug development professionals, this comparison underscores the importance of clinical validation of novel targets. Second-generation H1 antihistamines remain the cornerstone of urticaria management, supported by a wealth of robust clinical evidence. Future research may continue to explore the role of the H4 receptor in other inflammatory conditions, but for the treatment of urticaria, the clinical superiority of second-generation H1 antihistamines is currently unchallenged.

References

Izuforant in Cholinergic Urticaria: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Izuforant (KPL-716), a selective oral histamine H4 receptor (H4R) antagonist, in the treatment of cholinergic urticaria (CholU). This compound's performance is evaluated against established and emerging therapies, with supporting data from key clinical trials. Detailed experimental protocols and visualizations of relevant biological pathways are included to facilitate a deeper understanding of the therapeutic landscape for this debilitating condition.

Executive Summary

Cholinergic urticaria, a form of chronic inducible urticaria triggered by sweating, presents a significant therapeutic challenge. While second-generation H1-antihistamines are the first-line treatment, a substantial portion of patients remain symptomatic. This compound, with its targeted anti-pruritic and anti-inflammatory effects, was investigated as a novel therapeutic option. A Phase IIa clinical trial revealed that while this compound was well-tolerated, it did not meet its primary endpoint of a significant reduction in the Urticaria Activity Score (UAS) after provocation. However, a notable improvement was observed in the Patient's Global Assessment of Severity (PGA-S). This guide places these findings in the context of other therapeutic modalities, including second-generation H1-antihistamines, Omalizumab, and emerging treatments like Ligelizumab and Remibrutinib, to inform future research and development in this area.

Comparative Efficacy of Treatments for Cholinergic Urticaria

The following tables summarize the available quantitative data from clinical trials of this compound and its comparators in the treatment of cholinergic urticaria. It is important to note that much of the available data for H1-antihistamines and some biologics pertains to chronic spontaneous urticaria (CSU) or chronic idiopathic urticaria (CIU), which may not be directly extrapolated to cholinergic urticaria.

Table 1: this compound Clinical Trial Results in Cholinergic Urticaria

TreatmentStudy DesignKey Efficacy EndpointResultSafety and Tolerability
This compound (LEO 152020) 100 mg twice dailyPhase IIa, randomized, double-blind, placebo-controlled, crossoverChange from baseline in Urticaria Activity Score (UAS) post-provocationPrimary endpoint not met.Well-tolerated. Most common adverse events were mild nausea and upper abdominal pain.
Patient's Global Assessment of Severity (PGA-S)Significant improvement vs. placebo (P=0.02).[1]

Table 2: Comparative Efficacy of Other Treatments in Urticaria

TreatmentDiseaseKey Efficacy DataSource
Second-Generation H1-Antihistamines
Cetirizine (10 mg and 20 mg/day)Cholinergic UrticariaSignificant improvement in daily symptom scores (p<0.01) and percentage of days with mild or no symptoms (p<0.05) vs. placebo.[2][3][4]
Ebastine (up to 40 mg/day)Cholinergic UrticariaDose escalation showed marked effect in patients poorly treated by standard doses.
Loratadine (up-dosing to 30 mg/day)Cholinergic UrticariaSuppressed urticarial eruption in a patient refractory to standard doses.
FexofenadineChronic Idiopathic UrticariaStatistically superior to placebo in reducing pruritus and number of wheals.
DesloratadineChronic Idiopathic UrticariaSignificantly improved total symptom score, pruritus, and number of hives vs. placebo.
Biologics & Small Molecules
Omalizumab (Anti-IgE)Cholinergic UrticariaReal-world evidence shows good response in 62-75% of patients.
Omalizumab (300 mg)Chronic Spontaneous UrticariaMean change from baseline in UAS7 at week 12: -14.82 vs. placebo.
Ligelizumab (Anti-IgE)Chronic Spontaneous UrticariaPhase III trials showed superiority to placebo but not omalizumab in reducing UAS7.
Remibrutinib (BTK inhibitor)Chronic Inducible Urticaria (including CholU)Phase II trial ongoing to assess efficacy. Phase III trials in CSU showed significant UAS7 reduction.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for key experiments cited in the evaluation of treatments for cholinergic urticaria.

Provocation Tests

Provocation tests are essential for diagnosing and assessing the severity of cholinergic urticaria. A standardized protocol using a cycle ergometer is commonly employed.

  • Objective: To induce symptoms of cholinergic urticaria in a controlled setting to evaluate treatment efficacy.

  • Procedure:

    • The patient is instructed to pedal on a cycle ergometer.

    • The exercise intensity is adjusted to increase the patient's heart rate by 15 beats per minute every 5 minutes.

    • The target is to achieve a heart rate 90 bpm above the baseline within 30 minutes.

    • Body temperature is monitored throughout the test.

    • The test is stopped upon the visualization of characteristic wheals.

  • Alternative Method: A less resource-intensive method involves the patient going up and down a flight of stairs with heart rate and temperature monitoring. A body temperature above 37.05°C and a variation of 0.35°C above the initial value have shown high sensitivity and specificity for diagnosis.

Urticaria Activity Score over 7 days (UAS7)

The UAS7 is a patient-reported outcome measure used to assess the severity of urticaria.

  • Objective: To quantify the intensity of key urticaria symptoms (wheals and pruritus) over a 7-day period.

  • Procedure:

    • Patients record the number of wheals and the intensity of pruritus daily.

    • Wheal Score (daily):

      • 0: None

      • 1: Mild (<20 wheals/24h)

      • 2: Moderate (20-50 wheals/24h)

      • 3: Intense (>50 wheals/24h or large confluent areas)

    • Pruritus Score (daily):

      • 0: None

      • 1: Mild (present but not bothersome)

      • 2: Moderate (bothersome but does not interfere with daily activities or sleep)

      • 3: Intense (severe, interferes with daily activities or sleep)

    • The daily UAS is the sum of the daily wheal and pruritus scores (ranging from 0 to 6).

    • The UAS7 is the sum of the daily UAS over 7 consecutive days (ranging from 0 to 42).

Cholinergic Urticaria Quality of Life Questionnaire (CholU-QoL)

The CholU-QoL is a disease-specific questionnaire to assess the impact of cholinergic urticaria on a patient's quality of life.

  • Objective: To measure the quality of life impairment in patients with cholinergic urticaria.

  • Structure: The questionnaire consists of 28 items covering five domains: "symptoms," "functional life," "social interaction," "therapy," and "emotions."

  • Recall Period: Patients are asked to reflect on the past two weeks when answering the questions.

Signaling Pathways in Cholinergic Urticaria

The pathophysiology of cholinergic urticaria is complex and can involve different mechanisms. The following diagrams illustrate two proposed signaling pathways.

Cholinergic_Urticaria_Signaling_Pathway cluster_trigger Triggers cluster_nervous_system Nervous System cluster_mast_cell Mast Cell cluster_symptoms Clinical Manifestations Trigger Exercise, Heat, Stress Nerve Cholinergic Nerve Ending Trigger->Nerve Stimulates ACh Acetylcholine (ACh) Nerve->ACh Releases MastCell Mast Cell ACh->MastCell Activates Degranulation Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine Symptoms Wheals & Pruritus Histamine->Symptoms Sweat_Allergy_Pathway cluster_trigger Trigger cluster_skin Skin cluster_immune Immune Response cluster_symptoms Clinical Manifestations Sweating Sweating SweatDuct Sweat Duct Leakage Sweating->SweatDuct SweatAntigen Sweat Antigen SweatDuct->SweatAntigen Releases IgE IgE SweatAntigen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links MastCell Mast Cell Degranulation Degranulation MastCell->Degranulation FcεRI->MastCell on Histamine Histamine Release Degranulation->Histamine Symptoms Wheals & Pruritus Histamine->Symptoms

References

Izuforant in Healthy Volunteers: A Comparative Analysis of Safety and Tolerability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of Izuforant, a selective histamine H4 receptor (H4R) antagonist, in healthy volunteers, benchmarked against other H4R antagonists. The data presented is compiled from publicly available clinical trial information and peer-reviewed publications.

Executive Summary

This compound has demonstrated a favorable safety and tolerability profile in a Phase I clinical trial involving healthy volunteers. The study, which included single and multiple ascending dose cohorts, showed that this compound was well-tolerated with no discontinuations due to adverse events.[1] This positions this compound as a promising candidate for the treatment of atopic dermatitis.[1][2] In comparison to other H4R antagonists, this compound's safety profile appears to be consistent with or potentially more favorable than some earlier compounds in this class, particularly concerning specific adverse events noted in comparator drug trials.

Comparative Safety and Tolerability of H4R Antagonists in Healthy Volunteers

The following tables summarize the available safety and tolerability data from Phase I clinical trials of this compound and other selected H4R antagonists in healthy volunteers.

Table 1: Summary of Adverse Events for this compound in Healthy Volunteers (SAD Study)

System Organ ClassPreferred TermPlacebo (N=10) n (%)10 mg (N=6) n (%)30 mg (N=6) n (%)100 mg (N=6) n (%)300 mg (N=6) n (%)600 mg (N=6) n (%)Total (N=40) n (%)
Gastrointestinal disorders 0 (0.0)1 (16.7)0 (0.0)0 (0.0)0 (0.0)3 (50.0)4 (10.0)
Diarrhoea0 (0.0)1 (16.7)0 (0.0)0 (0.0)0 (0.0)2 (33.3)3 (7.5)
Nausea0 (0.0)0 (0.0)0 (0.0)0 (0.0)0 (0.0)1 (16.7)1 (2.5)
Nervous system disorders 1 (10.0)1 (16.7)1 (16.7)1 (16.7)1 (16.7)4 (66.7)9 (22.5)
Dizziness1 (10.0)1 (16.7)1 (16.7)1 (16.7)1 (16.7)3 (50.0)8 (20.0)
Headache0 (0.0)0 (0.0)0 (0.0)0 (0.0)0 (0.0)1 (16.7)1 (2.5)
General disorders and administration site conditions 1 (10.0)0 (0.0)0 (0.0)0 (0.0)0 (0.0)1 (16.7)2 (5.0)
Fatigue1 (10.0)0 (0.0)0 (0.0)0 (0.0)0 (0.0)1 (16.7)2 (5.0)
Total subjects with AEs 2 (20.0) 2 (33.3) 1 (16.7) 1 (16.7) 1 (16.7) 6 (100.0) 13 (32.5)

Note: A serious adverse event (gastrointestinal hemorrhage) was reported in one subject in the 10 mg dose group; however, it was considered unlikely to be related to the study drug. All other AEs were Grade 1 or 2.

Table 2: Comparative Overview of Safety Findings for H4R Antagonists in Healthy Volunteer Studies

DrugKey Safety and Tolerability Findings in Phase I Healthy Volunteer Studies
This compound All single doses (10-600 mg) and multiple doses (100-400 mg) were well-tolerated. No discontinuations due to adverse events. Most common AEs were dizziness and gastrointestinal issues (diarrhoea, nausea) at higher doses.
JNJ-39758979 Generally well-tolerated. The most frequently reported adverse events were dose-dependent nausea and headache (9% headache, 13% nausea at 600 mg). No other safety issues were noted in the Phase 1 study.
Toreforant Well-tolerated at all tested doses in Phase 1 studies. One notable exception was QT prolongation observed at the highest dose.
ZPL-3893787 Data from Phase I studies in healthy volunteers is not readily available. In a study with atopic dermatitis patients, it was reported to be well-tolerated.

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting safety and tolerability data.

This compound Phase I Study (NCT04018170)

Study Design: A dose block-randomized, double-blind, placebo-controlled, single and multiple ascending dose study conducted in 64 healthy volunteers.

  • Single Ascending Dose (SAD): Subjects received a single oral dose of this compound (10, 30, 100, 300, or 600 mg) or placebo in a fasted state.

  • Multiple Ascending Dose (MAD): Subjects received a once-daily oral dose of this compound (100, 200, or 400 mg) or placebo for 7 days in a fasted state.

Safety and Tolerability Assessments:

  • Monitoring of all adverse events (AEs).

  • Physical examinations.

  • Vital signs monitoring.

  • 12-lead electrocardiograms (ECGs).

  • Routine hematology, serum chemistry, and urinalysis.

JNJ-39758979 Phase I Study

Study Design: A randomized, three-period, double-blind, crossover study in 24 healthy subjects.

  • Dosing: A single oral dose of 600 mg of JNJ-39758979, 10 mg of cetirizine, or placebo was administered.

  • Washout Period: Treatment periods were separated by a 22-day washout period.

Safety Assessment: Safety was assessed for all subjects throughout the study.

Toreforant Phase I Study

Study Design: Phase 1 human clinical studies were conducted to assess safety, pharmacokinetics, and pharmacodynamics. Specific details of the study design are not fully available in the public domain.

Safety Assessment: Safety assessments were conducted at all tested doses.

Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships described, the following diagrams are provided.

Izuforant_Phase1_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) s1 Healthy Volunteers s2 Informed Consent s1->s2 s3 Screening Assessments s2->s3 r1 Randomization s3->r1 sad1 Single Oral Dose (10, 30, 100, 300, 600 mg this compound or Placebo) r1->sad1 SAD Cohorts mad1 Once Daily Oral Dose for 7 Days (100, 200, 400 mg this compound or Placebo) r1->mad1 MAD Cohorts sad2 Safety & PK/PD Assessments sad1->sad2 end End of Study sad2->end Follow-up mad2 Safety & PK/PD Assessments mad1->mad2 mad2->end Follow-up

Caption: Workflow of the this compound Phase I clinical trial.

Histamine_H4_Receptor_Signaling Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds to ImmuneCells Immune Cells (e.g., Mast cells, Eosinophils) H4R->ImmuneCells Activates This compound This compound (H4R Antagonist) This compound->H4R Blocks Inflammation Inflammatory Response (e.g., in Atopic Dermatitis) ImmuneCells->Inflammation Leads to

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

References

A Head-to-Head Comparison of Izuforant and JNJ-39758979 for Inflammatory and Pruritic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals of two selective histamine H4 receptor antagonists, Izuforant and JNJ-39758979, reveals distinct pharmacological profiles and clinical outcomes despite a shared therapeutic target. This guide synthesizes available preclinical and clinical data to offer a comparative overview of their efficacy, safety, and underlying mechanisms.

Both this compound (LEO 152020) and JNJ-39758979 were developed as orally available small molecule antagonists of the histamine H4 receptor (H4R), a key player in inflammatory cell chemotaxis and pruritus. While both compounds showed promise in early-phase studies, their clinical development trajectories have diverged significantly. This guide provides a comprehensive, data-driven comparison to inform ongoing research in the field of H4R-targeted therapies.

Molecular and Pharmacological Profile

This compound and JNJ-39758979 are potent and selective antagonists of the H4 receptor. JNJ-39758979 exhibits a higher binding affinity for the human H4 receptor compared to this compound. A summary of their key pharmacological and pharmacokinetic parameters is presented in Table 1.

ParameterThis compoundJNJ-39758979
Mechanism of Action Selective Histamine H4 Receptor (H4R) antagonist/inverse agonist[1]Selective Histamine H4 Receptor (H4R) antagonist[2][3][4]
Binding Affinity (human H4R) IC50: 36 nM[5]Ki: 12.5 nM
Functional Activity IC50: 65.1–72.2 nM (imetit-induced eosinophil shape change)pA2: 7.9 (histamine-induced cAMP inhibition)
Selectivity Selective for H4R>80-fold selective over other histamine receptors
Human Pharmacokinetics (t1/2) ~7 hours (single dose)124-157 hours (single dose)

Preclinical and Clinical Efficacy

Both molecules demonstrated anti-inflammatory and anti-pruritic effects in preclinical models. However, their clinical trial outcomes have been markedly different.

This compound: A Phase 2a/b international trial of orally administered this compound in adults with moderate to severe atopic dermatitis did not meet its primary endpoint, failing to show a statistically significant difference in the mean change from baseline in the Eczema Area and Severity Index (EASI) total score compared to placebo. Consequently, the development program for atopic dermatitis was terminated. Similarly, a Phase 2a trial in patients with cholinergic urticaria also did not meet its primary endpoint.

JNJ-39758979: In a Phase 2a study in Japanese adults with moderate atopic dermatitis, JNJ-39758979 did not meet the primary endpoint for EASI score improvement. However, it did show numerical improvements in EASI and nominally significant improvements in patient-reported pruritus outcomes. The study was prematurely discontinued due to serious adverse events of neutropenia. In a separate study in healthy volunteers, JNJ-39758979 was effective in reducing histamine-induced pruritus.

A summary of the key clinical trial results is presented in Table 2.

IndicationThis compoundJNJ-39758979
Atopic Dermatitis Phase 2a/b: Did not meet primary endpoint (EASI score)Phase 2a: Did not meet primary endpoint (EASI score), but showed numerical improvement and significant improvement in pruritus. Study terminated due to neutropenia.
Urticaria Phase 2a (Cholinergic Urticaria): Did not meet primary endpointNot Investigated
Pruritus Investigated in atopic dermatitis and urticaria trials with limited success.Phase 1 (Histamine-induced): Significantly reduced pruritus compared to placebo

Safety and Tolerability

The safety profiles of the two compounds also differ significantly. This compound was generally well-tolerated in clinical trials, with the most common adverse events being mild nausea and upper abdominal pain. In contrast, the development of JNJ-39758979 was halted due to the occurrence of drug-induced agranulocytosis (neutropenia), a serious adverse event, in a Phase 2a study. Other reported adverse events for JNJ-39758979 include dose-dependent nausea and headache.

Signaling Pathways and Experimental Workflows

The therapeutic rationale for both this compound and JNJ-39758979 is based on the blockade of the histamine H4 receptor signaling pathway.

H4R_Signaling Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R G_protein Gi/o Protein H4R->G_protein Pruritus Pruritus Sensation H4R->Pruritus AC Adenylyl Cyclase G_protein->AC ERK ↑ ERK Phosphorylation G_protein->ERK Calcium ↑ Intracellular Ca2+ G_protein->Calcium cAMP ↓ cAMP AC->cAMP Eosinophil_Chemotaxis Eosinophil Chemotaxis & Shape Change ERK->Eosinophil_Chemotaxis Chemokines Chemokine Release Calcium->Chemokines Chemokines->Eosinophil_Chemotaxis Inflammation Inflammation Eosinophil_Chemotaxis->Inflammation This compound This compound This compound->H4R JNJ_39758979 JNJ_39758979 JNJ_39758979->H4R

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

The antagonism of H4R by this compound and JNJ-39758979 is expected to inhibit downstream signaling cascades, including the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of the MAPK/ERK pathway and calcium mobilization. These events ultimately regulate eosinophil chemotaxis, shape change, and the sensation of pruritus.

A key pharmacodynamic assay used in the clinical development of both compounds was the eosinophil shape change (ESC) assay.

ESC_Assay_Workflow cluster_0 In Vitro Assay Whole_Blood Whole Blood Sample Antagonist_Incubation Incubation with This compound or JNJ-39758979 Whole_Blood->Antagonist_Incubation H4R_Agonist Stimulation with H4R Agonist (e.g., imetit) Antagonist_Incubation->H4R_Agonist Flow_Cytometry Flow Cytometry Analysis (Forward Scatter) H4R_Agonist->Flow_Cytometry ESC_Inhibition Quantification of ESC Inhibition Flow_Cytometry->ESC_Inhibition

Caption: General workflow for the eosinophil shape change (ESC) assay.

Experimental Protocols

Eosinophil Shape Change (ESC) Assay: This pharmacodynamic assay measures the antagonist's ability to inhibit H4R agonist-induced changes in eosinophil morphology.

  • Sample: Freshly drawn human whole blood.

  • Procedure:

    • Aliquots of whole blood are pre-incubated with varying concentrations of the H4R antagonist (this compound or JNJ-39758979) or vehicle control for a specified period (e.g., 10 minutes) at room temperature.

    • Cells are then stimulated with a specific H4R agonist, such as imetit or histamine, for a defined time (e.g., 10 minutes) at 37°C to induce eosinophil shape change.

    • The reaction is stopped, and red blood cells are lysed.

    • The change in eosinophil shape, detected as an increase in the forward scatter (FSC) of light, is measured using flow cytometry.

    • The percentage inhibition of the agonist-induced shape change by the antagonist is calculated to determine potency (e.g., IC50).

Histamine-Induced Pruritus Model (for JNJ-39758979): This clinical study evaluated the efficacy of JNJ-39758979 in reducing itch in healthy volunteers.

  • Study Design: A randomized, three-period, double-blind, crossover study.

  • Participants: Healthy adult subjects.

  • Intervention: A single oral dose of 600 mg JNJ-39758979, 10 mg cetirizine (positive control), or placebo.

  • Procedure:

    • A histamine challenge (intradermal injection of histamine) was administered at baseline (day -1) and at 2 and 6 hours post-dose on day 1 of each treatment period.

    • The primary efficacy endpoint was the area under the curve (AUC) of the pruritus score, assessed on a numerical rating scale, from 0 to 10 minutes after the histamine challenge.

    • Secondary endpoints included the assessment of wheal and flare areas.

Conclusion

This compound and JNJ-39758979, while both targeting the H4 receptor, have demonstrated divergent clinical profiles. JNJ-39758979 showed early promise in a human pruritus model but was ultimately hampered by a significant safety concern. This compound, despite a favorable safety profile, failed to demonstrate sufficient efficacy in larger clinical trials for atopic dermatitis and cholinergic urticaria.

This head-to-head comparison, based on available data, underscores the challenges in translating preclinical findings and the importance of thorough safety and efficacy evaluations in clinical development. The distinct outcomes of these two H4R antagonists provide valuable insights for future drug development efforts targeting this pathway for inflammatory and pruritic diseases. The data suggests that while H4R remains a valid target, achieving a therapeutic window with a favorable risk-benefit profile is a critical challenge.

References

Izuforant: A Comparative Analysis of Efficacy in Human vs. Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izuforant (formerly JW1601) is a selective, orally available antagonist of the histamine H4 receptor (H4R). It was developed for the treatment of atopic dermatitis (AD) and urticaria, with the therapeutic rationale of providing both anti-inflammatory and anti-pruritic effects.[1][2] The histamine H4 receptor is primarily expressed on hematopoietic cells, including mast cells and eosinophils, and is involved in chemotaxis and cytokine release, positioning it as a key target in allergic inflammation.[1] Despite promising preclinical data, the clinical development of this compound was terminated following Phase 2 trials that did not meet their primary efficacy endpoints.[2] This guide provides a comparative overview of the efficacy of this compound in human clinical trials and preclinical murine models, presenting the available data to inform future research in the field of H4R antagonism.

Mechanism of Action: Histamine H4 Receptor Antagonism

This compound functions by competitively blocking the histamine H4 receptor. In inflammatory conditions like atopic dermatitis, histamine release from mast cells activates H4R on various immune cells. This activation triggers a signaling cascade that promotes the chemotaxis of eosinophils and mast cells to the site of inflammation and stimulates the production of pro-inflammatory cytokines. By antagonizing the H4R, this compound was expected to inhibit these downstream effects, thereby reducing both inflammation and the sensation of pruritus.

H4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates This compound This compound This compound->H4R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates Cytokine_Release Pro-inflammatory Cytokine Release G_protein->Cytokine_Release Leads to Actin_Poly Actin Polymerization PLC->Actin_Poly Chemotaxis Eosinophil/Mast Cell Chemotaxis Actin_Poly->Chemotaxis

Caption: Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic action of this compound.

Efficacy Data: Human vs. Murine Models

The following tables summarize the available quantitative data on the efficacy of this compound in human clinical trials and preclinical murine studies. A notable challenge in this comparison is that much of the detailed preclinical data has been cited as "unpublished," limiting a direct, comprehensive quantitative analysis.

Table 1: this compound Efficacy in Human Clinical Trials
Trial Identifier Indication Phase Primary Endpoint Dosage Results
NCT05117060Moderate to Severe Atopic Dermatitis2Mean change from baseline in Eczema Area and Severity Index (EASI) total score at 16 weeksNot publicly disclosedDid not demonstrate a statistically significant difference compared to placebo.[2]
NCT04853992Cholinergic Urticaria2aChange from baseline in Urticaria Activity Score (UAS)100 mg twice dailyDid not meet the primary endpoint.
Table 2: this compound Efficacy in Murine Models
Murine Model Key Efficacy Parameter Dosage Results Reference
Oxazolone-Induced Atopic DermatitisInhibition of atopic dermatitis100 mg/kg, p.o., twice daily for 3 weeks51.2% inhibition (specific parameter of inhibition not detailed)
IgE-Mediated PruritusMean scratching behavior50 mg/kg, p.o., single doseMarkedly lower mean scratching behavior compared to other antihistamines (quantitative data unpublished)
Epicutaneous Sensitization and Oxazolone-Mediated ADSkin inflammation and dermal thicknessNot publicly disclosedReduction in Th2 cytokine-related skin inflammation and dermal thickness (quantitative data unpublished)
Spontaneous NC/Nga AD ModelTherapeutic effectNot publicly disclosedDemonstrated a therapeutic effect (quantitative data not provided)
Table 3: Comparative Binding Affinity of this compound
Species Receptor Binding Affinity (pKi) Reference
HumanHistamine H4 ReceptorIC50 of 36 nM
MouseHistamine H4 Receptor6.83
RatHistamine H4 Receptor5.36

Experimental Protocols

Human Clinical Trial: Atopic Dermatitis (NCT05117060)

human_trial_workflow Screening Screening Randomization Randomization Screening->Randomization Izuforant_Arm This compound Tablets Randomization->Izuforant_Arm Placebo_Arm Placebo Tablets Randomization->Placebo_Arm Treatment_Period 16-Week Treatment Period Endpoint_Assessment Primary Endpoint Assessment: Change in EASI Score at Week 16 Treatment_Period->Endpoint_Assessment Izuforant_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Follow_Up Endpoint_Assessment->Follow_Up

Caption: Workflow for the Phase 2 clinical trial of this compound in atopic dermatitis.
  • Study Design: A Phase 2, randomized, triple-blind, placebo-controlled, parallel-group, international trial.

  • Participants: Adults with moderate to severe atopic dermatitis.

  • Intervention: Orally administered this compound tablets compared with placebo tablets for up to 16 weeks.

  • Primary Outcome Measure: The mean change from baseline in the Eczema Area and Severity Index (EASI) total score at the end of the 16-week treatment period.

Murine Model: Oxazolone-Induced Atopic Dermatitis

murine_model_workflow Sensitization Sensitization: Topical Oxazolone Application Challenge Repeated Challenge: Topical Oxazolone Application Sensitization->Challenge Treatment Treatment: Oral this compound (100 mg/kg, bid) Challenge->Treatment Vehicle_Control Vehicle Control Challenge->Vehicle_Control Efficacy_Evaluation Efficacy Evaluation: - Ear Thickness - Histology - Cytokine Levels Treatment->Efficacy_Evaluation Vehicle_Control->Efficacy_Evaluation

Caption: General experimental workflow for the oxazolone-induced atopic dermatitis model.
  • Model Induction: This is a widely used hapten-induced model that mimics features of atopic dermatitis.

    • Sensitization: Mice are initially sensitized by a topical application of oxazolone (e.g., on shaved abdominal skin).

    • Challenge: After a few days, the mice are repeatedly challenged with a lower concentration of oxazolone on a different skin area (e.g., the ear) to induce a localized inflammatory response.

  • Treatment Protocol (for this compound): this compound was administered orally at a dose of 100 mg/kg twice daily for three weeks.

  • Outcome Measures: Common endpoints in this model include:

    • Measurement of ear thickness as an indicator of edema.

    • Histological analysis of skin biopsies to assess inflammatory cell infiltration and epidermal thickening.

    • Quantification of serum IgE levels.

    • Measurement of cytokine levels (e.g., IL-4, IL-5, IL-13) in the skin tissue.

Comparative Analysis and Discussion

The available data presents a significant discrepancy between the outcomes in murine models and human clinical trials for this compound. While preclinical studies in mice consistently suggested that this compound could reduce inflammation and pruritus, these effects did not translate into clinical efficacy in patients with atopic dermatitis or cholinergic urticaria.

Several factors could contribute to this translational failure:

  • Model Limitations: While murine models of atopic dermatitis, such as the oxazolone-induced and NC/Nga models, are valuable tools, they do not fully recapitulate the complex pathophysiology of human atopic dermatitis. The underlying genetic predispositions, environmental triggers, and the complexity of the human immune system are difficult to model in animals.

  • Species Differences in H4R Pharmacology: Although this compound shows high affinity for both human and mouse H4 receptors, subtle differences in receptor signaling, downstream pathways, or off-target effects between species could influence the overall therapeutic outcome.

  • Complexity of Human Atopic Dermatitis: Human AD is a heterogeneous disease with a complex interplay of skin barrier dysfunction, immune dysregulation, and microbial influences. It is increasingly recognized that targeting a single inflammatory pathway, such as the histamine H4 receptor, may be insufficient to achieve broad clinical efficacy in a diverse patient population.

Alternative Therapeutic Strategies

The termination of this compound's development highlights the challenges of targeting the H4R for atopic dermatitis. Other therapeutic avenues that have shown clinical success include:

  • Janus Kinase (JAK) Inhibitors: Oral and topical JAK inhibitors, such as ruxolitinib, have demonstrated significant efficacy in reducing both inflammation and pruritus in atopic dermatitis by blocking the signaling of multiple pro-inflammatory cytokines.

  • Biologics Targeting Th2 Cytokines: Monoclonal antibodies that target key Th2 cytokines, such as IL-4, IL-13, and IL-31, or their receptors, have become a cornerstone of treatment for moderate-to-severe atopic dermatitis.

Conclusion

This compound, a selective histamine H4 receptor antagonist, showed promise in preclinical murine models of atopic dermatitis by reducing key features of the disease. However, this preclinical efficacy did not translate to the human clinical setting, as Phase 2 trials for atopic dermatitis and cholinergic urticaria failed to meet their primary endpoints. This disparity underscores the inherent challenges in translating findings from animal models to human diseases, particularly for complex and heterogeneous conditions like atopic dermatitis. The experience with this compound provides valuable insights for the future development of H4R antagonists and other novel therapies for inflammatory skin diseases, emphasizing the need for a deeper understanding of the complex inflammatory networks in human pathology.

References

Safety Operating Guide

Navigating the Safe Disposal of Izuforant: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Izuforant are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.

This compound: Key Safety and Hazard Information

This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1] Adherence to the safety precautions outlined in the material safety data sheet (MSDS) is critical to mitigate potential risks.

Identifier Value
Chemical Name This compound
CAS Number 1429374-83-3[1]
Molecular Formula C12H12BrN7[1]
Molecular Weight 334.17 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the proper disposal of this compound in a laboratory setting. These procedures are designed to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Disposal of Solid this compound Waste:

  • Collection:

    • Carefully collect all solid this compound waste, including unused or expired compounds and contaminated consumables (e.g., weighing paper, pipette tips).

    • Place the collected waste into a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with the chemical.

  • Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of solid this compound in the regular trash.

Disposal of this compound Solutions:

  • Aqueous Solutions:

    • Due to its high toxicity to aquatic life, do not discharge this compound solutions into the sewer system.

    • Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container for liquid chemical waste.

  • Organic Solvent Solutions:

    • Collect all organic solvent solutions containing this compound in a separate, designated hazardous waste container for flammable or halogenated waste, as appropriate for the solvent used.

    • Ensure the waste container is properly labeled with the names of all chemical constituents.

  • Disposal:

    • Arrange for the collection and disposal of liquid hazardous waste through a licensed waste disposal service.

Spill Management:

  • Containment:

    • In the event of a spill, immediately restrict access to the affected area.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to the laboratory supervisor or safety officer.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Izuforant_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contain_spill Contain and Absorb Spill spill->contain_spill collect_spill Collect Spill Debris in Hazardous Waste Container contain_spill->collect_spill collect_spill->store dispose Dispose via Approved Waste Disposal Contractor store->dispose

References

Essential Safety and Logistical Information for Handling Izuforant

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Izuforant was not publicly available at the time of this writing. This guidance is based on general safety principles for handling potent, powdered pharmaceutical compounds and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

This compound is a potent and selective histamine H4 receptor (H4R) antagonist.[1][2] As with any potent pharmaceutical compound, proper handling is crucial to minimize exposure and ensure the safety of laboratory personnel.[3][4]

Hazard Identification and Risk Assessment

Given that this compound is a potent compound, it should be handled with care to avoid inhalation of airborne particles and direct skin contact.[5] A comprehensive risk assessment should be performed before any handling activities to identify potential hazards and implement appropriate control measures.

Key Considerations for Risk Assessment:

  • Quantity of substance handled: The risks associated with handling milligrams differ significantly from handling larger quantities.

  • Frequency and duration of handling: Repeated or prolonged handling may require more stringent control measures.

  • Physical form of the substance: As a powder, this compound poses a risk of aerosolization.

  • Type of procedure: Activities such as weighing, transferring, and preparing solutions can generate airborne particles.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended when handling potent compounds like this compound to ensure comprehensive protection.

PPE Category Recommended Equipment Specifications and Best Practices
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a reusable half or full-facepiece respirator with P100/FFP3 filters.A PAPR is recommended for high-risk operations. Ensure respirators are properly fit-tested. Disposable respirators (e.g., N95) are not recommended as primary protection for potent compounds.
Hand Protection Double-gloving with nitrile gloves.The outer pair of gloves should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable coveralls (e.g., Tyvek) or a disposable gown over a dedicated lab coat.Coveralls should be rated for chemical and particulate protection.
Eye Protection Chemical splash goggles that provide a complete seal around the eyes.A face shield worn over goggles offers additional protection against splashes.
Foot Protection Disposable shoe covers worn over closed-toe shoes.Shoe covers should be removed before exiting the designated handling area.
Engineering Controls

Engineering controls are the primary means of minimizing exposure to potent compounds and should be used in conjunction with appropriate PPE.

Control Measure Description
Containment All handling of powdered this compound should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure.
Ventilation Ensure adequate ventilation in the laboratory, with single-pass air being preferable.
Designated Area Establish a designated and restricted area for handling this compound to prevent cross-contamination.

Operational Plan for Handling this compound

A systematic, step-by-step approach is essential for the safe handling of this compound.

Preparation
  • Designated Area: Cordon off and clearly label the designated handling area (e.g., a specific fume hood).

  • Decontamination Supplies: Prepare a validated cleaning solution for decontaminating surfaces and equipment.

  • Waste Disposal: Set up clearly labeled, sealed waste containers for solid and liquid hazardous waste.

  • Spill Kit: Ensure a chemical spill kit appropriate for powdered substances is readily accessible.

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

Handling
  • Weighing and Transferring:

    • Use a closed system for weighing and transferring the compound whenever possible.

    • If handling the powder directly, use gentle scooping techniques to minimize dust generation.

  • Solution Preparation:

    • Slowly add the solvent to the solid this compound to prevent splashing.

    • Keep containers covered as much as possible during the process.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound using the prepared cleaning solution.

  • PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan for this compound

All waste generated from handling this compound, including contaminated PPE, weighing papers, and excess material, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, disposable gowns) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store hazardous waste in a designated satellite accumulation area until it can be collected by the institution's EHS department.

  • Final Disposal: The disposal of investigational drug compounds must comply with federal, state, and local regulations. Typically, this involves incineration by a licensed hazardous waste disposal vendor. Contact your institution's EHS for specific procedures.

Workflow for Handling this compound

Izuforant_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Containment) cluster_post 3. Post-Handling Phase cluster_disposal 4. Final Disposal prep_area Designate & Prepare Handling Area prep_waste Set Up Labeled Waste Containers prep_area->prep_waste prep_spill Ensure Spill Kit is Accessible prep_waste->prep_spill don_ppe Don Required PPE prep_spill->don_ppe weigh_transfer Weigh & Transfer this compound don_ppe->weigh_transfer prep_solution Prepare Solution weigh_transfer->prep_solution decontaminate Decontaminate Surfaces & Equipment prep_solution->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands ehs_pickup EHS Collects Hazardous Waste dispose_waste->ehs_pickup incineration Incineration by Licensed Vendor ehs_pickup->incineration

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.